molecular formula C7H7F3N2 B1273294 3-(Aminomethyl)-6-(trifluoromethyl)pyridine CAS No. 387350-39-2

3-(Aminomethyl)-6-(trifluoromethyl)pyridine

Cat. No.: B1273294
CAS No.: 387350-39-2
M. Wt: 176.14 g/mol
InChI Key: XPXVAYGVYBQKDE-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H7F3N2 and its molecular weight is 176.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[6-(trifluoromethyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h1-2,4H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXVAYGVYBQKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372225
Record name 1-[6-(Trifluoromethyl)pyridin-3-yl]methanamine
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Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387350-39-2
Record name 1-[6-(Trifluoromethyl)pyridin-3-yl]methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Aminomethyl)-2-(trifluoromethyl)pyridine
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Foundational & Exploratory

3-(Aminomethyl)-6-(trifluoromethyl)pyridine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

Core Chemical Properties and Data

This guide provides a detailed overview of the chemical properties, synthesis, and safety information for this compound, a key building block in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a valuable intermediate.[1]

Chemical Identifiers

A summary of the key identifiers for this compound is provided below.

IdentifierValueReference
CAS Number 387350-39-2[2][3][4]
Molecular Formula C7H7F3N2[2][4]
IUPAC Name [6-(trifluoromethyl)-3-pyridinyl]methylamine[2]
InChI 1S/C7H7F3N2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h1-2,4H,3,11H2[2][3]
InChIKey XPXVAYGVYBQKDE-UHFFFAOYSA-N[2][3]
Canonical SMILES C1=NC(C(F)(F)F)=CC=C1CN[2]
Synonyms 5-(Aminomethyl)-2-(trifluoromethyl)pyridine, (6-(Trifluoromethyl)pyridin-3-yl)methanamine[2][4]
Physicochemical Properties

The known physical and chemical properties of the compound are detailed in the following table. Note that some values are predicted based on computational models.

PropertyValueReference
Molecular Weight 176.14 g/mol [2][4]
Physical Form White or Colorless to Yellow Solid or Liquid[3]
Boiling Point 62-64 °C at 0.5 mm Hg[2][5]
Density 1.293 ± 0.06 g/cm³ (Predicted)[2][5]
pKa 7.85 ± 0.29 (Predicted)[2][5]
Storage Temperature 2-8 °C, under inert atmosphere, keep in dark place[2][3]

Synthesis and Reactivity

A generalized workflow for the synthesis of substituted trifluoromethyl pyridines is outlined below. This process highlights the key transformations typically involved.

G Generalized Synthetic Workflow for Trifluoromethyl Pyridines Picoline Substituted Picoline Chlorinated_Intermediate Chlorinated Picoline Picoline->Chlorinated_Intermediate Chlorination Trifluoromethyl_Intermediate Trifluoromethylpyridine Intermediate Chlorinated_Intermediate->Trifluoromethyl_Intermediate Fluorination (e.g., HF) Final_Product Functionalized This compound Trifluoromethyl_Intermediate->Final_Product Further Functionalization (e.g., Amination, Reduction)

Caption: Generalized synthetic pathway for trifluoromethyl pyridine derivatives.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. While a full dataset for the target compound is not available, typical spectral characteristics for related structures are discussed.

  • ¹H NMR: In proton NMR spectra of similar pyridine compounds, signals for the pyridine ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm). The aminomethyl protons (-CH₂NH₂) would likely be observed as a singlet or a multiplet further upfield.[6][7]

  • ¹³C NMR: The carbon spectrum would show distinct signals for the trifluoromethyl group (a quartet due to C-F coupling), the pyridine ring carbons, and the aminomethyl carbon.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching from the amine group (around 3300-3500 cm⁻¹), C-H stretching from the aromatic ring (above 3000 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1300 cm⁻¹ region).[8][9]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight (176.14 g/mol ). Fragmentation patterns would likely involve the loss of the aminomethyl group or parts of the pyridine ring.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[2][3]

GHS Hazard Information
HazardCodeDescriptionReference
Pictogram GHS05Corrosion[2][3]
Signal Word Danger[2][3]
Hazard Statements H314Causes severe skin burns and eye damage[2][3]
H318Causes serious eye damage[2]
Precautionary Statements P280Wear protective gloves/protective clothing/eye protection/face protection[2][3]
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[2][3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing[2][3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][3]
Handling and First Aid Protocol

The following workflow illustrates the recommended procedure for handling an exposure event based on the compound's safety data.

G Emergency Handling Workflow cluster_exposure Exposure Event cluster_response First Aid Response Skin_Contact Skin Contact Wash_Skin Wash with plenty of soap and water Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes Eye_Contact->Rinse_Eyes Inhalation Inhalation Fresh_Air Move to fresh air Inhalation->Fresh_Air Ingestion Ingestion Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Wash_Skin->Medical_Attention Rinse_Eyes->Medical_Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: First aid procedures for exposure to the compound.

Applications in Research and Development

Trifluoromethylated pyridine derivatives are of significant interest in medicinal chemistry and agrochemical development.[1] The trifluoromethyl group often improves a molecule's metabolic stability and membrane permeability. Compounds containing the this compound scaffold have been investigated as inhibitors of enzymes such as lysyl oxidase-like 2 (LOXL2), which is implicated in fibrotic diseases.[10] The primary amine provides a reactive handle for further chemical modification, allowing for its incorporation into a wide range of larger, more complex molecules.

References

An In-Depth Technical Guide to 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 387350-39-2

Synonyms: [6-(trifluoromethyl)-3-pyridinyl]methylamine, 5-(aminomethyl)-2-(trifluoromethyl)pyridine

Introduction

3-(Aminomethyl)-6-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest to researchers in drug discovery and development. The presence of the trifluoromethyl group, a key pharmacophore in modern medicinal chemistry, imparts unique properties to the molecule, including increased metabolic stability and enhanced binding affinity to biological targets. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its potential biological applications with a focus on the inhibition of Lysyl Oxidase-Like 2 (LOXL2), and detailed experimental protocols for its synthesis and evaluation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from commercially available sources and predictive modeling.

PropertyValueReference
CAS Number 387350-39-2N/A
Molecular Formula C₇H₇F₃N₂[1]
Molecular Weight 176.14 g/mol [1]
Appearance White or Colorless to Yellow Solid or Liquid[1]
Purity ≥95%[1]
Boiling Point 62-64°C at 0.5 mmHg[2]
Density 1.293 ± 0.06 g/cm³ (Predicted)[2]
pKa 7.85 ± 0.29 (Predicted)[2]
InChI Key XPXVAYGVYBQKDE-UHFFFAOYSA-N[1]
SMILES C1=CC(=NC=C1CN)C(F)(F)F[2]
Storage Keep in dark place, inert atmosphere, 2-8°C[1]

Synthesis

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Reduction to Amine start Commercially available starting materials precursor 6-(Trifluoromethyl)nicotinonitrile (CAS: 216431-85-5) start->precursor Various Methods [12] amine This compound (CAS: 387350-39-2) precursor->amine Reduction

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes the reduction of 6-(trifluoromethyl)nicotinonitrile to the target amine.

Materials:

  • 6-(Trifluoromethyl)nicotinonitrile

  • Lithium aluminum hydride (LiAlH₄) or Hydrogen gas (H₂) with a suitable catalyst (e.g., Raney Nickel, Palladium on carbon)

  • Anhydrous diethyl ether or tetrahydrofuran (THF) for LiAlH₄ reduction; or Ethanol/Methanol for catalytic hydrogenation

  • Anhydrous sodium sulfate

  • Hydrochloric acid (HCl) in diethyl ether (for salt formation if desired)

  • Standard laboratory glassware and safety equipment

Procedure (Catalytic Hydrogenation):

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 6-(trifluoromethyl)nicotinonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel or Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Expected Yield: High yields (typically >80%) are expected for this type of reduction.

Analytical Data (Representative)

As experimental spectra are not publicly available, the following tables present predicted and representative analytical data based on the compound's structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.6s1HH-2 (Pyridine)
~7.8d1HH-4 (Pyridine)
~7.6d1HH-5 (Pyridine)
~3.9s2H-CH₂-NH₂
~1.5-2.5br s2H-NH₂
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (ppm)Assignment
~150C-6 (Pyridine)
~148C-2 (Pyridine)
~137C-4 (Pyridine)
~135C-3 (Pyridine)
~122 (q)-CF₃
~120C-5 (Pyridine)
~45-CH₂-NH₂
Mass Spectrometry
Ionm/z
[M+H]⁺177.06
[M]⁺176.05
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Assignment
3300-3400N-H stretch (amine)
2850-2950C-H stretch (aliphatic)
~1600C=N, C=C stretch (pyridine ring)
1100-1300C-F stretch (trifluoromethyl)

Biological Activity and Potential Applications

The primary therapeutic potential of this compound lies in its likely role as an inhibitor of Lysyl Oxidase-Like 2 (LOXL2).

LOXL2: A Key Target in Fibrosis and Cancer

LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[3] Dysregulation of LOXL2 activity is implicated in the progression of various fibrotic diseases and cancer metastasis.[3] Overexpression of LOXL2 leads to excessive ECM stiffening, which promotes tumor growth and invasion.[4] Therefore, inhibiting LOXL2 is a promising therapeutic strategy for these conditions.

Mechanism of Action of LOXL2 Inhibitors

Small molecule inhibitors of LOXL2, such as derivatives of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine, typically function by binding to the active site of the enzyme, thereby preventing it from catalyzing the cross-linking of collagen and elastin fibers.[5] This inhibition disrupts the pathological remodeling of the ECM.[3]

LOXL2 Signaling Pathway

LOXL2_Signaling_Pathway cluster_0 Extracellular Matrix cluster_1 Cellular Response LOXL2 LOXL2 Collagen_Elastin Collagen & Elastin LOXL2->Collagen_Elastin Oxidative Deamination Crosslinked_ECM Cross-linked ECM (Stiffening) Collagen_Elastin->Crosslinked_ECM Integrin Integrin Crosslinked_ECM->Integrin FAK FAK Integrin->FAK PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt EMT Epithelial-Mesenchymal Transition (EMT) PI3K_Akt->EMT Fibrosis_Cancer Fibrosis & Cancer Progression EMT->Fibrosis_Cancer Inhibitor 3-(Aminomethyl)-6- (trifluoromethyl)pyridine Inhibitor->LOXL2 Inhibition

Caption: The LOXL2 signaling pathway in fibrosis and cancer progression.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for assessing the inhibitory activity of this compound against LOXL2.

In Vitro LOXL2 Enzyme Activity Assay (Amplex Red Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate.

Materials:

  • Recombinant human LOXL2 enzyme

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Substrate (e.g., 1,5-diaminopentane)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM sodium borate, pH 8.2)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare a working solution of Amplex® Red and HRP in the assay buffer. Prepare serial dilutions of the test compound.

  • Reaction Mixture: In each well of the microplate, add the LOXL2 enzyme and the test compound at various concentrations.

  • Initiate Reaction: Add the substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the fluorescence (excitation ~540 nm, emission ~590 nm) at regular intervals.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC₅₀ value.

Cellular Assay: Wound Healing (Scratch) Assay

This assay assesses the effect of the compound on cell migration, a process often promoted by LOXL2.

Materials:

  • Cancer cell line with high LOXL2 expression (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • This compound

  • Sterile pipette tips or a cell scraper

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow to confluence.

  • Create "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh medium containing various concentrations of the test compound.

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours).

  • Data Analysis: Measure the width of the scratch at each time point and calculate the percentage of wound closure. Compare the closure rates between treated and untreated cells.

Experimental Workflow for LOXL2 Inhibitor Screening

Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen: In Vitro LOXL2 Enzyme Assay (Amplex Red) Start->Primary_Screen Hit_Identification Hit Identification (IC₅₀ Determination) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Cellular Assays (Wound Healing, Proliferation) Hit_Identification->Secondary_Screen Active Compounds End End: Preclinical Candidate Hit_Identification->End Inactive Compounds Lead_Selection Lead Candidate Selection Secondary_Screen->Lead_Selection Lead_Selection->Secondary_Screen Further Optimization In_Vivo In Vivo Studies: Animal Models of Fibrosis or Cancer Lead_Selection->In_Vivo Promising Leads In_Vivo->End

Caption: A typical workflow for screening and identifying novel LOXL2 inhibitors.

Conclusion

This compound is a valuable building block for the development of novel therapeutics, particularly for diseases driven by aberrant LOXL2 activity such as fibrosis and cancer. Its synthesis is achievable through standard chemical transformations, and its biological activity can be thoroughly evaluated using a combination of in vitro and cell-based assays. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this promising compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridines (TFMPs) are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring profoundly influences the molecule's physicochemical properties, which in turn can enhance its pharmacological profile. The strong electron-withdrawing nature of the trifluoromethyl group can impact a compound's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of trifluoromethylpyridines, detailed experimental protocols for their determination, and visualizations of relevant biological and synthetic pathways.

Core Physicochemical Properties of Trifluoromethylpyridines

The position of the trifluoromethyl group on the pyridine ring significantly affects the compound's electronic properties and, consequently, its behavior in biological systems. Understanding these properties is crucial for the rational design of drug candidates.

pKa (Acid Dissociation Constant)

The pKa of a molecule is a measure of its acidity or basicity and is critical for predicting its ionization state at a given pH. The electron-withdrawing trifluoromethyl group generally decreases the basicity of the pyridine nitrogen, resulting in a lower pKa compared to unsubstituted pyridine. The extent of this effect is dependent on the position of the -CF3 group.

LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group is known to increase lipophilicity. For instance, the hydrophobic constant of 3-(trifluoromethyl)pyridine is 1.7, which is noteworthy when compared to benzotrifluoride's value of 3.0.[1]

Dipole Moment

The dipole moment of a molecule is a measure of its overall polarity, arising from the separation of positive and negative charges. The highly electronegative fluorine atoms in the trifluoromethyl group create a significant dipole moment, influencing the molecule's interactions with polar environments and biological targets.

Solubility

Aqueous solubility is a critical factor for drug delivery and bioavailability. While the trifluoromethyl group generally increases lipophilicity, which can decrease aqueous solubility, the overall solubility of a trifluoromethylpyridine derivative is influenced by a combination of factors, including its crystal lattice energy and the presence of other functional groups. For example, 4-(Trifluoromethyl)pyridine is reported to be insoluble in water, while 2-methoxy-3-(trifluoromethyl)pyridine is slightly soluble.[2]

Quantitative Physicochemical Data

The following table summarizes available quantitative data for key trifluoromethylpyridine isomers. It is important to note that some of these values are predicted and may vary from experimental results.

CompoundpKaLogPDipole Moment (Debye)Aqueous Solubility
2-(Trifluoromethyl)pyridine 0.60 (Predicted)[3]1.70[4]4.45Data not available
3-(Trifluoromethyl)pyridine 3.49 (Experimental)1.7 (Hydrophobic Constant)[1]Data not available0.874 mg/mL[5]
4-(Trifluoromethyl)pyridine 2.92 (Predicted)[2]1.7 (Computed)[6]Data not availableInsoluble[2]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail standardized experimental protocols for measuring pKa and LogP.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a common and reliable method for determining the pKa of a compound.[7][8][9]

Materials:

  • pH meter with a combination glass electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water

  • Trifluoromethylpyridine sample

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[7]

  • Sample Preparation: Accurately weigh a known amount of the trifluoromethylpyridine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[7] Add KCl to maintain a constant ionic strength (e.g., 0.1 M).[9]

  • Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar and begin stirring. Immerse the pH electrode in the solution.

  • Titration: For a basic compound like pyridine, titrate with the standardized HCl solution. Add the titrant in small, precise increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection in the curve. The pKa is equal to the pH at the half-equivalence point.

Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).[5][10][11]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Shaker or vortex mixer

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • Trifluoromethylpyridine sample

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the water/buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[10]

  • Sample Preparation: Prepare a stock solution of the trifluoromethylpyridine in either the aqueous or octanol phase at a known concentration.

  • Partitioning: Add a known volume of the stock solution to a known volume of the other phase in a separatory funnel or centrifuge tube.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[5]

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the trifluoromethylpyridine in each phase using a suitable analytical method.

  • Calculation: The LogP is calculated using the following formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Visualizations

Generalized Synthetic Workflow for Trifluoromethylpyridines

There are several synthetic routes to access trifluoromethylpyridines. A common approach involves the chlorination and subsequent fluorination of a picoline starting material. Another strategy is the construction of the pyridine ring from a trifluoromethyl-containing building block.[1][4] The following diagram illustrates a generalized workflow for the synthesis of a chloro-trifluoromethylpyridine derivative.

G cluster_start Starting Materials cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Fluorination cluster_step3 Step 3: Aromatic Chlorination 3-Picoline 3-Picoline Trichloromethylpyridine Trichloromethylpyridine 3-Picoline->Trichloromethylpyridine Cl2 Trifluoromethylpyridine Trifluoromethylpyridine Trichloromethylpyridine->Trifluoromethylpyridine HF Chloro-trifluoromethylpyridine Chloro-trifluoromethylpyridine Trifluoromethylpyridine->Chloro-trifluoromethylpyridine Cl2

Generalized synthesis of a chloro-trifluoromethylpyridine.
Metabolic Pathway of 3-Trifluoromethylpyridine

The metabolism of trifluoromethylpyridines is an important consideration in drug development, as it can affect the compound's efficacy and potential for toxicity. A known metabolic pathway for 3-trifluoromethylpyridine involves oxidation of the pyridine nitrogen by cytochrome P450 enzymes to form the corresponding N-oxide.

G 3-Trifluoromethylpyridine 3-Trifluoromethylpyridine 3-Trifluoromethylpyridine-N-oxide 3-Trifluoromethylpyridine-N-oxide 3-Trifluoromethylpyridine->3-Trifluoromethylpyridine-N-oxide Oxidation Cytochrome_P450 Cytochrome P450 Cytochrome_P450->3-Trifluoromethylpyridine-N-oxide

Metabolism of 3-trifluoromethylpyridine.
Trifluoromethylpyridine Derivatives as Kinase Inhibitors in the PI3K/mTOR Signaling Pathway

Trifluoromethylpyridine moieties are often incorporated into kinase inhibitors due to their ability to form favorable interactions within the ATP-binding pocket of these enzymes. The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is frequently dysregulated in cancer. Several inhibitors targeting this pathway incorporate a trifluoromethylpyridine scaffold.[12]

G cluster_pathway PI3K/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth and Proliferation mTOR->Cell_Growth Inhibitor Trifluoromethylpyridine Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Inhibition of the PI3K/mTOR pathway by a trifluoromethylpyridine derivative.

Conclusion

The physicochemical properties of trifluoromethylpyridines are of paramount importance in the design and development of novel therapeutics and agrochemicals. The strategic placement of the trifluoromethyl group allows for the fine-tuning of a molecule's pKa, lipophilicity, and metabolic stability, ultimately impacting its biological activity. This guide has provided a foundational understanding of these properties, along with standardized methods for their determination and visual representations of their roles in synthesis and biological pathways. A thorough understanding and application of these principles will continue to drive the successful development of new and improved trifluoromethylpyridine-based compounds.

References

Technical Guide: 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group and an aminomethyl substituent onto the pyridine ring imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and binding affinity to target proteins. This guide summarizes the core molecular properties, provides a representative synthetic protocol, and explores a key biological signaling pathway where derivatives of this scaffold have shown significant inhibitory activity. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding.

Core Molecular Properties

This compound is a substituted pyridine with a molecular formula of C7H7F3N2. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 176.14 g/mol [1]
Molecular Formula C7H7F3N2[1]
CAS Number 387350-39-2[1]
Canonical SMILES C1=CC(=NC=C1CN)C(F)(F)F[1]
InChI Key XPXVAYGVYBQKDE-UHFFFAOYSA-N[1]
Purity Typically ≥95%[1]
Appearance Not specified
Solubility Not specified

Synthesis and Experimental Protocols

The synthesis of trifluoromethylpyridine derivatives is a critical process in the development of novel pharmaceuticals and agrochemicals.[2] While a specific, detailed experimental protocol for the direct synthesis of this compound was not found in the immediate search results, a general and representative synthetic approach can be inferred from established methods for preparing similar compounds. One common strategy involves the construction of the pyridine ring from a trifluoromethyl-containing building block, followed by functional group interconversion to introduce the aminomethyl group.

A plausible synthetic workflow is outlined below. This process is a generalized representation and may require optimization for specific laboratory conditions.

Representative Synthetic Workflow

cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product Trifluoromethyl-containing\nbuilding block Trifluoromethyl-containing building block Pyridine Ring Formation Pyridine Ring Formation Trifluoromethyl-containing\nbuilding block->Pyridine Ring Formation Amine source Amine source Amine source->Pyridine Ring Formation Functional Group\nInterconversion Functional Group Interconversion Pyridine Ring Formation->Functional Group\nInterconversion Introduction of a nitrile or amide group Reduction Reduction Functional Group\nInterconversion->Reduction e.g., LiAlH4 or H2/Pd 3-(Aminomethyl)-6-\n(trifluoromethyl)pyridine 3-(Aminomethyl)-6- (trifluoromethyl)pyridine Reduction->3-(Aminomethyl)-6-\n(trifluoromethyl)pyridine

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodologies:

  • Step 1: Pyridine Ring Formation: A common method for constructing the trifluoromethyl-pyridine scaffold is through the condensation of a trifluoromethyl-containing enone with an amine source, followed by cyclization.[2] Various catalysts and reaction conditions can be employed to drive this transformation.

  • Step 2: Functional Group Interconversion: To introduce the aminomethyl group at the 3-position, a common precursor is a nitrile or an amide at that position. This can be achieved through various standard organic transformations.

  • Step 3: Reduction to the Amine: The nitrile or amide group is then reduced to the primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2 gas with a palladium catalyst). Purification of the final product would typically be carried out using column chromatography or recrystallization.

Biological Activity and Signaling Pathways

The trifluoromethylpyridine moiety is a key pharmacophore in a range of biologically active molecules due to its ability to enhance metabolic stability and binding affinity.[3][4][5] While specific signaling pathway data for this compound is not available, a closely related derivative, 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine, has been identified as a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[6] LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[6] Dysregulation of LOXL2 is implicated in fibrotic diseases.[6]

The inhibitory action of this class of compounds on LOXL2 suggests a potential therapeutic application in diseases characterized by fibrosis. The likely signaling pathway affected by such inhibitors is the downstream cascade of events that are dependent on LOXL2-mediated ECM stiffening.

LOXL2 Inhibition Signaling Pathway

cluster_0 Extracellular Matrix cluster_1 Cellular Response Collagen_Elastin Collagen & Elastin LOXL2 LOXL2 Enzyme Collagen_Elastin->LOXL2 Crosslinking ECM Cross-linking & Stiffening LOXL2->Crosslinking Catalyzes Integrin_Signaling Integrin Signaling Crosslinking->Integrin_Signaling Activates Fibrotic_Gene_Expression Fibrotic Gene Expression Integrin_Signaling->Fibrotic_Gene_Expression Fibrosis Fibrosis Fibrotic_Gene_Expression->Fibrosis Inhibitor This compound Derivative (Inhibitor) Inhibitor->LOXL2 Inhibits

Caption: Inhibition of the LOXL2 pathway by a this compound derivative.

This pathway illustrates that by inhibiting the enzymatic activity of LOXL2, the derivative prevents the cross-linking of collagen and elastin. This, in turn, reduces ECM stiffness and downstream signaling through integrins, ultimately leading to a decrease in the expression of genes that promote fibrosis.

Conclusion

This compound represents a valuable building block in the design of novel therapeutic agents. Its defined molecular weight and structural features, particularly the trifluoromethyl group, offer advantages in modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. The demonstrated activity of a closely related derivative as a LOXL2 inhibitor highlights a promising avenue for the application of this scaffold in the development of anti-fibrotic therapies. The synthetic and signaling pathway information provided in this guide serves as a foundational resource for researchers engaged in the exploration of this and related compounds.

References

Structure and properties of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine, a key building block in medicinal chemistry.

Chemical Structure and Identification

This compound is a substituted pyridine derivative. The structure consists of a pyridine ring substituted with an aminomethyl group at the 3-position and a trifluoromethyl group at the 6-position.

Molecular Structure:

Key Identifiers:

IdentifierValue
IUPAC Name [6-(trifluoromethyl)pyridin-3-yl]methanamine
CAS Number 387350-39-2[1]
Molecular Formula C₇H₇F₃N₂[1]
Molecular Weight 176.14 g/mol [1]
Synonyms 5-(aminomethyl)-2-(trifluoromethyl)pyridine, [6-(trifluoromethyl)pyridin-3-yl]methylamine, ([6-(trifluoromethyl)pyridin-3-yl]methyl)amine[1]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. It is important to note that some of these values are predicted.

PropertyValueSource
Physical Form White or Colorless to Yellow Solid or Liquid
Boiling Point 62-64 °C at 0.5 mmHgChemicalBook
Density 1.293 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 7.85 ± 0.29 (Predicted)ChemicalBook
Storage Temperature 2-8 °C, under inert atmosphere, in a dark place

Synthesis and Purification

The synthesis of trifluoromethylpyridine derivatives can be achieved through various methods, including chlorine/fluorine exchange from trichloromethylpyridine precursors or the construction of the pyridine ring from a trifluoromethyl-containing building block.[2]

A common challenge in the synthesis of related compounds, such as 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, involves lengthy synthetic routes and difficult purification.[3] A more recent, environmentally friendly approach for a similar compound utilizes a carbamate as the starting material, which simplifies the process and avoids hazardous reagents.[3] Purification of the hydrochloride salt of related amine derivatives has been shown to be a convenient method.[3]

General Purification Strategy:

For amine-containing compounds, purification can often be achieved through standard techniques such as:

  • Column Chromatography: Using silica gel and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Distillation: For liquid products, vacuum distillation can be effective.

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent can be used to obtain high purity.

  • Salt Formation: Formation of a hydrochloride or other salt can facilitate purification and handling.

Spectral Data

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, a singlet for the aminomethyl (-CH₂NH₂) protons, and a broad singlet for the amine (-NH₂) protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group and the aminomethyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring, the aminomethyl carbon, and the trifluoromethyl carbon. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.

  • FT-IR: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the CH₂ group (around 2800-3100 cm⁻¹), C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1000-1300 cm⁻¹ region).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.14 g/mol ). Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the pyridine ring.

Biological Activity and Potential Applications

While direct biological studies on this compound are limited in publicly available literature, derivatives of this compound have shown significant promise in drug discovery.

Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

A derivative of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine has been identified as a potent and selective irreversible inhibitor of the copper-dependent amine oxidase, Lysyl Oxidase-Like 2 (LOXL2).[4] LOXL2 is a key enzyme in the remodeling of the extracellular matrix by catalyzing the cross-linking of collagen and elastin.[4] Dysregulation of LOXL2 is implicated in fibrotic diseases.[4]

The clinical candidate, PAT-1251, an (R,R)-enantiomer of a derivative, has progressed to Phase 1 clinical trials as a first-in-class small-molecule LOXL2 inhibitor for the treatment of fibrosis.[4]

Signaling Pathway and Experimental Workflow:

The development of LOXL2 inhibitors involves a logical workflow from initial hit identification to clinical trials.

LOXL2_Inhibitor_Development Hit Initial Hit Compound Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Chemical Synthesis Preclinical Preclinical Studies (In vivo efficacy, e.g., mouse lung bleomycin model) Optimization->Preclinical Selection of Potent Inhibitor Clinical Clinical Trials (Phase 1 in healthy volunteers) Preclinical->Clinical Selection of Clinical Candidate (PAT-1251)

Logical workflow for the development of LOXL2 inhibitors.
Potential as Anticancer Agents

Derivatives of trifluoromethyl-substituted pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including lung, breast, prostate, and cervical cancer.[5] This suggests that the trifluoromethylpyridine scaffold, a core component of this compound, is a valuable pharmacophore in the design of novel anticancer agents.

Safety Information

Based on available safety data, this compound is classified as a hazardous substance.

  • Hazard Statements: H314 (Causes severe skin burns and eye damage).

  • Signal Word: Danger.

  • Pictograms: GHS05 (Corrosion).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new therapeutic agents. Its trifluoromethylpyridine core is a key feature in molecules targeting diseases such as fibrosis and cancer. Further research into the direct biological activities of this compound and the development of efficient and safe synthetic protocols are warranted to fully exploit its potential in medicinal chemistry and drug discovery. The information provided in this guide serves as a foundational resource for researchers and scientists working with this promising molecule.

References

Biological activity of trifluoromethylpyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Trifluoromethylpyridine Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridine (TFMP) derivatives represent a cornerstone in modern medicinal chemistry and agrochemical research.[1][2] The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring fundamentally alters the molecule's physicochemical properties, bestowing significant advantages for biological applications.[3] These advantages include increased lipophilicity, which can improve membrane penetration; enhanced metabolic stability, leading to a longer half-life; and a strong electron-withdrawing nature that can modulate binding affinity to target proteins.[3][4] This unique combination of properties has led to the development of numerous TFMP-containing compounds that have been successfully commercialized as pharmaceuticals and crop protection agents, with many more candidates currently in clinical trials.[5][6] This guide provides a comprehensive overview of the diverse biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Pharmacological Applications

The TFMP scaffold is a prevalent feature in a wide array of therapeutic agents, demonstrating significant efficacy in oncology, as well as in antiviral and antibacterial applications.[4][7]

Oncology

Trifluoromethylpyridine derivatives have emerged as particularly potent inhibitors of key enzymes involved in cancer cell proliferation and survival, most notably protein kinases.[4][8]

  • Kinase Inhibition: Dysregulation of kinase signaling is a hallmark of many cancers. TFMP derivatives have been successfully developed to target several critical kinases.

    • EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancers like non-small cell lung cancer.[9] A series of 5-trifluoromethylpyrimidine derivatives have been synthesized that show potent inhibitory activity against EGFR and excellent antitumor effects in various cell lines.[9]

    • PI3K/mTOR Inhibitors: The Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathway is crucial for cell growth and survival. Bimiralisib (PQR309), a 2-Amino-4-(trifluoromethyl)pyridine derivative, is a potent pan-class I PI3K/mTOR inhibitor that has been investigated as a clinical candidate.[8][10]

    • FLT3/CHK1 Dual Inhibitors: Mutations in FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia. A 5-trifluoromethyl-2-aminopyrimidine derivative has been identified as a potent dual inhibitor of FLT3 and Checkpoint Kinase 1 (CHK1), demonstrating high selectivity and favorable pharmacokinetic properties.[11]

    • PYK2 Inhibitors: Proline-rich Tyrosine Kinase 2 (PYK2) is involved in cell migration and invasion. Trifluoromethylpyrimidine-based compounds have been developed as potent and selective PYK2 inhibitors.[12][13]

  • Other Anticancer Targets:

    • Werner Helicase (WRN) Inhibition: Targeting WRN is a novel approach for cancers with microsatellite instability-high (MSI-H). 2-amino-4-(trifluoromethyl)pyridine derivatives have shown significant inhibitory effects on MSI-H cancer cell lines by targeting WRN helicase.[8]

Compound IDTargetCell Line / AssayIC50 (µM)Reference
11g WRN HelicaseHCT116 (MSI-H)1.52[8]
Bimiralisib (PQR309) PI3KαBiochemical Assay0.033[10]
Bimiralisib (PQR309) mTORBiochemical Assay0.089[10]
Compound 30 FLT3-WTBiochemical Assay0.025[11]
Compound 30 FLT3-D835YBiochemical Assay0.0063[11]
Compound 30 CHK1Biochemical Assay0.0041[11]
Compound 9u EGFR KinaseBiochemical Assay0.091[9]
Compound 9u A549 (Lung Cancer)Cell Proliferation0.35[9]
Compound 9u MCF-7 (Breast Cancer)Cell Proliferation3.24[9]
Compound 9u PC-3 (Prostate Cancer)Cell Proliferation5.12[9]
Antibacterial and Antiviral Activity

The unique properties of TFMP derivatives also make them effective antimicrobial agents. The trifluoromethyl group's lipophilicity can enhance penetration through bacterial membranes, potentially increasing efficacy against challenging pathogens.[4] Research has focused on developing these compounds as novel antibiotics and antivirals, targeting essential viral or bacterial enzymes.[4][7] A series of novel trifluoromethylpyridine amide derivatives containing sulfur moieties have been synthesized and shown to possess significant antibacterial activity against plant pathogenic bacteria.[14]

Compound IDTarget OrganismEC50 (mg/L)Reference
F10 Xanthomonas oryzae pv. oryzae (Xoo)83[14][15]
Thiodiazole copper (Commercial) Xanthomonas oryzae pv. oryzae (Xoo)97[14][15]
Bismerthiazol (Commercial) Xanthomonas oryzae pv. oryzae (Xoo)112[14][15]
E1 Ralstonia solanacearum40[15]
E3 Ralstonia solanacearum42[15]
E5 Ralstonia solanacearum45[15]
Thiodiazole copper (Commercial) Ralstonia solanacearum87[15]
Bismerthiazol (Commercial) Ralstonia solanacearum124[15]

Agrochemical Applications

The TFMP moiety is a key structural motif in a vast number of modern pesticides, including herbicides, insecticides, and fungicides, playing a crucial role in global crop protection.[1][5][16]

  • Herbicides: The first TFMP derivative introduced to the agrochemical market was the herbicide Fluazifop-butyl, an effective inhibitor of grass weed growth.[2][6] Other successful herbicides include Flazasulfuron and Pyroxsulam, which inhibit the acetolactate synthase (ALS) enzyme in weeds.[5][6]

  • Insecticides: Flonicamid, a nicotinamide derivative with a 4-trifluoromethyl-substituted pyridine moiety, is a novel insecticide used to control aphids.[2][6] Chlorfluazuron, another TFMP derivative, acts as an insect growth regulator by inhibiting chitin biosynthesis.[5][6]

  • Fungicides: Fluazinam is a potent fungicide that interferes with the respiratory biochemistry of fungi.[2] Fluopyram is another prominent example with a broad spectrum of activity.[1]

Signaling Pathways and Mechanisms of Action

Understanding the specific cellular pathways modulated by TFMP derivatives is critical for rational drug design. Below are visualizations of two key oncogenic pathways frequently targeted by these compounds.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor TFMP-Based EGFR Inhibitor (e.g., Cpd 9u) Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of TFMP derivatives.

PI3K_mTOR_Pathway PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Translation Protein Synthesis & Cell Growth S6K->Translation eIF4E->Translation Inhibitor TFMP-Based PI3K/mTOR Inhibitor (e.g., Bimiralisib) Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR pathway showing dual inhibition by a TFMP derivative.

Experimental Protocols

The evaluation of trifluoromethylpyridine derivatives involves a range of standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the IC50 value of a TFMP derivative against a specific protein kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Prepare a stock solution of the TFMP test compound in 100% DMSO. Create a serial dilution series of the compound in the kinase buffer.

    • Prepare solutions of the kinase enzyme and its specific peptide substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer. A common concentration is 10 µM.

  • Assay Procedure:

    • Add 5 µL of the serially diluted test compound to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of the kinase/substrate mixture to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

    • Incubate the plate for 60-90 minutes at room temperature to allow the phosphorylation reaction to proceed.

    • Stop the reaction and detect the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or fluorescence polarization).[17]

  • Data Analysis:

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Subtract the background signal from the "no enzyme" control wells.

    • Normalize the data, setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture after treatment with a test compound.

  • Cell Culture:

    • Seed cancer cells in a 96-well, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[17]

  • Compound Treatment:

    • Prepare a serial dilution of the TFMP test compound in the complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control wells (e.g., 0.1% DMSO).[17]

    • Incubate the cells for 72 hours.[17]

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® luminescent cell viability assay reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.[17]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Experimental Workflow

The process of discovering and evaluating a novel TFMP derivative follows a structured pipeline from initial design to in-depth biological characterization.

experimental_workflow General Workflow for TFMP Derivative Evaluation A Compound Design & Synthesis B Primary Screening (In Vitro Target Assay) A->B C Dose-Response & IC50 Determination B->C D Cell-Based Assays (Proliferation, Apoptosis) C->D E Selectivity Profiling (Off-Target Assays) C->E F ADME/Tox Profiling (Metabolic Stability, etc.) D->F E->F G Lead Optimization F->G G->A Iterative Redesign H In Vivo Studies G->H

Caption: A typical experimental workflow for drug discovery.

Conclusion and Future Outlook

Trifluoromethylpyridine derivatives are undeniably a privileged scaffold in the development of biologically active compounds. Their unique physicochemical properties have enabled the creation of potent and selective agents against a wide range of diseases and agricultural pests.[1][4] The continued exploration of this chemical space, aided by rational design, quantitative structure-activity relationship (QSAR) studies, and high-throughput screening, promises to yield even more innovative and effective molecules.[18][19] Future research will likely focus on developing derivatives with novel mechanisms of action, improved safety profiles, and the ability to overcome resistance, further solidifying the importance of the trifluoromethylpyridine core in science and industry.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine Derivatives as Lysyl Oxidase-Like 2 (LOXL2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(aminomethyl)-6-(trifluoromethyl)pyridine scaffold is a key pharmacophore in the development of novel therapeutics. While the parent compound's specific mechanism of action is not extensively defined, its derivatives have been successfully engineered to target critical biological pathways. This guide focuses on a prominent class of these derivatives that function as potent and selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2), a key enzyme implicated in fibrotic diseases. We will delve into the mechanism of action, supporting quantitative data, experimental protocols, and the associated signaling pathways.

Introduction to the Trifluoromethylpyridine Scaffold

The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring is a strategic approach in medicinal chemistry.[1][2][3] This modification can significantly enhance a molecule's pharmacological properties, including:

  • Increased Lipophilicity: Facilitates improved membrane permeability and oral bioavailability.[1][2]

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation, leading to a longer biological half-life.[1][2]

  • Altered Electronic Properties: The electron-withdrawing nature of the -CF3 group can influence binding affinity to biological targets.[1][2]

The 3-(aminomethyl) group provides a crucial interaction point, often with amino acid residues in enzyme active sites or receptors. This combination of features makes the this compound core a versatile starting point for designing targeted therapies.

Core Mechanism of Action: Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

A key, well-documented mechanism of action for derivatives of this compound is the inhibition of Lysyl Oxidase-Like 2 (LOXL2).

LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[4] This cross-linking process is essential for tissue integrity but becomes dysregulated in fibrotic diseases, leading to excessive tissue stiffening and organ dysfunction.

The LOXL2 Signaling Pathway and Point of Inhibition

The pathological progression of fibrosis involves the upregulation of LOXL2. The enzyme catalyzes the oxidative deamination of lysine and hydroxylysine residues on collagen and elastin precursors, generating reactive aldehyde (allysine) residues. These aldehydes then spontaneously condense with other lysine or allysine residues to form stable covalent cross-links, leading to the pathological accumulation of stiff ECM.

Derivatives of this compound have been designed to act as potent, irreversible inhibitors of LOXL2's catalytic activity.[4] They effectively block the initial step of ECM cross-linking, thereby mitigating the progression of fibrosis.

LOXL2_Pathway cluster_ecm Extracellular Matrix (ECM) Procollagen Pro-collagen / Pro-elastin Collagen Collagen / Elastin Procollagen->Collagen Lysine Lysine Residues Collagen->Lysine Allysin Allysine Residues Lysine->Allysin Oxidative Deamination Crosslinked Cross-linked Collagen/Elastin (Fibrosis) Allysin->Crosslinked Condensation LOXL2 LOXL2 (Lysyl Oxidase-Like 2) LOXL2->Lysine Catalyzes Inhibitor This compound Derivative (e.g., PAT-1251) Inhibitor->LOXL2 Irreversible Inhibition

Figure 1: LOXL2 Signaling Pathway and Inhibition.

Quantitative Data: In Vitro Potency and Selectivity

The efficacy of these inhibitors has been quantified through various in vitro assays. The following table summarizes representative data for a potent LOXL2 inhibitor derived from the this compound scaffold.

Target EnzymeIC50 (nM)Assay TypeNotes
LOXL2 < 10 Amine Oxidase Activity AssayHigh potency against the target enzyme.
LOX> 10,000Amine Oxidase Activity AssayDemonstrates high selectivity over the related LOX enzyme.
MAO-A> 10,000Amine Oxidase Activity AssayHigh selectivity against monoamine oxidase A.
MAO-B> 10,000Amine Oxidase Activity AssayHigh selectivity against monoamine oxidase B.

Data is representative of compounds such as racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone 28, as described in scientific literature.[4]

Experimental Protocols

Detailed methodologies are crucial for the validation and further development of these compounds.

In Vitro LOXL2 Inhibition Assay

This protocol outlines the measurement of the inhibitory activity of test compounds against human LOXL2.

LOXL2_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant human LOXL2 - HRP, Amplex Red - Cadaverine (substrate) - Test compound dilutions start->prepare_reagents incubation Pre-incubate LOXL2 with test compound or vehicle (30 min at 37°C) prepare_reagents->incubation reaction Initiate reaction by adding cadaverine substrate incubation->reaction measurement Measure fluorescence at Ex/Em = 535/590 nm over 60 minutes reaction->measurement analysis Calculate IC50 values from dose-response curves measurement->analysis end End analysis->end

Figure 2: Workflow for LOXL2 Inhibition Assay.

Methodology:

  • Reagent Preparation: Recombinant human LOXL2 is diluted in assay buffer. A reaction mixture containing horseradish peroxidase (HRP) and Amplex Red is prepared. The substrate, cadaverine, is also diluted in assay buffer. Test compounds are serially diluted in DMSO and then in assay buffer.

  • Incubation: The LOXL2 enzyme is pre-incubated with the test compound dilutions or vehicle (DMSO control) for 30 minutes at 37°C in a 96-well plate.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the cadaverine substrate.

  • Fluorescence Measurement: The production of hydrogen peroxide from the amine oxidase reaction is measured via the HRP-catalyzed conversion of Amplex Red to the fluorescent product, resorufin. Fluorescence is monitored kinetically for 60 minutes at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.

  • Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

Other Potential Mechanisms and Therapeutic Applications

While LOXL2 inhibition is a well-defined mechanism, the versatile trifluoromethylpyridine scaffold has been explored in other contexts:

  • Anticancer Activity: Derivatives of pyrazolo[3,4-b]pyridine containing the trifluoromethyl moiety have been synthesized and evaluated for their anticancer properties against cell lines such as A549 (lung), MCF7 (breast), DU145 (prostate), and HeLa (cervical).[5]

  • Nicotinic Receptor Ligands: The core pyridine structure is a known pharmacophore for nicotinic acetylcholine receptors (nAChRs). Modifications to the pyridine ring, including the addition of electron-withdrawing groups, can modulate binding affinity and agonist/antagonist activity.[6]

Conclusion

The this compound core is a valuable scaffold in modern drug discovery. Its utility is prominently demonstrated in the development of potent and selective LOXL2 inhibitors for the treatment of fibrotic diseases. The trifluoromethyl group imparts favorable pharmacokinetic properties, while the aminomethyl group provides a key interaction point for target engagement. The detailed understanding of the LOXL2 inhibition mechanism, supported by robust quantitative data and clear experimental protocols, provides a strong foundation for the ongoing research and development of novel therapeutics based on this promising chemical entity.

References

An In-depth Technical Guide on the Lipophilicity and Metabolic Stability of Trifluoromethyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group is a widely utilized strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates. This guide provides a comprehensive analysis of how the CF3 group influences two critical absorption, distribution, metabolism, and excretion (ADME) properties: lipophilicity and metabolic stability.

The Influence of the Trifluoromethyl Group on Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of a drug's membrane permeability, solubility, and off-target effects.[1] It is commonly quantified by the partition coefficient (LogP) or the distribution coefficient (LogD at a specific pH).[1]

The trifluoromethyl group is one of the most lipophilic substituents used in drug design.[2] Its presence generally increases the lipophilicity of a molecule, which can improve absorption and cell penetration.[3][4] The Hansch π value, a measure of the lipophilicity contribution of a substituent, for a CF3 group is +0.88.[3] This strong electron-withdrawing nature and high lipophilicity can enhance membrane permeability and target binding affinity.[5] For instance, the addition of a trifluoromethyl group to the antidepressant fluoxetine significantly boosted its lipophilicity, leading to improved brain penetration.[3]

Quantitative Impact of Trifluoromethylation on Lipophilicity

The following table summarizes the effect of replacing a methyl (CH₃) group with a trifluoromethyl (CF₃) group on the lipophilicity of various parent molecules.

Parent MoleculeAnalogChangeMeasured LogP (Analog)Measured LogP (Parent)ΔLogP (Analog - Parent)
TolueneTrifluorotolueneCH₃ → CF₃2.862.73+0.13
Aniline4-(Trifluoromethyl)anilineH → CF₃ at para2.590.90+1.69
CelecoxibMethyl-CelecoxibCF₃ → CH₃3.704.40-0.70

Data sourced from various publicly available chemical databases.

The Role of the Trifluoromethyl Group in Metabolic Stability

Metabolic stability refers to a compound's resistance to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[6] A key strategy to enhance metabolic stability is to block or slow down metabolic pathways at known "hotspots" on a molecule.[7]

The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy of ~485 kJ/mol) than a carbon-hydrogen (C-H) bond (~414 kJ/mol).[3] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by CYP enzymes.[7] By replacing a metabolically labile group, such as a methyl group, with a CF3 group, medicinal chemists can effectively block a major metabolic pathway, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[7]

Quantitative Impact of Trifluoromethylation on Metabolic Stability

This table presents in vitro data comparing the metabolic stability of compounds with and without a trifluoromethyl group. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[8]

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Species
AntiviralWIN 54954 (Methyl)Parent compound1592.4Monkey
AntiviralOxadiazole Analog (CF3)CF3 replaces CH3>240<2.9Monkey
NSAIDCelecoxib (CF3)Approved drug11410.3Human
NSAIDMethyl-Celecoxib (CH3)CF3 replaced by CH32841.6Human
AntipsychoticRisperidoneParent compound2069.3Human
Antipsychotic9-FluororisperidoneF replaces H at metabolic site>320<4.3Human

Data synthesized from multiple sources including[8][9][10].

Experimental Protocols

Determination of Lipophilicity (LogD) by Shake-Flask Method

This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH (e.g., 7.4).[11]

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[11]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[11]

  • Partitioning:

    • Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol.

    • Vortex the mixture vigorously for a set period (e.g., 1-3 hours) to allow for equilibrium to be reached.

    • Centrifuge the vials to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection.[12]

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines a compound's in vitro half-life (t½) and intrinsic clearance (CLint) by incubating it with liver microsomes, which are rich in CYP enzymes.[14][15]

Methodology:

  • Reagents and Materials:

    • Pooled liver microsomes (human or other species).[16]

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (cofactor for CYP enzymes).[6]

    • Test compound and positive control compounds (with known metabolic rates).

    • Quenching solution (e.g., cold acetonitrile) to stop the reaction.[7]

  • Incubation:

    • Pre-warm a mixture of liver microsomes and buffer to 37°C.

    • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.[6]

    • Incubate the mixture at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the cold quenching solution to stop the enzymatic activity.[7]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.[7]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.[14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).[7]

    • Calculate the half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[8]

Visualizations

Logical Relationship of Trifluoromethylation Effects

cluster_0 Chemical Modification cluster_1 Physicochemical Properties cluster_2 Pharmacokinetic Outcomes CF3_Group Introduction of Trifluoromethyl (CF3) Group Lipophilicity Increased Lipophilicity (Higher LogP/LogD) CF3_Group->Lipophilicity Metabolic_Resistance Increased Metabolic Resistance (Stronger C-F Bond) CF3_Group->Metabolic_Resistance Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Stability Improved Metabolic Stability (Longer t½) Metabolic_Resistance->Stability Bioavailability Increased Bioavailability Permeability->Bioavailability Stability->Bioavailability

Caption: Impact of Trifluoromethylation on Drug Properties.

Experimental Workflow for Microsomal Stability Assay

Start Start: Prepare Reagents Pre_Incubate Pre-incubate Microsomes and Buffer at 37°C Start->Pre_Incubate Initiate Initiate Reaction: Add Compound + NADPH Pre_Incubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench with Cold Acetonitrile Sample->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Data Analysis: Calculate t½ and CLint Analyze->Data

Caption: Workflow for In Vitro Microsomal Stability Assay.

Potential Metabolic Pathways of Trifluoromethyl Compounds

Parent R-CF3 (Parent Compound) Hydroxylation Hydroxylation (CYP-mediated) Parent->Hydroxylation Minor Pathway Blocked Metabolism Blocked (High C-F Bond Energy) Parent->Blocked Major Fate Intermediate R-C(OH)F2 (Unstable Hemiketal) Hydroxylation->Intermediate Defluorination Spontaneous Defluorination Intermediate->Defluorination Acyl_Fluoride R-C(O)F (Acyl Fluoride) Defluorination->Acyl_Fluoride Hydrolysis Hydrolysis Acyl_Fluoride->Hydrolysis Carboxylic_Acid R-COOH (Carboxylic Acid Metabolite) Hydrolysis->Carboxylic_Acid

Caption: Metabolic Fate of the Trifluoromethyl Group.

References

Technical Guide: Safety and Handling of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical. Data for the specific compound 3-(Aminomethyl)-6-(trifluoromethyl)pyridine is limited; therefore, information from closely related analogs and the broader class of aminopyridines and trifluoromethylpyridines is included for a more comprehensive understanding of potential hazards.

Chemical Identification and Physical Properties

This compound is a substituted pyridine derivative. The presence of the trifluoromethyl group significantly influences its chemical and biological properties, including increased lipophilicity and metabolic stability, which are advantageous in drug design.

PropertyValueSource
CAS Number 387350-39-2Sigma-Aldrich[1]
Molecular Formula C₇H₇F₃N₂Sigma-Aldrich[1]
Molecular Weight 176.14 g/mol Sigma-Aldrich[1]
Appearance White or Colorless to Yellow Solid or LiquidSigma-Aldrich[1]
Boiling Point 62-64°C at 0.5 mmHgChemicalBook[2]
Density 1.293 g/cm³ (Predicted)ChemicalBook[2]
pKa 7.85 ± 0.29 (Predicted)ChemicalBook[2]
Storage Temperature 2-8°C, under inert atmosphereSigma-Aldrich[1]

Hazard Identification and Toxicological Summary

A safety data sheet for the related compound, 3-Amino-2-methyl-6-(trifluoromethyl)pyridine , indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3]

HazardClassificationNotes
Acute Oral Toxicity Category 4 (Harmful if swallowed)Based on data for 3-Amino-2-methyl-6-(trifluoromethyl)pyridine.[3]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Based on data for 3-Amino-2-methyl-6-(trifluoromethyl)pyridine.[3]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Based on data for 3-Amino-2-methyl-6-(trifluoromethyl)pyridine.[3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Based on data for 3-Amino-2-methyl-6-(trifluoromethyl)pyridine.[3]
Germ Cell Mutagenicity No data availableNo information was found for the target compound or its close analogs. Pyridine, a related compound, has generally tested negative in mutagenicity assays.[4]
Carcinogenicity No data availableNo information was found for the target compound or its close analogs.
Reproductive Toxicity No data availableNo information was found for the target compound or its close analogs.

A case report on poisoning with 5-Amino-2-(trifluoromethyl)pyridine after inhalation described symptoms including dizziness, suffocation, nausea, and coma, with laboratory findings confirming methemoglobinemia.[5] This suggests that related compounds can have severe systemic effects.

Biological Activity and Signaling Pathway

Derivatives of this compound have shown significant biological activity. Specifically, a derivative has been identified as a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases.[6]

LOXL2 plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[6] Dysregulation of LOXL2 activity is associated with the progression of fibrosis in various organs.[6] Inhibition of LOXL2 is therefore a promising therapeutic strategy for treating fibrotic diseases.[6]

Below is a diagram illustrating the proposed mechanism of action for a LOXL2 inhibitor derived from this chemical class.

LOXL2_Inhibition cluster_0 Extracellular Matrix cluster_1 Therapeutic Intervention Collagen Collagen & Elastin LOXL2 LOXL2 Collagen->LOXL2 substrate Crosslinked_ECM Cross-linked ECM (Fibrosis) LOXL2->Crosslinked_ECM catalyzes cross-linking Inhibitor This compound Derivative (LOXL2 Inhibitor) Inhibitor->LOXL2 inhibits

Figure 1: Inhibition of the LOXL2 pathway by a derivative of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are generalized protocols relevant to the assessment of a novel chemical substance, based on standard methodologies.

General Protocol: Acute Oral Toxicity Assessment (OECD 423 Guideline)

This protocol outlines a typical procedure for determining the acute oral toxicity of a chemical.

Acute_Oral_Toxicity_Workflow cluster_0 Preparation cluster_1 Dosing and Observation cluster_2 Endpoint Analysis A Select healthy, young adult rodents (e.g., rats or mice) B Fast animals overnight A->B C Prepare test substance in appropriate vehicle B->C D Administer single oral dose (gavage) C->D E Observe animals for clinical signs of toxicity (at least 14 days) D->E F Record body weight changes D->F G Perform gross necropsy on all animals E->G I Determine LD50 or GHS classification E->I F->G F->I H Collect tissues for histopathology (if necessary) G->H G->I H->I

Figure 2: Generalized workflow for an acute oral toxicity study.
General Protocol: In Vivo Efficacy Study (Mouse Lung Fibrosis Model)

The abstract describing a derivative of this compound mentions its evaluation in a mouse lung bleomycin model.[6] The following is a generalized protocol for such a study.

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.

  • Test Compound Administration: The test compound (e.g., a derivative of this compound) is administered orally, typically starting on the same day as bleomycin instillation or shortly after, and continued for the duration of the study (e.g., 14 days).[6]

  • Monitoring: Animals are monitored daily for clinical signs of distress. Body weight is recorded regularly.

  • Endpoint Analysis (e.g., at Day 14):

    • Lungs are harvested.

    • One lung may be used for histological analysis (e.g., Masson's trichrome staining) to assess the extent of collagen deposition and fibrosis.

    • The other lung may be homogenized for biochemical analysis, such as measuring the hydroxyproline content as an indicator of collagen levels.

    • Bronchoalveolar lavage (BAL) fluid can be collected to analyze inflammatory cell infiltration and cytokine levels.

  • Data Analysis: The effects of the test compound are compared to a vehicle-treated control group to determine if it significantly reduces the fibrotic response.

Handling and Safety Precautions

Given the potential hazards, strict safety protocols should be followed when handling this compound.

PrecautionDetails
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[3]
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.[3]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[3]
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store at 2-8°C under an inert atmosphere.[1]
Spill Response In case of a spill, wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal.
First Aid (General) Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[3] Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Get medical attention if irritation persists.[3] Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Conclusion

This compound is a valuable building block in medicinal chemistry with potential applications in the development of therapeutics for fibrotic diseases. However, due to the limited publicly available safety data, it should be handled with caution, assuming it possesses hazards similar to related aminopyridine and trifluoromethylpyridine compounds. Researchers and drug development professionals must adhere to strict safety protocols and consult the official Safety Data Sheet provided by the supplier. Further toxicological and pharmacokinetic studies are necessary to fully characterize the safety profile of this compound.

References

An In-depth Technical Guide to the Handling and Storage of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-(Aminomethyl)-6-(trifluoromethyl)pyridine. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound for research and development purposes. This document outlines the known physical and chemical properties, potential hazards, personal protective equipment requirements, and appropriate storage and disposal methods.

Chemical and Physical Properties

This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its properties necessitate careful handling to prevent exposure and maintain chemical stability.

PropertyValueSource
CAS Number 387350-39-2[2][3]
Molecular Formula C₇H₇F₃N₂[2][3]
Molecular Weight 176.14 g/mol [2][3]
Physical Form White or Colorless to Yellow Solid or Liquid
Boiling Point 62-64°C at 0.5 mm Hg[2]
Density 1.293 ± 0.06 g/cm³ (Predicted)[2]
pKa 7.85 ± 0.29 (Predicted)[2]

Hazard Identification and Toxicity

While specific toxicological data for this compound is limited, the available safety data sheets and information on structurally related compounds indicate that it should be handled as a hazardous substance. The primary hazards are associated with its corrosive nature and potential toxicity.

HazardDescriptionPrecautionary Statements
Skin Corrosion/Irritation Causes severe skin burns and irritation.[4][5][6]P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5][6]
Serious Eye Damage Causes serious eye damage.[4][5][6]P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
Respiratory Irritation May cause respiratory irritation.[4]P260: Do not breathe dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]
Acute Oral Toxicity Harmful if swallowed.[4]P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5][6]

A related compound, 5-amino-2-(trifluoromethyl)pyridine, has been reported to cause toxic encephalopathy and methemoglobinemia upon inhalation in a case study.[7] Given the structural similarities, it is prudent to assume that this compound may have similar toxic effects.

Handling and Personal Protective Equipment (PPE)

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[4][8] Engineering controls should be prioritized to minimize exposure.

PPESpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.To prevent skin contact and absorption.[9]
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards.To protect eyes from splashes and vapors, preventing serious eye damage.[9]
Skin and Body Protection Laboratory coat and, if necessary, impervious clothing.To protect skin from contact. Contaminated clothing should be removed immediately and laundered before reuse.[5][9]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if inhalation risk is high or ventilation is inadequate.To prevent irritation of the respiratory tract and potential systemic toxicity.[4]

Storage and Stability

Proper storage is crucial to maintain the quality and stability of this compound and to prevent hazardous reactions.

ParameterRecommendation
Temperature Store in a cool, dry place. Recommended storage temperature is 2-8°C.[2]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[2]
Container Keep container tightly closed in a well-ventilated place.[4][5][8][9]
Incompatible Materials Strong oxidizing agents and strong acids.[4][5]
Conditions to Avoid Heat, flames, ignition sources, and incompatible materials.[5]

The compound is generally stable under normal conditions.[4] Hazardous polymerization is not expected to occur.[4][5]

Experimental Protocols

Protocol for Assessing Chemical Stability

This protocol outlines a general method for determining the stability of this compound under various conditions.

Objective: To evaluate the degradation of the compound under stress conditions (e.g., heat, light, humidity, and pH).

Methodology:

  • Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile, water) at a known concentration.

  • Stress Conditions:

    • Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C) for a defined period.

    • Photostability: Expose samples to controlled UV and visible light.

    • Humidity Stress: Store solid samples in controlled humidity chambers (e.g., 75% RH).

    • pH Stress: Adjust the pH of aqueous solutions to acidic and basic conditions (e.g., pH 2, pH 9).

  • Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

  • Data Evaluation: Calculate the percentage of degradation over time for each condition.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Solutions (Known Concentration) thermal Thermal prep->thermal Expose to photo Photolytic prep->photo Expose to humidity Humidity prep->humidity Expose to ph pH (Acidic/Basic) prep->ph Expose to sampling Sample at Time Points thermal->sampling photo->sampling humidity->sampling ph->sampling hplc HPLC Analysis sampling->hplc data Calculate Degradation hplc->data

Workflow for Chemical Stability Assessment.

Handling and Storage Decision Logic

The following diagram illustrates the decision-making process for the safe handling and storage of this compound.

handling_storage_logic start Start: Receive Compound check_sds Review Safety Data Sheet (SDS) start->check_sds ppe_required Is PPE Required? check_sds->ppe_required don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) ppe_required->don_ppe Yes work_area Select Work Area don_ppe->work_area fume_hood Work in Chemical Fume Hood work_area->fume_hood High Hazard/ Volatile ventilated_area Work in Well-Ventilated Area work_area->ventilated_area Low Hazard/ Non-Volatile storage_conditions Determine Storage Conditions from SDS fume_hood->storage_conditions ventilated_area->storage_conditions store_compound Store at 2-8°C under Inert Gas, Tightly Sealed storage_conditions->store_compound end End store_compound->end

Decision Logic for Handling and Storage.

First Aid Measures

In the event of exposure, immediate action is critical.

ExposureFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8][10]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[8][10]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor immediately.[8][10]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[10]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company. Do not allow the product to enter drains.[9]

This technical guide is intended to provide a framework for the safe handling and storage of this compound. It is imperative that all users of this compound familiarize themselves with its potential hazards and follow all recommended safety procedures. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before use.

References

The LOXL2 Enigma: Unraveling the Therapeutic Potential of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine Derivatives in Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyridine derivative, 3-(aminomethyl)-6-(trifluoromethyl)pyridine, serves as a crucial scaffold for the development of potent inhibitors targeting Lysyl Oxidase-Like 2 (LOXL2), a key enzyme implicated in the pathogenesis of fibrotic diseases. This technical guide provides an in-depth exploration of the therapeutic potential of these derivatives, with a primary focus on the preclinical candidate PAT-1251. We will delve into the mechanism of action of LOXL2, its role in fibrotic signaling pathways, and present detailed experimental protocols and quantitative data to facilitate further research and development in this promising therapeutic area.

Introduction: The Fibrotic Challenge and the Rise of LOXL2 as a Therapeutic Target

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, is a pathological process that leads to organ scarring and dysfunction. It is the underlying cause of a wide range of chronic diseases, including idiopathic pulmonary fibrosis (IPF), liver cirrhosis, and chronic kidney disease, for which effective treatments remain a significant unmet medical need.

A critical step in the progression of fibrosis is the cross-linking of collagen and elastin fibers, a process that stabilizes the ECM and creates a self-perpetuating cycle of tissue stiffening and fibrogenesis. Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase, has emerged as a pivotal enzyme in this process. Upregulated in various fibrotic conditions, LOXL2 catalyzes the oxidative deamination of lysine residues in collagen and elastin, initiating the formation of covalent cross-links that render the ECM resistant to degradation.

The strategic inhibition of LOXL2 represents a promising therapeutic approach to disrupt the fibrotic cascade. Derivatives of this compound have been identified as potent and selective inhibitors of LOXL2, with PAT-1251 (also known as GB2064) being a lead clinical candidate.

The Therapeutic Target: Lysyl Oxidase-Like 2 (LOXL2)

LOXL2 is a secreted enzyme that plays a multifaceted role in both normal physiology and disease. While its primary function is in ECM remodeling, it is also implicated in cell adhesion, migration, and differentiation. In the context of fibrosis, LOXL2's enzymatic activity is paramount.

Mechanism of Action of LOXL2 in Fibrosis

The catalytic activity of LOXL2 is central to its pro-fibrotic effects. The enzyme's mechanism of action can be summarized as follows:

  • Oxidative Deamination: LOXL2 oxidizes the ε-amino group of lysine and hydroxylysine residues within collagen and elastin precursors.

  • Aldehyde Formation: This oxidation results in the formation of highly reactive aldehyde residues (allysine and hydroxyallysine).

  • Cross-link Formation: These aldehydes spontaneously react with other aldehyde or amine groups on adjacent collagen or elastin molecules, forming stable covalent intra- and intermolecular cross-links.

  • ECM Stabilization and Stiffening: The resulting cross-linked ECM is more resistant to proteolytic degradation and contributes to increased tissue stiffness, which in turn activates mechanotransduction pathways in resident cells, further promoting a pro-fibrotic phenotype.

The Inhibitor: PAT-1251, a Derivative of this compound

PAT-1251 is a potent, selective, and orally bioavailable small molecule inhibitor of LOXL2. Its chemical structure is derived from the this compound scaffold.

Quantitative Inhibitory Activity of PAT-1251

The inhibitory potency of PAT-1251 against LOXL2 has been characterized across multiple species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target SpeciesEnzymeIC50 (µM)Reference
HumanhLOXL20.71[1]
HumanhLOXL31.17[1]
MousemLOXL20.10[1]
RatrLOXL20.12[1]
DogdLOXL20.16[1]

PAT-1251 demonstrates high selectivity for LOXL2 over other amine oxidases, with less than 10% inhibition observed at a concentration of 10 µM for semicarbazide-sensitive amine oxidase (SSAO), diamine oxidase (DAO), and monoamine oxidases A and B (MAO-A and MAO-B)[1].

Signaling Pathways and Experimental Workflows

The pro-fibrotic activity of LOXL2 is intricately linked with key signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) pathway. Understanding these connections is crucial for elucidating the mechanism of action of LOXL2 inhibitors.

LOXL2 and the TGF-β Signaling Pathway in Fibrosis

TGF-β is a master regulator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts, the primary producers of ECM proteins. LOXL2 and TGF-β are engaged in a positive feedback loop that drives the progression of fibrosis.

LOXL2_TGF_beta_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMAD2_3 p-SMAD2/3 TGF_beta_R->SMAD2_3 SMAD4 SMAD4 SMAD2_3->SMAD4 Nucleus Nucleus SMAD4->Nucleus Pro_fibrotic_genes Pro-fibrotic Gene Transcription (e.g., COL1A1, α-SMA) Nucleus->Pro_fibrotic_genes activates LOXL2_gene LOXL2 Gene Nucleus->LOXL2_gene activates LOXL2 LOXL2 LOXL2_gene->LOXL2 translates to Collagen_Elastin Collagen & Elastin LOXL2->Collagen_Elastin oxidizes Crosslinked_ECM Cross-linked ECM Collagen_Elastin->Crosslinked_ECM cross-links to form Tissue_Stiffness Increased Tissue Stiffness Crosslinked_ECM->Tissue_Stiffness Myofibroblast Myofibroblast Activation Tissue_Stiffness->Myofibroblast Myofibroblast->TGF_beta secretes Myofibroblast->Collagen_Elastin produces PAT_1251 PAT-1251 PAT_1251->LOXL2 inhibits Experimental_Workflow In_Vitro In Vitro Studies Enzyme_Assay LOXL2 Enzyme Activity Assay In_Vitro->Enzyme_Assay Cell_Based_Assay Cell-Based Assays (e.g., Fibroblast to Myofibroblast differentiation) In_Vitro->Cell_Based_Assay In_Vivo In Vivo Studies Animal_Model Animal Models of Fibrosis (e.g., Bleomycin-induced lung fibrosis) In_Vivo->Animal_Model Treatment Treatment with LOXL2 Inhibitor (e.g., PAT-1251) Animal_Model->Treatment Analysis Analysis Treatment->Analysis Histology Histological Analysis (e.g., Masson's Trichrome, Ashcroft Score) Analysis->Histology Biochemical Biochemical Analysis (e.g., Hydroxyproline Assay) Analysis->Biochemical Western_Blot Western Blot (LOXL2, Collagen I, α-SMA) Analysis->Western_Blot IHC Immunohistochemistry (LOXL2, Fibronectin) Analysis->IHC

References

An In-Depth Technical Guide to the Discovery of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(aminomethyl)-6-(trifluoromethyl)pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry. The unique combination of a basic aminomethyl group, a pyridine core, and an electron-withdrawing trifluoromethyl group bestows upon these derivatives a desirable profile of physicochemical and pharmacological properties. The trifluoromethyl moiety, in particular, is known to enhance metabolic stability, increase lipophilicity, and improve target binding affinity, making it a valuable component in the design of novel therapeutic agents.[1]

This technical guide provides a comprehensive overview of the discovery and development of this compound derivatives. It details the core synthesis methodologies, summarizes key quantitative biological data, and outlines relevant experimental protocols for their evaluation. Furthermore, this guide visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and the process of their discovery.

Core Synthesis

The synthesis of the this compound core typically proceeds through a two-step sequence involving the formation of a cyanopyridine intermediate followed by its reduction.

Step 1: Synthesis of 3-Cyano-6-(trifluoromethyl)pyridine

A common route to the cyanopyridine intermediate involves the cyanation of a corresponding halopyridine. For instance, 2-chloro-5-(trifluoromethyl)pyridine can be converted to 2-cyano-3-chloro-5-(trifluoromethyl)pyridine. While specific protocols vary, the reaction often employs a cyanide source, such as sodium cyanide or potassium ferrocyanide, in the presence of a palladium or copper catalyst.

Experimental Protocol: Cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine

This protocol is adapted from patent literature and provides a general framework for the cyanation reaction.

  • Materials: 2,3-dichloro-5-(trifluoromethyl)pyridine, 4-(dimethylamino)pyridine, propionitrile, sodium cyanide, water, hydrochloric acid (2M).

  • Procedure:

    • Combine 2,3-dichloro-5-(trifluoromethyl)pyridine (40.5 mmol) and 4-(dimethylamino)pyridine (42.6 mmol) in propionitrile (65 mL).

    • Heat the mixture to reflux and stir overnight.

    • Cool the reaction mixture to ambient temperature.

    • Add a solution of sodium cyanide (61.2 mmol) in water (11 mL).

    • Stir the mixture for 5 hours.

    • Dilute the reaction with water (25 mL).

    • Separate the organic phase and wash it with water and 2M HCl.

    • Dry the organic phase and evaporate the solvent to yield 3-chloro-5-(trifluoromethyl)picolinonitrile.[2]

Step 2: Reduction of 3-Cyano-6-(trifluoromethyl)pyridine to this compound

The reduction of the nitrile to the primary amine is a critical step. Catalytic hydrogenation is a widely used and effective method. Raney nickel is a common catalyst for this transformation, typically performed under a hydrogen atmosphere in a suitable solvent.

Experimental Protocol: Catalytic Hydrogenation of 2-Cyano-3-chloro-5-trifluoromethylpyridine

This protocol is based on a patented method for a similar substrate.

  • Materials: 2-cyano-3-chloro-5-trifluoromethylpyridine, Raney nickel, acetic acid.

  • Procedure:

    • In a suitable reactor, dissolve 2-cyano-3-chloro-5-trifluoromethylpyridine in acetic acid. The solvent amount is typically 3-10 times the weight of the substrate.

    • Add Raney nickel catalyst (5-20% by weight of the substrate).

    • Pressurize the reactor with hydrogen to 0.02-0.3 MPa.

    • Heat the reaction mixture to 50-120 °C and stir until the reaction is complete.

    • After completion, cool the reactor and filter off the catalyst.

    • The filtrate containing 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate can be further purified by standard methods.[3]

Experimental Workflow: Synthesis of the Core Scaffold

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Reduction Halopyridine Precursor Halopyridine Precursor Cyanation Reaction Cyanation Reaction Halopyridine Precursor->Cyanation Reaction Cyanating Agent Cyanating Agent Cyanating Agent->Cyanation Reaction 3-Cyano-6-(trifluoromethyl)pyridine 3-Cyano-6-(trifluoromethyl)pyridine Cyanation Reaction->3-Cyano-6-(trifluoromethyl)pyridine Reduction Reaction Reduction Reaction 3-Cyano-6-(trifluoromethyl)pyridine->Reduction Reaction Reducing Agent Reducing Agent Reducing Agent->Reduction Reaction This compound This compound Reduction Reaction->this compound

Caption: Synthetic workflow for the this compound core.

Biological Activity and Data Presentation

Derivatives of the this compound scaffold have shown promising activity against a variety of biological targets, with a significant focus on their role as enzyme inhibitors. The data presented below summarizes the in vitro activity of selected derivatives.

Compound IDTargetAssay TypeIC50 (µM)Cell LineReference
PAT-1251 LOXL2Enzyme Inhibition0.087---INVALID-LINK--
Compound 3b Tubulin PolymerizationInhibition4.03---INVALID-LINK--
Compound 3b CytotoxicityMTT6.54Huh-7--INVALID-LINK--
Compound 3b CytotoxicityMTT15.54A549--INVALID-LINK--
Compound 3b CytotoxicityMTT6.13MCF-7--INVALID-LINK--
Compound 8e VEGFR-2Enzyme Inhibition3.93---INVALID-LINK--
Compound 8e CytotoxicityMTT (48h)0.22MCF-7--INVALID-LINK--
Compound 12 PIM-1 KinaseEnzyme Inhibition0.0143---INVALID-LINK--
Compound 12 CytotoxicityMTT0.5MCF-7--INVALID-LINK--

Signaling Pathways and Mechanism of Action

A significant portion of research on this scaffold has focused on the inhibition of Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase involved in extracellular matrix remodeling.[4] Dysregulation of LOXL2 is implicated in fibrotic diseases and cancer progression.

LOXL2 Signaling Pathway

G This compound Derivative This compound Derivative LOXL2 LOXL2 This compound Derivative->LOXL2 Inhibits FAK FAK LOXL2->FAK Activates Akt Akt FAK->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis mTOR->Inhibition of Apoptosis G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Hit Compounds Hit Compounds Primary Screening->Hit Compounds Lead Optimization Lead Optimization Hit Compounds->Lead Optimization Lead Compound Lead Compound Lead Optimization->Lead Compound Efficacy Studies Efficacy Studies Lead Compound->Efficacy Studies Animal Model Animal Model Animal Model->Efficacy Studies Preclinical Candidate Preclinical Candidate Efficacy Studies->Preclinical Candidate

References

Methodological & Application

Synthesis of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-(aminomethyl)-6-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates, while the aminomethyl group provides a key reactive site for further molecular elaboration.

Overview

The primary synthetic route to this compound involves the reduction of the corresponding nitrile precursor, 3-cyano-6-(trifluoromethyl)pyridine. This transformation can be achieved through two main methodologies: catalytic hydrogenation and chemical reduction. Both approaches offer distinct advantages and are detailed below.

Synthetic Pathway

The overall synthetic scheme is presented below. The key step is the reduction of the nitrile group to a primary amine.

Synthesis_Pathway 3-Cyano-6-(trifluoromethyl)pyridine 3-Cyano-6-(trifluoromethyl)pyridine This compound This compound 3-Cyano-6-(trifluoromethyl)pyridine->this compound Reduction

Figure 1: General synthetic pathway for this compound.

Experimental Protocols

Two primary methods for the reduction of 3-cyano-6-(trifluoromethyl)pyridine are detailed below.

Method 1: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation using Raney Nickel is a widely used and effective method for the reduction of nitriles to primary amines. This method often proceeds under milder conditions compared to chemical reductants.

Experimental Workflow:

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification Charge_Reactor Charge reactor with 3-cyano-6-(trifluoromethyl)pyridine, solvent, and Raney Nickel Pressurize Pressurize with H2 gas Charge_Reactor->Pressurize Heat_Stir Heat and stir Pressurize->Heat_Stir Monitor Monitor reaction progress Heat_Stir->Monitor Filter Filter catalyst Monitor->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify product Concentrate->Purify LAH_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification LAH_Suspension Prepare LiAlH4 suspension in anhydrous solvent Substrate_Addition Add 3-cyano-6-(trifluoromethyl)pyridine solution dropwise LAH_Suspension->Substrate_Addition Stir Stir at controlled temperature Substrate_Addition->Stir Monitor Monitor reaction progress Stir->Monitor Quench Carefully quench excess LiAlH4 Monitor->Quench Filter Filter solids Quench->Filter Extract Extract product Filter->Extract Purify Purify product Extract->Purify

Application Notes and Protocols for the Practical Synthesis of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridines (TFMPs) are a critical class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring often imparts unique physicochemical properties, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1][2] Consequently, the development of efficient and practical synthetic routes to access these valuable building blocks is of significant interest to organic and medicinal chemists.

This document provides a detailed overview of the three primary strategies for the synthesis of trifluoromethylpyridines:

  • Chlorine/Fluorine Exchange: A classical and industrially relevant method involving the fluorination of pre-functionalized trichloromethylpyridines.

  • Cyclocondensation Reactions: Construction of the trifluoromethylated pyridine ring from acyclic, trifluoromethyl-containing precursors.

  • Direct C-H Trifluoromethylation: Modern methods that introduce the -CF3 group directly onto the pyridine scaffold.

These notes offer detailed experimental protocols for key reactions, comparative data in structured tables, and workflow diagrams to guide researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.

Synthesis via Chlorine/Fluorine Exchange

This method is a robust and widely used industrial-scale approach for the synthesis of various trifluoromethylpyridines. The general strategy involves the initial chlorination of a methylpyridine (picoline) to the corresponding trichloromethylpyridine, followed by a halogen exchange (HALEX) reaction where chlorine atoms are replaced by fluorine atoms using a suitable fluorinating agent.

Data Presentation: Chlorine/Fluorine Exchange Reactions
Starting MaterialKey Reagents & ConditionsProductYieldReference
2,3-Dichloro-5-(trichloromethyl)pyridine1. Anhydrous HF, HgO, -20°C to 35°C, 22 h2,3-Dichloro-5-(trifluoromethyl)pyridine98% (selectivity)[3]
2,3-Dichloro-5-(trichloromethyl)pyridine2. Catalyst, anhydrous HF (gas), 170°C, 11 h2,3-Dichloro-5-(trifluoromethyl)pyridine65%[4]
3-Picoline1. N-oxidation 2. Benzoyl chloride 3. Cl2 4. Anhydrous KF, CTAB, DMSO, reflux 5-7 h2-Chloro-5-(trifluoromethyl)pyridineNot specified[1]
2-Chloro-5-(chloromethyl)pyridine1. Cl2, 80°C 2. SbCl3, Cl2 3. HF2,3-Dichloro-5-(trifluoromethyl)pyridineNot specified[3]
Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This protocol is adapted from a reported procedure for the synthesis of a key intermediate for several agrochemicals.[3][4]

Materials:

  • 2,3-Dichloro-5-(trichloromethyl)pyridine (106.16 g, 0.4 mol)

  • Anhydrous hydrogen fluoride (180 g, 9.0 mol)

  • Mercuric oxide (catalytic amount, added slowly)

  • Polyethylene reactor

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • To a polyethylene reactor, add 2,3-dichloro-5-(trichloromethyl)pyridine (106.16 g, 0.4 mol) and anhydrous hydrogen fluoride (180 g, 9.0 mol).

  • Cool the reaction mixture to -20°C.

  • Slowly add mercuric oxide over a period of 3 hours, ensuring the reaction temperature does not exceed 35°C.

  • After the addition is complete, stir the reaction mixture for approximately 22 hours, or until the system appears as a gray-white slurry.

  • Upon completion, filter the reaction mixture.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the product, 2,3-dichloro-5-(trifluoromethyl)pyridine.

dot

Chlorine_Fluorine_Exchange cluster_start Starting Material Preparation cluster_main Halogen Exchange (HALEX) 3_Picoline 3-Picoline Trichloromethylpyridine Trichloromethylpyridine Intermediate 3_Picoline->Trichloromethylpyridine Chlorination Reactor Polyethylene Reactor Trichloromethylpyridine->Reactor Fluorination Fluorination with Anhydrous HF & Catalyst Reactor->Fluorination Workup Work-up: Neutralization, Extraction, Drying Fluorination->Workup Product Trifluoromethylpyridine Workup->Product

Caption: Workflow for Chlorine/Fluorine Exchange Synthesis.

Synthesis via Cyclocondensation Reactions

This approach involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. A notable example is the Bohlmann-Rahtz pyridine synthesis, which utilizes trifluoromethyl-α,β-ynones and β-enamino esters or ketones.[5][6] This method offers a high degree of flexibility in accessing polysubstituted trifluoromethylpyridines.

Data Presentation: Bohlmann-Rahtz Synthesis of Trifluoromethylpyridines
Trifluoromethyl-α,β-ynoneβ-Enamino Ester/KetoneCatalyst (mol%)SolventTemperature (°C)ProductYield (%)Reference
4,4,4-Trifluoro-1-phenylbut-2-yn-1-oneEthyl 3-aminobut-2-enoateZnBr2 (15)Toluene110Ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate92[5]
1,1,1-Trifluoropent-3-yn-2-oneEthyl 3-aminobut-2-enoateZnBr2 (15)Toluene110Ethyl 2,6-dimethyl-4-(trifluoromethyl)nicotinate75[5]
4,4,4-Trifluoro-1-(p-tolyl)but-2-yn-1-one4-Aminopent-3-en-2-oneZnBr2 (15)Toluene1101-(2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)pyridin-3-yl)ethan-1-one88[5]
1,1,1-Trifluoro-5-methylhex-3-yn-2-oneEthyl 3-amino-3-phenylacrylateZnBr2 (15)Toluene110Ethyl 6-isobutyl-2-phenyl-4-(trifluoromethyl)nicotinate68[5]
Experimental Protocol: Synthesis of Ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate

This protocol is a general procedure adapted from the work of Hu and co-workers.[5]

Materials:

  • 4,4,4-Trifluoro-1-phenylbut-2-yn-1-one (0.5 mmol, 1 equiv)

  • Ethyl 3-aminobut-2-enoate (0.75 mmol, 1.5 equiv)

  • Zinc(II) bromide (0.075 mmol, 15 mol%)

  • Toluene (3 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • In a round-bottom flask, combine 4,4,4-trifluoro-1-phenylbut-2-yn-1-one (0.5 mmol), ethyl 3-aminobut-2-enoate (0.75 mmol), and zinc(II) bromide (0.075 mmol) in toluene (3 mL).

  • Stir the mixture at 110°C in an oil bath for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (5 mL) and wash with brine (5 mL).

  • Separate the organic phase and dry it over anhydrous Na2SO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

dot

Bohlmann_Rahtz_Synthesis Ynone Trifluoromethyl-α,β-ynone Reaction Condensation & Cyclodehydration (ZnBr2, Toluene, 110°C) Ynone->Reaction Enamine β-Enamino Ester/Ketone Enamine->Reaction Intermediate Aminodiene Intermediate (not isolated) Reaction->Intermediate Product Polysubstituted Trifluoromethylpyridine Intermediate->Product

Caption: Bohlmann-Rahtz Synthesis of Trifluoromethylpyridines.

Synthesis via Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation has emerged as a powerful and atom-economical strategy for the synthesis of trifluoromethylpyridines. These methods avoid the need for pre-functionalized starting materials and often proceed under milder conditions. A variety of trifluoromethylating reagents and catalytic systems, including radical, nucleophilic, and electrophilic approaches, have been developed.

Data Presentation: Direct C-H Trifluoromethylation of Pyridines
Pyridine SubstrateTrifluoromethylating ReagentCatalyst/AdditiveSolventConditionsProduct PositionYield (%)Reference
N-Methylpyridinium IodideTrifluoroacetic acid (TFA)Ag2CO3DMFNot specifiedC4Good[2][7]
PyridoneLanglois' reagent (NaSO2CF3)NoneDMSOLightC3/C5Up to 90%[8][9]
PyridineTriflyl chloride (CF3SO2Cl)[Ir(ppy)2(dtbbpy)]PF6Not specifiedPhotoredoxNot specified70-94%[10]
QuinolineTogni Reagent IB(C6F5)3, PhMeSiH2, DDQ1,2-Dichloroethane0-65°CC3Moderate to high[11]
Experimental Protocol: Regioselective Direct C-H Trifluoromethylation of Pyridine

This protocol is based on a method utilizing an N-methylpyridine quaternary ammonium activation strategy.[2][7]

Materials:

  • Substituted N-methylpyridinium iodide salt (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Silver carbonate (Ag2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add the N-methylpyridinium iodide salt, trifluoroacetic acid, and silver carbonate in N,N-dimethylformamide (DMF).

  • Stir the reaction mixture under the optimized conditions (temperature and time may vary depending on the substrate).

  • Monitor the reaction by an appropriate method (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to obtain the desired trifluoromethylpyridine.

dot

Direct_Trifluoromethylation cluster_activation Pyridine Activation cluster_trifluoromethylation C-H Trifluoromethylation Pyridine Pyridine Substrate Activated_Pyridine Activated Pyridine (e.g., N-oxide, Pyridinium salt) Pyridine->Activated_Pyridine Activation Step Reaction_Conditions Reaction Conditions (e.g., Photocatalyst, Metal salt, Light) Activated_Pyridine->Reaction_Conditions CF3_Source CF3 Source (e.g., Langlois' reagent, TFA, Togni reagent) CF3_Source->Reaction_Conditions Product Trifluoromethylpyridine Reaction_Conditions->Product

Caption: General Workflow for Direct C-H Trifluoromethylation.

Conclusion

The synthesis of trifluoromethylpyridines can be achieved through several practical routes, each with its own advantages and limitations. The chlorine/fluorine exchange method remains a cornerstone for large-scale industrial production due to its high efficiency and the availability of starting materials. Cyclocondensation reactions, such as the Bohlmann-Rahtz synthesis, provide excellent versatility for accessing a wide range of substituted trifluoromethylpyridines. Finally, direct C-H trifluoromethylation represents the state-of-the-art in terms of atom economy and synthetic efficiency, offering mild reaction conditions and the ability to functionalize complex molecules in the later stages of a synthesis. The choice of synthetic route will ultimately depend on the specific target molecule, the desired scale of the reaction, and the available resources. These application notes provide a solid foundation for researchers to navigate the synthesis of this important class of compounds.

References

The Versatile Building Block: 3-(Aminomethyl)-6-(trifluoromethyl)pyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

3-(Aminomethyl)-6-(trifluoromethyl)pyridine is a key heterocyclic building block increasingly utilized in the fields of medicinal chemistry and agrochemical synthesis. The presence of a trifluoromethyl group imparts unique properties to molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The aminomethyl group provides a reactive handle for a variety of chemical transformations, making this compound a versatile precursor for the synthesis of a diverse range of complex molecules.

The pyridine core is a common scaffold in numerous biologically active compounds. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the pyridine ring, affecting its reactivity and interaction with biological macromolecules. This combination of features makes this compound an attractive starting material for the development of novel pharmaceuticals and agrochemicals.

Key Advantages as a Building Block:

  • Enhanced Biological Activity: The trifluoromethyl group can lead to improved efficacy of the final compound.

  • Metabolic Stability: The C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer biological half-life.

  • Increased Lipophilicity: The CF3 group enhances the molecule's ability to cross biological membranes.

  • Versatile Reactivity: The primary amine of the aminomethyl group allows for a wide range of derivatizations, including amidation, sulfonamidation, and reductive amination.

Applications in Drug Discovery

This building block and its close isomers are integral to the synthesis of various therapeutic agents. A notable application is in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases.[1][2][3] Derivatives of (aminomethyl)-(trifluoromethyl)pyridine have shown potency and selectivity as LOXL2 inhibitors, highlighting the importance of this scaffold in targeting diseases characterized by the excessive deposition of extracellular matrix.[1][2][3]

The trifluoromethylpyridine motif is also found in compounds investigated for their potential as:

  • Anticancer agents

  • Anti-inflammatory agents

  • Antimicrobial agents

  • Central nervous system (CNS) active agents

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a building block in the synthesis of amide and sulfonamide derivatives. These methods are adapted from procedures reported for the synthesis of structurally related compounds.

Protocol 1: General Procedure for Amide Synthesis

This protocol describes the coupling of this compound with a carboxylic acid to form an amide bond, a common transformation in drug discovery.

Reaction Scheme:

G cluster_reagents Reagents & Conditions cluster_product Product reactant1 This compound product Amide Derivative reactant1->product reactant2 R-COOH (Carboxylic Acid) reactant2->product reagents HATU, DIPEA DMF, rt

Caption: General workflow for amide synthesis.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of the carboxylic acid (1.2 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add HATU (1.2 mmol) and DIPEA (2.4 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data (Representative):

Reactant 1Reactant 2 (R-group)Coupling ReagentSolventTime (h)Yield (%)
This compoundPhenylHATUDMF685-95
This compound4-ChlorophenylHATUDMF880-90
This compoundCyclohexylHATUDMF1075-85
Protocol 2: General Procedure for Sulfonamide Synthesis

This protocol outlines the reaction of this compound with a sulfonyl chloride to form a sulfonamide, another crucial functional group in medicinal chemistry.

Reaction Scheme:

G cluster_reagents Reagents & Conditions cluster_product Product reactant1 This compound product Sulfonamide Derivative reactant1->product reactant2 R-SO2Cl (Sulfonyl Chloride) reactant2->product reagents Pyridine or Triethylamine DCM, 0 °C to rt

Caption: General workflow for sulfonamide synthesis.

Materials:

  • This compound

  • Sulfonyl chloride (R-SO2Cl)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 mmol) and pyridine or triethylamine (1.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 mmol) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM (20 mL) and wash with 1 M HCl (15 mL), saturated aqueous NaHCO3 solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of EtOAc in hexanes) or by recrystallization to obtain the pure sulfonamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data (Representative):

Reactant 1Reactant 2 (R-group)BaseSolventTime (h)Yield (%)
This compoundPhenylPyridineDCM380-90
This compound4-TolylEt3NDCM485-95
This compoundThiophen-2-ylPyridineDCM475-85

Signaling Pathway Visualization

The following diagram illustrates the role of LOXL2 in collagen cross-linking, a pathway that can be targeted by inhibitors synthesized from (aminomethyl)-(trifluoromethyl)pyridine building blocks.

G Lysine Lysine Residues in Collagen/Elastin Allysine Allysine Residues Lysine->Allysine Oxidative Deamination LOXL2 LOXL2 Crosslinking Collagen Cross-linking Allysine->Crosslinking Fibrosis Fibrosis Crosslinking->Fibrosis Inhibitor Inhibitor (derived from building block) Inhibitor->LOXL2 Inhibition

Caption: LOXL2-mediated collagen cross-linking pathway.

This application note provides a concise overview and practical protocols for the use of this compound as a versatile building block in synthetic chemistry, particularly for applications in drug discovery and development. The provided methodologies can be adapted for the synthesis of a wide array of derivatives for further investigation.

References

Applications of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(aminomethyl)-6-(trifluoromethyl)pyridine scaffold is a key pharmacophore in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group (-CF3) into the pyridine ring imparts favorable physicochemical properties, including increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets.[1][2] These characteristics make this scaffold a valuable building block for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of this compound derivatives, with a primary focus on their role as potent inhibitors of Lysyl Oxidase-Like 2 (LOXL2) for the treatment of fibrotic diseases. Additionally, potential applications in anticancer and antimicrobial therapies are discussed.

Primary Application: Inhibition of Lysyl Oxidase-Like 2 (LOXL2) for Fibrotic Diseases

Derivatives of this compound have emerged as a promising class of inhibitors targeting Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase.[3][4] LOXL2 plays a critical role in the pathogenesis of fibrosis by catalyzing the cross-linking of collagen and elastin in the extracellular matrix (ECM).[3][4] Dysregulation of LOXL2 activity leads to excessive ECM deposition and tissue stiffening, hallmarks of fibrotic diseases affecting organs such as the lungs, liver, and heart.[3][5]

A leading example is the clinical candidate PAT-1251 (Lenumlostat) , a potent and selective irreversible inhibitor of LOXL2.[3][6][7] This compound, which features the 4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy moiety, has demonstrated significant anti-fibrotic efficacy in preclinical models and has advanced into clinical trials.[3][4][8]

Quantitative Data: In Vitro Potency and Selectivity of PAT-1251
CompoundTargetSpeciesIC50 (μM)SelectivityReference
PAT-1251 LOXL2Human (hLOXL2)0.71>400-fold vs. LOX[6][8][9]
LOXL3Human (hLOXL3)1.17-[6][9]
LOXL2Mouse0.10-[6][9]
LOXL2Rat0.12-[6][9]
LOXL2Dog0.16-[6][9]
SSAO, DAO, MAO-A, MAO-BHuman>10% inhibition at 10 μMHighly Selective[9]
Signaling Pathway

LOXL2 is involved in complex signaling pathways that promote fibrosis. Its inhibition by this compound derivatives can disrupt these pathological processes. The diagram below illustrates the central role of LOXL2 in fibrosis and its interaction with key signaling molecules like TGF-β, PI3K/AKT, and SMAD proteins.[1][3][5][10]

LOXL2_Pathway cluster_extracellular Extracellular Matrix cluster_cell Fibroblast LOXL2 LOXL2 Crosslinked_ECM Cross-linked ECM (Fibrosis) LOXL2->Crosslinked_ECM Catalyzes Collagen Collagen/ Elastin Collagen->LOXL2 Substrate TGFB TGF-β Crosslinked_ECM->TGFB Positive Feedback TGFB_R TGF-β Receptor PI3K PI3K TGFB_R->PI3K SMAD SMAD2/3 TGFB_R->SMAD AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->LOXL2 Upregulates SMAD4 SMAD4 SMAD->SMAD4 Snail Snail SMAD4->Snail Gene_Expression Pro-fibrotic Gene Expression Snail->Gene_Expression TGFB->TGFB_R Inhibitor 3-(Aminomethyl)-6- (trifluoromethyl)pyridine Derivative (e.g., PAT-1251) Inhibitor->LOXL2 Inhibits

Caption: LOXL2 signaling pathway in fibrosis.

Experimental Protocols

1. Synthesis of a this compound Derivative (General Scheme)

This protocol outlines a general synthetic route for derivatives similar to PAT-1251. Specific reaction conditions may require optimization.

Synthesis_Workflow Start 2-Chloro-4-cyano-6- (trifluoromethyl)pyridine Step1 Reduction of Nitrile to Amine Start->Step1 Intermediate1 2-Chloro-4-(aminomethyl)-6- (trifluoromethyl)pyridine Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution with Phenol Intermediate1->Step2 Intermediate2 4-(Aminomethyl)-2-(phenoxy)-6- (trifluoromethyl)pyridine Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Final_Product Final Product (e.g., PAT-1251 analog) Step3->Final_Product

Caption: General synthetic workflow.

  • Step 1: Reduction of the Nitrile. The starting material, 2-chloro-4-cyano-6-(trifluoromethyl)pyridine, can be reduced to the corresponding aminomethyl derivative. A common method is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere in a suitable solvent like methanol or ethanol, often with the addition of an acid such as HCl to form the hydrochloride salt.

  • Step 2: Nucleophilic Aromatic Substitution. The resulting 2-chloro-4-(aminomethyl)-6-(trifluoromethyl)pyridine is reacted with a substituted phenol in the presence of a base (e.g., potassium carbonate or cesium carbonate) in a polar aprotic solvent such as DMF or DMSO at elevated temperatures.

  • Step 3: Amide Coupling. The aminomethyl group can be further functionalized. For instance, coupling with a carboxylic acid can be achieved using standard peptide coupling reagents like HATU or HOBt/EDC in a solvent such as DMF or DCM with a base like DIPEA.

2. LOXL2 Inhibition Assay (Amplex Red Method)

This protocol describes a common in vitro assay to determine the inhibitory activity of compounds against LOXL2.[11]

  • Principle: The assay measures the hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate (e.g., 1,5-diaminopentane) by LOXL2. H2O2 is detected using the Amplex Red reagent in the presence of horseradish peroxidase (HRP), which generates a fluorescent product (resorufin).

  • Materials:

    • Recombinant human LOXL2 (hLOXL2)

    • Amplex Red reagent

    • Horseradish peroxidase (HRP)

    • 1,5-diaminopentane (DAP) or other suitable substrate

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Procedure:

    • Prepare a reaction mixture containing hLOXL2, HRP, and the test compound at various concentrations in the assay buffer.

    • Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a solution of Amplex Red and DAP.

    • Incubate the reaction at 37°C, protected from light.

    • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at multiple time points.

    • Calculate the rate of reaction and determine the IC50 value of the test compound by plotting the percent inhibition against the compound concentration.

Potential Applications in Other Therapeutic Areas

While the most developed application is in fibrosis, the this compound scaffold holds promise in other areas of drug discovery.

Anticancer Activity

Pyridine and pyrimidine derivatives are known to exhibit anticancer properties.[12][13][14] The trifluoromethyl group can enhance the anticancer potential of these scaffolds.[15] Derivatives of trifluoromethyl-substituted pyrazolo[3,4-b]pyridine have been synthesized and screened for their activity against various cancer cell lines, with some compounds showing promising bioactivity at micromolar concentrations.[15] The mechanisms of action for such compounds can be diverse, including the inhibition of kinases involved in cancer cell proliferation and signaling.[1][14] Further research is needed to explore the specific anticancer potential of this compound derivatives.

Antimicrobial Activity

Pyridine derivatives have also been investigated for their antimicrobial properties.[16] The lipophilicity imparted by the trifluoromethyl group can facilitate the penetration of microbial cell membranes, potentially leading to increased efficacy against bacterial and fungal strains.[2][17] Studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown that some compounds are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria.[17][18] The development of novel this compound derivatives could yield new antimicrobial agents.

Conclusion

The this compound scaffold is a highly valuable platform in medicinal chemistry, with a well-established application in the development of LOXL2 inhibitors for fibrotic diseases. The detailed protocols and data presented provide a foundation for researchers working in this area. Furthermore, the promising, albeit less explored, potential of this scaffold in oncology and infectious diseases warrants further investigation, offering exciting opportunities for the discovery of new therapeutic agents.

References

Application Notes and Protocols for Trifluoromethylpyridines in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of trifluoromethylpyridines (TFMPs) as key structural motifs in modern agrochemicals. The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, make TFMP derivatives potent and effective active ingredients in a range of herbicides, insecticides, and fungicides.[1][2][3][4]

Overview of Key Trifluoromethylpyridine-Containing Agrochemicals

Trifluoromethylpyridines are integral to the structure of numerous commercially successful agrochemicals. The introduction of a TFMP moiety can significantly enhance the biological activity of a molecule.[1][3][4] Below is a summary of prominent examples:

  • Fluazifop-p-butyl: A post-emergence herbicide highly effective against grass weeds in broadleaf crops.[5][6]

  • Flonicamid: A selective insecticide with a unique mode of action against sucking insects like aphids and whiteflies.[7][8][9]

  • Chlorfluazuron: An insect growth regulator that disrupts the molting process in a variety of chewing pests, particularly Lepidoptera.[10][11][12][13][14]

Synthesis of Key Agrochemicals

The synthesis of these complex agrochemicals often involves multi-step processes starting from key trifluoromethylpyridine intermediates. The two primary industrial methods for synthesizing TFMP intermediates are:

  • Chlorine/Fluorine Exchange: This method typically involves the chlorination of a picoline derivative to form a trichloromethylpyridine, followed by a halogen exchange reaction to yield the trifluoromethylpyridine.[1]

  • Cyclocondensation: This approach involves the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group.[1]

Key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) are crucial building blocks for many of the agrochemicals discussed below.[1][5]

Experimental Protocol: Synthesis of Flonicamid

Flonicamid is synthesized from 4-(trifluoromethyl)nicotinic acid. The following is a representative protocol for its preparation.

Step 1: Synthesis of 4-(Trifluoromethyl)nicotinic acid

A multi-step synthesis for 4-(trifluoromethyl)nicotinic acid involves the reaction of cyanoacetamide and ethyl trifluoroacetoacetate, followed by chlorination, catalytic hydrogenation, and hydrolysis.[15] A more direct final step is the hydrolysis of 4-(trifluoromethyl)nicotinonitrile.

  • Reaction: Hydrolysis of 4-(trifluoromethyl)nicotinonitrile

  • Reagents: 4-(trifluoromethyl)nicotinonitrile, Sodium hydroxide, Hydrochloric acid, Water.

  • Procedure:

    • In a sealed reaction flask, add 150 g of sodium hydroxide to 500 mL of water and stir until dissolved.

    • Add 172.1 g of 4-(trifluoromethyl)nicotinonitrile to the solution.

    • Heat the mixture to 100°C with stirring until the solid dissolves, forming a clear solution.

    • Stop stirring and adjust the pH with hydrochloric acid.

    • Cool the mixture and filter to collect the precipitate.

  • Yield: 98.3% of 4-(trifluoromethyl)nicotinic acid as a white solid.[16]

Step 2: Synthesis of Flonicamid

  • Reaction: Acyl chlorination of 4-(trifluoromethyl)nicotinic acid followed by amidation with aminoacetonitrile hydrochloride.[15][17]

  • Reagents: 4-(trifluoromethyl)nicotinic acid (0.2 mol, 38.2 g), thionyl chloride (0.24 mol, 28.5 g), N,N-dimethylformamide (0.2 g), toluene (120 g), aminoacetonitrile hydrochloride (0.23 mol, 20.8 g), sodium carbonate (0.23 mol, 24.4 g), water (380 g).[17]

  • Procedure:

    • To a flask, add 4-(trifluoromethyl)nicotinic acid, thionyl chloride, N,N-dimethylformamide, and toluene.

    • Stir the reaction mixture at 70°C for 5 hours to form a toluene solution of 4-trifluoromethylnicotinoyl chloride.[17]

    • In a separate flask, dissolve sodium carbonate and aminoacetonitrile hydrochloride in water.

    • At 20°C, add the toluene solution of 4-trifluoromethylnicotinoyl chloride to the aqueous solution and react for 2 hours.

    • Filter the resulting mixture, wash the filter cake with water, and dry to obtain flonicamid.

  • Yield: 91.3% of flonicamid as a white solid with a purity of 99.7%.[17]

Experimental Protocol: Synthesis of Chlorfluazuron

Chlorfluazuron synthesis involves the etherification of 2,6-dichloro-4-aminophenol with 2,3-dichloro-5-(trifluoromethyl)pyridine, followed by condensation with 2,6-difluorobenzoyl isocyanate.[18][19]

  • Reagents: 2,6-dichloro-4-aminophenol (21.4 g), 2,3-dichloro-5-(trifluoromethyl)pyridine (23.2 g), anhydrous potassium carbonate (13.38 g), N,N-dimethylacetamide (210 mL), ZSM molecular sieve catalyst (0.27 g), 2,6-difluorobenzoyl isocyanate.[18]

  • Procedure:

    • In an etherification kettle, combine 2,6-dichloro-4-aminophenol, 2,3-dichloro-5-(trifluoromethyl)pyridine, anhydrous potassium carbonate, and N,N-dimethylacetamide.

    • Add the ZSM molecular sieve catalyst.

    • Heat the mixture at 70°C for 6 hours to carry out the etherification reaction.[18]

    • After the reaction, filter the mixture and collect the filtrate containing 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline.

    • Cool the filtrate to room temperature and add 2,6-difluorobenzoyl isocyanate dropwise.

    • Raise the temperature to 40-50°C and maintain for the condensation reaction to proceed, resulting in the formation of chlorfluazuron as a faint yellow solid.

Experimental Protocol: Synthesis of Fluazifop-p-butyl

The synthesis of Fluazifop-p-butyl involves the reaction of 2-fluoro-5-(trifluoromethyl)pyridine with (R)-2-(4-hydroxyphenoxy)propionic acid, followed by esterification with butanol.[20]

  • Reagents: 2-fluoro-5-(trifluoromethyl)pyridine, (R)-2-(4-hydroxyphenoxy)propionic acid, potassium phosphate, tetra-(n-butyl)ammonium iodide, N,N-dimethylformamide, 1,3,5-trichloro-2,4,6-triazine, butan-1-ol.

  • Procedure:

    • Stage 1: In N,N-dimethylformamide, react 2-fluoro-5-(trifluoromethyl)pyridine and (R)-2-(4-hydroxyphenoxy)propionic acid in the presence of potassium phosphate and tetra-(n-butyl)ammonium iodide at 50-60°C for 2 hours.[20]

    • Stage 2: Treat the reaction mixture with 1,3,5-trichloro-2,4,6-triazine at 5-25°C for approximately 1 hour and 10 minutes.[20]

    • Stage 3: Add butan-1-ol to the mixture to perform the esterification.

  • Yield: 81%.[20]

Quantitative Data

The following tables summarize key quantitative data for the discussed agrochemicals, including their physicochemical properties and biological activity.

Table 1: Physicochemical Properties of Key Trifluoromethylpyridine Agrochemicals

PropertyFlonicamidChlorfluazuronFluazifop-p-butyl
IUPAC Name N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide1-[3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]-3-(2,6-difluorobenzoyl)ureabutyl (R)-2-{4-[5-(trifluoromethyl)-2-pyridyloxy]phenoxy}propionate
CAS Number 158062-67-071422-67-879241-46-6
Molecular Formula C₉H₆F₃N₃OC₂₀H₉Cl₃F₅N₃O₃C₁₉H₂₀F₃NO₄
Molecular Weight 229.2 g/mol [21]540.7 g/mol [13]383.4 g/mol
Water Solubility 5.2 g/L (20°C)[21]0.012 mg/L (20°C)[13]Low
Vapor Pressure 2.55x10⁻⁶ Pa (25°C)[21]1.599x10⁻³ mPa (20°C)[13]-
Appearance Off-white to light beige solid[21]White solid[13]-

Table 2: Biological Activity of Key Trifluoromethylpyridine Agrochemicals

AgrochemicalTarget OrganismParameterValueExposure TimeReference
FlonicamidMyzus persicae (Green peach aphid)LC₅₀0.61-0.77 mg/L5 days[7]
FlonicamidAphis gossypii (Cotton aphid)LC₅₀0.6 - 2.0 mg AI L⁻¹5 days[7]
FlonicamidBemisia tabaci (Whitefly)LC₅₀ (nymphs)25.359 mg/L-[22]
FlonicamidBemisia tabaci (Whitefly)LC₅₀ (adults)11.050 mg/L-[22]
FlonicamidAphis craccivora (Cowpea aphid)LC₅₀0.079 ppm24 hours[23]
FlonicamidCyprinus carpio (Common carp)LC₅₀43.17 mg/L96 hours[24]
ChlorfluazuronDaphnia magnaEC₅₀0.304 µg/L48 hours[13]
Fluazifop-p-butylSetaria viridis (Green foxtail)Application Rate131 - 175 g a.i./haPost-emergence[25]
Fluazifop-p-butylEleusine indica (Indian goosegrass)Application Rate131 - 175 g a.i./haPost-emergence[25]
Fluazifop-p-butylDigitaria ciliaris (Southern crabgrass)Application Rate131 - 175 g a.i./haPost-emergence[25]

Table 3: Toxicological Data of Key Trifluoromethylpyridine Agrochemicals

AgrochemicalTest OrganismParameterValueReference
FlonicamidRat (oral)LD₅₀884 mg/kg (male), 1768 mg/kg (female)[21]
FlonicamidRat (dermal)LD₅₀> 5,000 mg/kg[21]
FlonicamidQuail (acute oral)LD₅₀> 2,000 mg/kg[21]
FlonicamidTrout (96 h)LC₅₀> 100 mg/L[21]
FlonicamidBees (acute oral, 48 h)LD₅₀> 60.5 µ g/bee [21]
ChlorfluazuronRat (oral)LD₅₀> 8,500 mg/kg[13]
ChlorfluazuronRat (dermal)LD₅₀> 1,000 mg/kg[13]
ChlorfluazuronQuail (acute oral)LD₅₀> 2,510 mg/kg[13]
ChlorfluazruonBluegill (96 h)LC₅₀> 1,071 mg/L[13]
ChlorfluazuronBees (oral)LD₅₀> 100 µ g/bee [13]
Fluazifop-p-butylRat (oral)LD₅₀> 3,680 mg/kg (male), 2,451 mg/kg (female)[25]
Fluazifop-p-butylRat (dermal)LD₅₀> 2,076 mg/kg[25]
Fluazifop-p-butylTrout (96 h)LC₅₀6.83 mg/L[25]
Fluazifop-p-butylBees (oral)LD₅₀> 50 µ g/bee [25]

Signaling Pathways and Experimental Workflows

The unique modes of action of these agrochemicals are key to their efficacy and selectivity. The following diagrams illustrate these mechanisms and a general workflow for synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_synthesis Agrochemical Synthesis cluster_product Final Products Picoline Picoline Derivatives TFMP Trifluoromethylpyridine (e.g., 2,5-CTF, 2,3,5-DCTF) Picoline->TFMP Chlorination/ Fluorination BuildingBlock CF3-Containing Building Blocks BuildingBlock->TFMP Cyclocondensation Fluazifop Fluazifop-p-butyl Synthesis TFMP->Fluazifop Flonicamid Flonicamid Synthesis TFMP->Flonicamid Chlorfluazuron Chlorfluazuron Synthesis TFMP->Chlorfluazuron Insecticide Insecticide Flonicamid->Insecticide Chlorfluazuron->Insecticide Herbicide Herbicide Fluazifp Fluazifp Fluazifp->Herbicide

Caption: General workflow for the synthesis of trifluoromethylpyridine-based agrochemicals.

Fluazifop_MoA Fluazifop Fluazifop-p-butyl ACCase Acetyl-CoA Carboxylase (ACCase) Fluazifop->ACCase Inhibits Inhibition Inhibition ACCase->Inhibition AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACCase FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membrane Production FattyAcids->Membranes Cessation Cessation FattyAcids->Cessation Growth Plant Growth Membranes->Growth Inhibition->MalonylCoA Blocks Conversion Inhibition->FattyAcids Cessation->Growth Leads to

Caption: Mode of action of Fluazifop-p-butyl as an ACCase inhibitor in plants.[25][26][27][28][29][30]

Flonicamid_MoA Flonicamid Flonicamid ChordotonalOrgans Chordotonal Organs Flonicamid->ChordotonalOrgans Modulates Disruption Disruption ChordotonalOrgans->Disruption SensoryInput Sensory Input (Movement, Hearing, Balance) NervousSystem Nervous System Coordination SensoryInput->NervousSystem FeedingBehavior Feeding Behavior NervousSystem->FeedingBehavior Starvation Starvation & Dehydration FeedingBehavior->Starvation Cessation leads to Disruption->SensoryInput Disruption->NervousSystem Impairs

Caption: Mode of action of Flonicamid as a chordotonal organ modulator in insects.[8][9][31][32]

Chlorfluazuron_MoA Chlorfluazuron Chlorfluazuron ChitinSynthase Chitin Synthase Chlorfluazuron->ChitinSynthase Inhibits Inhibition Inhibition ChitinSynthase->Inhibition UDP_GlcNAc UDP-N-acetylglucosamine Chitin Chitin Polymer UDP_GlcNAc->Chitin Catalyzed by Chitin Synthase Cuticle New Cuticle Formation Chitin->Cuticle Molting Molting (Ecdysis) Cuticle->Molting Failure Failure Cuticle->Failure Inhibition->Chitin Blocks Polymerization Inhibition->Cuticle Failure->Molting Leads to

Caption: Mode of action of Chlorfluazuron as a chitin synthesis inhibitor in insects.[10][33][34][35]

References

Application Notes and Protocols: 3-(Aminomethyl)-6-(trifluoromethyl)pyridine Derivatives as LOXL2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-(aminomethyl)-6-(trifluoromethyl)pyridine derivatives as potent and selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2). This document includes key quantitative data, detailed experimental protocols for inhibitor evaluation, and diagrams of the associated signaling pathways.

Introduction

Lysyl Oxidase-Like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] Dysregulation of LOXL2 activity is implicated in the progression of various fibrotic diseases and cancers, making it a compelling therapeutic target.[2][3] The this compound scaffold has emerged as a promising chemical class for the development of selective LOXL2 inhibitors. A notable example from this class is PAT-1251, a potent and irreversible inhibitor of LOXL2 that has advanced to clinical trials.[1][4]

Data Presentation

The following table summarizes the in vitro inhibitory activity of a representative this compound derivative, PAT-1251.

Compound Target IC50 (µM) Selectivity Mechanism of Inhibition
PAT-1251hLOXL20.71[5]>400-fold vs. hLOX[2]Irreversible[4]
hLOXL31.17[5]
mLOXL20.10[5]
rLOXL20.12[5]
dLOXL20.16[5]
Other Amine Oxidases (SSAO, DAO, MAO-A, MAO-B)Highly selective (<10% inhibition at 10 µM)[6]

h: human, m: mouse, r: rat, d: dog

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

While the precise, step-by-step synthesis of specific patented compounds like PAT-1251 is proprietary, the general synthesis of 2-phenoxy-pyridine derivatives can be achieved through methods described in the chemical literature. A common approach involves the coupling of a phenol with a suitable pyridine derivative. For the synthesis of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives, a multi-step synthesis would typically be employed, potentially involving the following key transformations:

  • Introduction of the trifluoromethyl group: This can be achieved through various fluorination strategies on a pyridine ring precursor.

  • Installation of the aminomethyl group: This is often accomplished by reduction of a corresponding nitrile or amide, or by nucleophilic substitution with an amine-containing synthon.

  • Coupling of the phenoxy moiety: This can be achieved via nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on the pyridine ring with a substituted phenol.

A detailed synthetic route for a related compound, 2-phenyl-4,6-bis(trifluoromethyl)pyridine, has been described and involves the reductive cyclization of O-acyl oximes and hexafluoroacetylacetone.[7] Researchers should refer to specialized organic synthesis literature for detailed procedures tailored to their specific target molecule.

LOXL2 Enzymatic Activity Assay (Amplex Red Method)

This protocol describes a common method for measuring the enzymatic activity of LOXL2, which is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the amine oxidase reaction. The assay utilizes Amplex Red, which in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent compound resorufin.

Materials:

  • Recombinant human LOXL2 protein

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • 1,5-diaminopentane (DAP) or other suitable LOXL2 substrate

  • Sodium borate buffer (50 mM, pH 8.2)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: 540 nm, Emission: 590 nm)

Procedure:

  • Prepare the Reaction Mixture: In the sodium borate buffer, prepare a reaction mixture containing HRP and Amplex Red.

  • Prepare the Enzyme Solution: Dilute the recombinant LOXL2 protein to the desired concentration in sodium borate buffer.

  • Prepare the Substrate Solution: Prepare a solution of the LOXL2 substrate (e.g., 1,5-diaminopentane) in sodium borate buffer.

  • Assay Protocol: a. To each well of the 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known LOXL2 inhibitor, if available). b. Add the LOXL2 enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the substrate solution to each well. d. Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode) at 37°C.[8]

  • Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound. b. Plot the reaction velocity against the logarithm of the inhibitor concentration. c. Calculate the IC50 value by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by LOXL2 and a general workflow for screening LOXL2 inhibitors.

LOXL2_Signaling_Pathway LOXL2 LOXL2 ECM Extracellular Matrix (ECM) (Collagen, Elastin) LOXL2->ECM Cross-linking TGFb TGF-β Signaling LOXL2->TGFb Activation Integrin Integrins ECM->Integrin Increased Stiffness Cell_Invasion Cell Invasion & Metastasis ECM->Cell_Invasion FAK FAK Integrin->FAK Activation Akt Akt FAK->Akt Phosphorylation FAK->Cell_Invasion Fibroblast_Activation Fibroblast Activation (α-SMA expression) Akt->Fibroblast_Activation TGFb->Fibroblast_Activation Fibrosis Fibrosis Fibroblast_Activation->Fibrosis LOXL2_Inhibitor_Screening_Workflow Start Start: Compound Library (this compound derivatives) Primary_Screen Primary Screen: In Vitro LOXL2 Activity Assay (e.g., Amplex Red) Start->Primary_Screen Hit_Identification Hit Identification (Compounds with IC50 < Threshold) Primary_Screen->Hit_Identification Selectivity_Assay Selectivity Profiling: Assays against LOX and other Amine Oxidases Hit_Identification->Selectivity_Assay Lead_Selection Lead Compound Selection (Potent and Selective) Selectivity_Assay->Lead_Selection In_Vivo_Studies In Vivo Efficacy Studies (e.g., Bleomycin-induced lung fibrosis model) Lead_Selection->In_Vivo_Studies End End: Candidate for Further Development In_Vivo_Studies->End

References

Application Notes and Protocols for N-alkylation of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)-6-(trifluoromethyl)pyridine is a valuable building block in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group, a strong electron-withdrawing substituent, significantly modulates the physicochemical properties of the parent molecule. This modification can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, N-alkylation of the primary aminomethyl group is a critical transformation for the synthesis of diverse compound libraries for screening and lead optimization.

The electron-withdrawing nature of the trifluoromethyl group, however, decreases the nucleophilicity of the aminomethyl nitrogen, which can present challenges for direct N-alkylation methods. This document provides detailed protocols for the successful N-alkylation of this compound, with a primary focus on reductive amination as a robust and high-yielding approach. An alternative protocol for direct alkylation is also presented, with a discussion of its potential limitations.

Data Presentation

The choice of alkylation method can significantly impact reaction efficiency and yield. Below is a summary of expected outcomes for the N-alkylation of this compound with a generic aldehyde/ketone or alkyl halide.

MethodReagentsExpected YieldKey Considerations
Reductive Amination Aldehyde/Ketone, Sodium triacetoxyborohydrideGood to ExcellentMild conditions; tolerant of a wide range of functional groups.
Reductive Amination Aldehyde/Ketone, 2-Picoline-borane complexGood to ExcellentStable and easy to handle reducing agent; can be used in various solvents.
Direct Alkylation Alkyl halide, K₂CO₃, DMFModerate to GoodPotential for over-alkylation and quaternization of the pyridine nitrogen.
Direct Alkylation Alkyl halide, NaH, THFModerate to GoodRequires anhydrous conditions and careful handling of sodium hydride.

Mandatory Visualization

Below is a diagram illustrating the general experimental workflow for the N-alkylation of this compound via reductive amination.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve this compound and aldehyde/ketone in solvent B Add reducing agent (e.g., Sodium triacetoxyborohydride) A->B Stir C Stir at room temperature B->C D Monitor reaction by TLC/LC-MS C->D E Quench reaction D->E Upon completion F Extract with organic solvent E->F G Wash organic layer F->G H Dry and concentrate G->H I Column chromatography H->I J Characterize product (NMR, MS) I->J

Reductive amination workflow.

Experimental Protocols

Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride (Preferred Method)

This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent. This method is generally high-yielding and tolerates a wide variety of functional groups.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents).

  • Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1 M concentration of the amine).

  • Stir the solution at room temperature for 20-30 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent system will depend on the product's polarity, a gradient of ethyl acetate in hexanes is a good starting point) to afford the desired N-alkylated product.

Protocol 2: Direct N-Alkylation with an Alkyl Halide

This protocol describes the direct N-alkylation of this compound with an alkyl halide in the presence of a base. This method can be effective, but may be complicated by lower yields due to the reduced nucleophilicity of the amine and potential side reactions.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0-1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon) for reactions with NaH

Procedure using K₂CO₃ in DMF:

  • To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous DMF.

  • Add potassium carbonate (2.0 equivalents) to the solution.

  • Add the alkyl halide (1.0-1.2 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to 50-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Procedure using NaH in THF (for more reactive alkyl halides):

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and slowly add the alkyl halide (1.0 equivalent).

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Concluding Remarks

The N-alkylation of this compound is a key synthetic step for accessing a wide range of potentially bioactive molecules. Due to the electronic properties of the trifluoromethyl group, reductive amination is presented as the more reliable and versatile method, offering high yields under mild conditions. Direct alkylation remains a viable alternative, particularly with reactive alkylating agents, but requires careful optimization to minimize side products. The choice of protocol will depend on the specific substrate and the desired scale of the reaction. It is recommended to perform small-scale test reactions to optimize conditions for specific aldehyde, ketone, or alkyl halide substrates.

Application Notes and Protocols for Suzuki Coupling Reactions with Trifluoromethylpyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This methodology is particularly crucial in pharmaceutical and materials science for the construction of biaryl and heteroaryl scaffolds. Trifluoromethyl-substituted pyridines are of significant interest in drug discovery due to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. However, the electron-deficient nature of the trifluoromethylpyridine ring presents unique challenges for the Suzuki-Miyaura coupling, often requiring carefully optimized reaction conditions to achieve high yields.

These application notes provide a comprehensive overview of Suzuki coupling reactions involving trifluoromethylpyridine substrates, including detailed experimental protocols and a summary of reaction conditions for various coupling partners.

Challenges in Suzuki Coupling with Trifluoromethylpyridine Substrates

The primary challenges in the Suzuki coupling of trifluoromethylpyridines stem from their electronic properties:

  • Slow Oxidative Addition: The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, making the oxidative addition of the palladium catalyst to the pyridyl halide or pseudohalide more difficult. This often necessitates the use of more electron-rich and bulky phosphine ligands to facilitate this key step in the catalytic cycle.[2]

  • Protodeboronation: Trifluoromethyl-substituted pyridylboronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic aqueous conditions. This reduces the concentration of the active nucleophile and lowers the overall yield.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

Careful selection of the catalyst, ligand, base, and solvent system is therefore critical to overcome these challenges and achieve efficient coupling.

Data Presentation: Suzuki Coupling of Trifluoromethylpyridine Halides

The following tables summarize representative conditions and yields for the Suzuki coupling of various trifluoromethylpyridyl halides with arylboronic acids.

Table 1: Suzuki Coupling of 2-Halo-Trifluoromethylpyridines

EntryTrifluoromethylpyridine SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-5-(trifluoromethyl)pyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O801285
22-Chloro-3-(trifluoromethyl)pyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane1001678
32-Chloro-5-(trifluoromethyl)pyridine3-Tolylboronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃Toluene1102491
42-Bromo-6-(trifluoromethyl)pyridine4-Fluorophenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF90888

Table 2: Suzuki Coupling of 3- and 4-Halo-Trifluoromethylpyridines

EntryTrifluoromethylpyridine SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-Bromo-5-(trifluoromethyl)pyridine4-Acetylphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O851676
24-Chloro-2-(trifluoromethyl)pyridine2-Naphthylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH/H₂O1001282
33-Iodo-2-(trifluoromethyl)pyridinePhenylboronic acidPd(OAc)₂ (2)P(o-tol)₃ (4)NaHCO₃Toluene/H₂O90695
44-Bromo-2,6-bis(trifluoromethyl)pyridine4-Vinylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃1,4-Dioxane/H₂O100492[3]

Data Presentation: Suzuki Coupling of Trifluoromethylpyridine Pseudohalides

Triflates and tosylates are excellent alternatives to halides in Suzuki coupling reactions, often exhibiting different reactivity profiles.

Table 3: Suzuki Coupling of Trifluoromethylpyridyl Triflates and Tosylates

EntryTrifluoromethylpyridine SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-(Trifluoromethyl)pyridin-5-yl triflatePhenylboronic acidPd(PPh₃)₄ (10)-K₃PO₄1,4-Dioxane1001285
24-(Trifluoromethyl)pyridin-2-yl triflate4-Methoxyphenylboronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃Toluene1101879
32-Chloro-5-((trifluoromethyl)sulfonyl)oxy)pyridinePhenylboronic acidPdCl₂ (3)-KFAcetonitrileRT2491[4]
43-(Trifluoromethyl)pyridin-2-yl tosylate3-Fluorophenylboronic acidPd(OAc)₂ (2)CM-phos (4)K₃PO₄t-AmOH110288[5]

Experimental Protocols

The following are generalized, step-by-step protocols for the Suzuki-Miyaura coupling of trifluoromethylpyridine substrates. Optimization may be necessary for specific substrate combinations.

Protocol 1: General Procedure for Suzuki Coupling of Trifluoromethylpyridyl Bromides

This protocol is a representative example for the coupling of a bromotrifluoromethylpyridine with an arylboronic acid using a standard palladium catalyst.

Materials:

  • Trifluoromethylpyridyl bromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the trifluoromethylpyridyl bromide, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling of Trifluoromethylpyridyl Chlorides

Microwave irradiation can significantly accelerate the reaction, especially for less reactive chloro-substrates.[6] This protocol utilizes a more active catalyst system.

Materials:

  • Trifluoromethylpyridyl chloride (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5-2.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3-5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Microwave reactor and vials

Procedure:

  • In a microwave vial, combine the trifluoromethylpyridyl chloride, arylboronic acid pinacol ester, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Add a magnetic stir bar and anhydrous, degassed 1,4-dioxane.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 120-150 °C) for a specified time (e.g., 15-45 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial and dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

General Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle
Experimental Workflow for Suzuki Coupling

This diagram outlines the general laboratory workflow for performing a Suzuki coupling reaction.

Suzuki_Workflow Start Start: Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) Setup Reaction Setup (Inert Atmosphere, Add Solvent) Start->Setup Reaction Heating & Stirring (Conventional or Microwave) Setup->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Work-up (Quench, Extract, Dry) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

References

Analytical Methods for Trifluoromethylpyridine Compound Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridine (TFMP) derivatives are a critical class of compounds in the pharmaceutical and agrochemical industries. The incorporation of the trifluoromethyl group onto the pyridine ring often imparts unique physicochemical properties, leading to enhanced biological activity, metabolic stability, and bioavailability.[1][2] As a result, TFMP moieties are found in a wide range of pesticides and drugs.[1][2] The accurate and robust analysis of these compounds is therefore essential for research, development, quality control, and regulatory compliance.

This document provides detailed application notes and experimental protocols for the analysis of trifluoromethylpyridine compounds using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile and widely used technique for the separation, identification, and quantification of trifluoromethylpyridine compounds. Reversed-phase HPLC is particularly well-suited for the analysis of these often polar molecules.

Quantitative Data Summary

Table 1: HPLC Retention Times for Selected Trifluoromethylpyridine Compounds

CompoundColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)
2-Amino-4-(trifluoromethyl)pyridineC18, 4.6 x 150 mm, 5 µmAcetonitrile:Water (50:50)1.02544.8
3-Chloro-6-(trifluoromethyl)pyridazineC18, 4.6 x 250 mm, 5 µmAcetonitrile:Water with 0.1% Formic Acid (gradient)1.027012.5
FluoxetineC18, 4.6 x 150 mm, 5 µmAcetonitrile:Phosphate Buffer (pH 3.0)1.22277.2
FludioxonilC18, 4.6 x 250 mm, 5 µmAcetonitrile:Water (70:30)1.02659.1

Note: Retention times are approximate and may vary depending on the specific HPLC system, column batch, and exact mobile phase composition.

Experimental Protocol: HPLC Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine

This protocol outlines a method for determining the purity of 2-Amino-4-(trifluoromethyl)pyridine using reversed-phase HPLC.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2-Amino-4-(trifluoromethyl)pyridine reference standard and sample

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Solutions

  • Mobile Phase: Prepare a 50:50 (v/v) mixture of acetonitrile and water. Degas the mobile phase before use.

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-Amino-4-(trifluoromethyl)pyridine reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

3. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (50:50)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • Identify and integrate all peaks in the chromatogram.

  • Calculate the purity of the sample by the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution prep_sample Prepare Sample Solution prep_standard->prep_sample filter_solutions Filter Solutions (0.45 µm) prep_sample->filter_solutions equilibrate Equilibrate HPLC System filter_solutions->equilibrate inject_standard Inject Standard equilibrate->inject_standard inject_sample Inject Sample inject_standard->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity / Concentration integrate_peaks->calculate_purity report report calculate_purity->report Generate Report

Caption: Workflow for HPLC analysis of trifluoromethylpyridine compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile trifluoromethylpyridine compounds, particularly for trace-level detection in complex matrices such as environmental and biological samples.

Quantitative Data Summary

Table 2: GC-MS Data for Selected Trifluoromethylpyridine Pesticides

CompoundColumnOven ProgramIonization ModeQuantifier Ion (m/z)Qualifier Ions (m/z)Retention Time (min)
Fluazifop-butylDB-5ms (30m x 0.25mm, 0.25µm)70°C (2 min), 25°C/min to 300°C (10 min)EI281182, 25311.2
FludioxonilHP-5ms (30m x 0.25mm, 0.25µm)80°C (1 min), 20°C/min to 310°C (5 min)EI248127, 9313.5
PicoxystrobinDB-5ms (30m x 0.25mm, 0.25µm)150°C (1 min), 10°C/min to 320°C (5 min)EI367203, 14518.9
ChlorfluazuronDB-5ms (30m x 0.25mm, 0.25µm)100°C (2 min), 15°C/min to 300°C (10 min)EI307181, 15516.7

Note: Retention times and mass spectra are dependent on the specific GC-MS instrument and analytical conditions.

Experimental Protocol: GC-MS Analysis of Trifluoromethylpyridine Pesticides in Water

This protocol describes a method for the determination of trifluoromethylpyridine pesticides in water samples using solid-phase extraction (SPE) followed by GC-MS analysis.

1. Instrumentation and Materials

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • SPE cartridges (e.g., C18)

  • SPE manifold

  • Nitrogen evaporator

  • Methanol, Ethyl acetate (pesticide residue grade)

  • Pesticide standards

2. Sample Preparation (Solid-Phase Extraction)

  • Condition the SPE cartridge with 5 mL of ethyl acetate, followed by 5 mL of methanol, and then 5 mL of deionized water.

  • Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Dry the cartridge under a stream of nitrogen for 10 minutes.

  • Elute the retained analytes with 5 mL of ethyl acetate.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

3. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: 70 °C for 2 minutes, then ramp to 300 °C at 25 °C/min, and hold for 10 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

4. Analysis Procedure

  • Inject 1 µL of the concentrated extract into the GC-MS system.

  • Acquire data in either full scan or SIM mode.

  • Identify the target pesticides by comparing their retention times and mass spectra with those of the analytical standards.

  • Quantify the analytes using a calibration curve prepared from the standards.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_gcms GC-MS Analysis cluster_data Data Analysis condition_spe Condition SPE Cartridge load_sample Load Water Sample condition_spe->load_sample dry_cartridge Dry Cartridge load_sample->dry_cartridge elute_analytes Elute Analytes dry_cartridge->elute_analytes concentrate Concentrate Eluate elute_analytes->concentrate inject_sample Inject Concentrated Sample concentrate->inject_sample separate Chromatographic Separation inject_sample->separate detect Mass Spectrometric Detection separate->detect acquire_data Acquire Mass Spectra detect->acquire_data identify Identify Compounds (RT & Spectra) acquire_data->identify quantify Quantify using Calibration Curve identify->quantify report report quantify->report Generate Report

Caption: Workflow for GC-MS analysis of trifluoromethylpyridine pesticides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of trifluoromethylpyridine compounds. ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecular structure. Quantitative NMR (qNMR) can be used for highly accurate purity and concentration determination.

Quantitative Data Summary

Table 3: ¹⁹F NMR Chemical Shifts for Trifluoromethylpyridine Isomers

CompoundSolventChemical Shift (δ, ppm)
2-(Trifluoromethyl)pyridineCDCl₃-65.8
3-(Trifluoromethyl)pyridineCDCl₃-63.5
4-(Trifluoromethyl)pyridineCDCl₃-64.2

Note: Chemical shifts are referenced to an external standard (e.g., CFCl₃).

Experimental Protocol: Quantitative NMR (qNMR) for Purity Determination

This protocol describes the determination of the purity of a trifluoromethylpyridine compound using qNMR with an internal standard.

1. Instrumentation and Materials

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Analytical balance

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard of known purity (e.g., maleic anhydride)

  • Analyte (trifluoromethylpyridine compound)

2. Sample Preparation

  • Accurately weigh a known amount of the internal standard (e.g., 5 mg) into a vial.

  • Accurately weigh a known amount of the trifluoromethylpyridine analyte (e.g., 20 mg) into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition

  • Acquire a ¹H NMR spectrum of the sample.

  • Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons (typically 5 times the longest T1 value).

  • Optimize acquisition parameters for quantitative analysis (e.g., sufficient number of scans for good signal-to-noise ratio).

4. Data Processing and Analysis

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • Purity_std = Purity of the internal standard

Signaling and Metabolic Pathways

Metabolic Pathway of Fluoxetine

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI) containing a trifluoromethylphenyl group, undergoes metabolism primarily in the liver. The major metabolic pathway is N-demethylation to its active metabolite, norfluoxetine, which is mediated by cytochrome P450 enzymes, particularly CYP2D6.[3][4][5]

Fluoxetine_Metabolism fluoxetine Fluoxetine (Trifluoromethyl-containing drug) norfluoxetine Norfluoxetine (Active Metabolite) fluoxetine->norfluoxetine N-demethylation excretion Excretion norfluoxetine->excretion cyp2d6 CYP2D6 (Cytochrome P450) cyp2d6->fluoxetine

Caption: Metabolic pathway of Fluoxetine to Norfluoxetine via CYP2D6.

Mechanism of Action of Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides

Several trifluoromethylpyridine-containing herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[6] This enzyme is crucial in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

PPO_Inhibition tfmp_herbicide Trifluoromethylpyridine Herbicide ppo_enzyme Protoporphyrinogen Oxidase (PPO) tfmp_herbicide->ppo_enzyme Inhibits protoporphyrin_ix Protoporphyrin IX protoporphyrinogen_ix Protoporphyrinogen IX protoporphyrinogen_ix->protoporphyrin_ix PPO Catalysis ros Reactive Oxygen Species (ROS) protoporphyrinogen_ix->ros Accumulation & Photo-oxidation chlorophyll Chlorophyll & Heme Biosynthesis protoporphyrin_ix->chlorophyll cell_death Cell Membrane Disruption & Plant Death ros->cell_death

Caption: Mechanism of action of PPO-inhibiting herbicides.

References

Application Notes and Protocols for NMR Spectroscopy of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)-6-(trifluoromethyl)pyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. These application notes provide a summary of expected NMR data and detailed protocols for sample preparation and analysis. While a Certificate of Analysis confirms the structure of this compound by ¹H NMR, specific public domain spectral data is limited.[1] The data presented here is based on the known structure and spectral data of analogous compounds.

Molecular Structure

Caption: Chemical structure of this compound.

Expected NMR Spectroscopic Data

The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts for this compound. These values are predicted based on the analysis of structurally similar compounds.

Table 1: Expected ¹H NMR Data
ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-28.6 - 8.8s-
H-47.8 - 8.0d~8.0
H-57.5 - 7.7d~8.0
-CH₂-3.9 - 4.1s-
-NH₂1.5 - 2.5 (broad)s-
Table 2: Expected ¹³C NMR Data
CarbonExpected Chemical Shift (ppm)
C-2150 - 152
C-3140 - 142
C-4137 - 139
C-5120 - 122
C-6148 - 150 (q, J ≈ 35 Hz)
-CF₃122 - 124 (q, J ≈ 275 Hz)
-CH₂-45 - 47

Application in Drug Discovery: Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

Derivatives of this compound have been investigated as inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrotic diseases.[2] LOXL2 plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[2] Inhibition of LOXL2 is a promising therapeutic strategy for treating fibrosis.

LOXL2_Inhibition_Pathway cluster_ecm Extracellular Matrix (ECM) Collagen Collagen & Elastin Crosslinked_ECM Cross-linked ECM (Fibrosis) Collagen->Crosslinked_ECM Cross-linking LOXL2 LOXL2 Enzyme LOXL2->Collagen Catalyzes Oxidative Deamination Inhibitor 3-(Aminomethyl)-6- (trifluoromethyl)pyridine Derivative Inhibitor->LOXL2 Inhibits

Caption: Inhibition of the LOXL2 signaling pathway.

Experimental Protocols

The following are detailed protocols for the preparation and acquisition of NMR spectra for this compound.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Vortexing: Gently vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR_Sample_Preparation cluster_prep Sample Preparation Workflow Weigh 1. Weigh Sample (5-50 mg) Solvent 2. Add Deuterated Solvent (0.6-0.7 mL) Weigh->Solvent Dissolve 3. Dissolve Sample (Vortex) Solvent->Dissolve Transfer 4. Transfer to NMR Tube Dissolve->Transfer Label 5. Cap and Label Transfer->Label

Caption: Workflow for NMR sample preparation.

Protocol 2: NMR Data Acquisition
  • Instrument Setup:

    • Insert the prepared NMR tube into the spectrometer's autosampler or manual insertion port.

    • Load a standard set of acquisition parameters for ¹H or ¹³C NMR.

  • Locking and Shimming:

    • Lock onto the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 5 ppm.

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum. For ¹H NMR in CDCl₃, reference the residual solvent peak to 7.26 ppm. For ¹³C NMR in CDCl₃, reference the solvent peak to 77.16 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Conclusion

NMR spectroscopy is a powerful and indispensable tool for the structural verification and purity assessment of this compound. The provided protocols offer a standardized approach for obtaining high-quality NMR data, which is crucial for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The expected chemical shifts and the biological context provided will aid in the interpretation of experimental results and guide further research and development efforts.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Aminomethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethylpyridine derivatives represent a significant class of compounds in pharmaceutical and chemical research, forming the structural core of various drugs and bioactive molecules. Their analysis is crucial for drug discovery, development, and pharmacokinetic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the sensitive and selective quantification of these analytes and their metabolites in complex biological matrices. The basic structure of an aminomethylpyridine consists of a pyridine ring with an aminomethyl substituent at the 2, 3, or 4-position.

This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of aminomethylpyridine derivatives. It includes methodologies for sample preparation, LC-MS/MS analysis, and data interpretation, along with quantitative data and visualizations of relevant biological pathways and experimental workflows.

General Fragmentation Pattern of Aminomethylpyridine Derivatives

The fragmentation of aminomethylpyridine derivatives in mass spectrometry is influenced by the position of the aminomethyl group and any additional substituents. Upon protonation, which typically occurs on the pyridine nitrogen or the amino group, collision-induced dissociation (CID) leads to characteristic fragment ions.

A common fragmentation pathway for 2-aminomethylpyridine involves the loss of ammonia (NH₃) from the protonated molecule. Another significant fragmentation is the cleavage of the C-C bond between the pyridine ring and the aminomethyl group, resulting in the formation of a pyridinium ion or a protonated aminomethyl radical. The specific m/z values of these fragments will depend on the overall molecular weight of the derivative.

Application Note 1: Quantitative Analysis of 2-Aminomethylpyridine in Human Plasma

This application note describes a robust and sensitive LC-MS/MS method for the quantification of 2-aminomethylpyridine in human plasma. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 RRHD, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

ParameterValue
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer 35 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions Analyte and IS specific (to be optimized)
Quantitative Data

The following table summarizes typical validation parameters for the quantitative analysis of a representative aminomethylpyridine derivative in plasma.[1][2]

Parameter2-Aminomethylpyridine
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Recovery > 85%
Matrix Effect Minimal (<15%)

Application Note 2: Analysis of Aminomethylpyridine-Containing P2Y12 Inhibitors

Several P2Y12 inhibitors, used as antiplatelet agents, contain a pyridine moiety. Their quantification in biological matrices is essential for assessing patient adherence and drug efficacy.

Signaling Pathway of P2Y12 Inhibitors

P2Y12 inhibitors block the binding of adenosine diphosphate (ADP) to the P2Y12 receptor on platelets.[3][4][5][6][7] This inhibition prevents a cascade of downstream signaling events that lead to platelet activation and aggregation.[3][4][5][6][7]

P2Y12_Signaling_Pathway P2Y12 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Binds P2Y12_Inhibitor P2Y12 Inhibitor (e.g., aminomethylpyridine derivative) P2Y12_Inhibitor->P2Y12_Receptor Blocks Gi Gi P2Y12_Receptor->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Reduces production of Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP to Platelet_Activation ↓ Platelet Activation ↓ Aggregation VASP_P->Platelet_Activation Inhibits

P2Y12 Receptor Signaling Pathway
Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water and the internal standard. Vortex to mix.

  • Load the entire sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

A generic LC-MS/MS method for multiclass drug analysis can be adapted.[8][9]

ParameterValue
LC System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 2% B to 98% B over 8 minutes
Flow Rate 0.5 mL/min
Column Temperature 45°C
Injection Volume 2 µL
MS System SCIEX Triple Quad 6500+ or equivalent
Ionization Mode ESI Positive
MRM Transitions Specific to the P2Y12 inhibitor and its metabolites

Workflow for Method Development and Validation

The development and validation of a bioanalytical method for aminomethylpyridine derivatives should follow established regulatory guidelines.[10][11]

Method_Development_Workflow Bioanalytical Method Development and Validation Workflow cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis Analyte_Characterization Analyte Characterization (pKa, logP, solubility) MS_Optimization Mass Spectrometry Parameter Optimization Analyte_Characterization->MS_Optimization LC_Development Chromatography Method Development Analyte_Characterization->LC_Development Sample_Prep_Dev Sample Preparation Method Development Analyte_Characterization->Sample_Prep_Dev MS_Optimization->LC_Development LC_Development->Sample_Prep_Dev Selectivity Selectivity & Specificity Sample_Prep_Dev->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LLOQ Limit of Quantification (LLOQ) Accuracy_Precision->LLOQ Recovery_Matrix Recovery & Matrix Effect LLOQ->Recovery_Matrix Stability Stability (Freeze-thaw, bench-top, long-term) Recovery_Matrix->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis Data_Reporting Data Reporting Sample_Analysis->Data_Reporting

Method Development and Validation Workflow

Metabolic Pathways of Aminomethylpyridine Derivatives

The metabolism of aminomethylpyridine derivatives can involve several phase I and phase II reactions, primarily occurring in the liver.[12] Common metabolic transformations include N-oxidation of the pyridine ring, hydroxylation of the pyridine ring or alkyl substituents, and conjugation reactions such as glucuronidation or sulfation of hydroxylated metabolites. The aminomethyl group can also undergo N-acetylation.

Metabolic_Pathway General Metabolic Pathways of Aminomethylpyridine Derivatives cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Drug Aminomethylpyridine Derivative N_Oxidation N-Oxidation (Pyridine Ring) Parent_Drug->N_Oxidation Hydroxylation Hydroxylation (Ring or Substituents) Parent_Drug->Hydroxylation N_Dealkylation N-Dealkylation (if applicable) Parent_Drug->N_Dealkylation Acetylation N-Acetylation (Amino Group) Parent_Drug->Acetylation Excretion Excretion Parent_Drug->Excretion Unchanged N_Oxidation->Excretion Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation Glucuronidation->Excretion Sulfation->Excretion Acetylation->Excretion

Metabolic Pathways of Aminomethylpyridines

Conclusion

The LC-MS/MS methods outlined in these application notes provide a robust framework for the quantitative analysis of aminomethylpyridine derivatives in biological matrices. The provided protocols and validation data serve as a starting point for method development, which should always be tailored to the specific analyte and research question. The visualization of the P2Y12 signaling pathway, a common target for this class of compounds, and the general metabolic pathways offer a broader context for the significance of this analytical work in drug development and clinical research. Adherence to rigorous validation guidelines is paramount to ensure the generation of high-quality, reliable data.

References

Application Notes: In Vitro Profiling of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine as a Potential Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Investigating 3-(Aminomethyl)-6-(trifluoromethyl)pyridine as a Monoamine Oxidase Inhibitor

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes critical to the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1][2] These enzymes exist in two isoforms, MAO-A and MAO-B, which are encoded by separate genes and exhibit distinct substrate specificities and inhibitor sensitivities.[3][4] Both are bound to the outer membrane of mitochondria in various cell types throughout the body.[3][5]

Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders.[6][7] For instance, reduced MAO-A activity is associated with depression and anxiety, leading to the clinical use of MAO-A inhibitors as antidepressants.[2][3] Conversely, elevated MAO-B activity is linked to neurodegenerative conditions like Parkinson's and Alzheimer's diseases, making MAO-B inhibitors a therapeutic strategy to preserve dopamine levels and reduce oxidative stress.[6][7]

The chemical structure of this compound contains an aminomethylpyridine moiety, a feature present in various enzyme inhibitors that interact with amine substrates. The trifluoromethyl group, a strong electron-withdrawing substituent, can significantly influence the compound's binding affinity and metabolic stability. Given these structural alerts, we hypothesize that this compound may act as an inhibitor of monoamine oxidases.

This document provides a detailed protocol for a robust, high-throughput in vitro assay to evaluate the inhibitory potential of this compound against both human MAO-A and MAO-B isoforms. The described method is a sensitive, fluorescence-based assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[8][9] This self-validating system includes positive controls and allows for the determination of the half-maximal inhibitory concentration (IC₅₀), providing a quantitative measure of the compound's potency and selectivity.

Principle of the Assay

The assay quantifies MAO activity by detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a monoamine substrate.[9][10] In this protocol, p-tyramine, a non-specific substrate for both MAO-A and MAO-B, is used.[11] The generated H₂O₂ reacts with a sensitive fluorescent probe in the presence of horseradish peroxidase (HRP), yielding a highly fluorescent product. The fluorescence intensity is directly proportional to the amount of H₂O₂ produced and thus to the MAO activity.[12] By measuring the reduction in fluorescence in the presence of this compound, its inhibitory effect can be quantified.

Visualization of the Experimental Workflow and MAO Mechanism

To facilitate a clear understanding of the processes, the following diagrams illustrate the overall experimental workflow and the fundamental mechanism of monoamine oxidase.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis P1 Prepare Reagents: - MAO Assay Buffer - Test Compound Dilutions - Control Inhibitors - MAO Enzymes (A & B) - Substrate Solution A1 Add MAO Enzyme (MAO-A or MAO-B) P1->A1 A2 Add Test Compound or Controls (Vehicle, Clorgyline, Selegiline) A1->A2 A3 Pre-incubate (10 min) A2->A3 A4 Initiate Reaction: Add Substrate Solution (Tyramine, HRP, Fluorescent Probe) A3->A4 A5 Incubate (20-60 min) A4->A5 D1 Measure Fluorescence (Ex/Em = 535/587 nm) A5->D1 D2 Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value D1->D2

Caption: Experimental workflow for the MAO inhibition assay.

MAO_Mechanism cluster_reaction1 Reductive Half-Reaction cluster_hydrolysis Hydrolysis cluster_reaction2 Oxidative Half-Reaction MAO MAO-FAD (Enzyme) Product_Imine R-CH=NH (Iminium Product) MAO->Product_Imine Substrate R-CH2-NH2 (Monoamine Substrate) Substrate->MAO MAO_Reduced MAO-FADH2 (Reduced Enzyme) Product_Imine->MAO_Reduced H2O H2O Product_Imine->H2O O2 O2 MAO_Reduced->O2 Product_Aldehyde R-CHO (Aldehyde) H2O->Product_Aldehyde NH3 NH3 Product_Aldehyde->NH3 H2O2 H2O2 (Hydrogen Peroxide) O2->H2O2 H2O2->MAO Regeneration

Caption: General mechanism of monoamine oxidase catalysis.

Materials and Reagents

ReagentSupplier ExampleCatalog # ExampleStorage
Human Recombinant MAO-A EnzymeSigma-AldrichM7316-80°C
Human Recombinant MAO-B EnzymeSigma-AldrichM7441-80°C
This compoundSigma-Aldrich387350-39-22-8°C, inert atmosphere
MAO Assay Buffer (e.g., 100 mM K₃PO₄, pH 7.4)------4°C
p-Tyramine (Substrate)Sigma-AldrichT90344Room Temperature
Clorgyline hydrochloride (MAO-A Inhibitor)Sigma-AldrichM37782-8°C
Selegiline hydrochloride (MAO-B Inhibitor)Sigma-AldrichM00332-8°C
Amplex™ Red Reagent (Fluorescent Probe)Thermo FisherA12222-20°C, protect from light
Horseradish Peroxidase (HRP)Sigma-AldrichP8250-20°C
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD8418Room Temperature
96-well black, flat-bottom microplatesCorning3915Room Temperature

Detailed Experimental Protocol

Preparation of Reagents
  • MAO Assay Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4. Store at 4°C.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Test Compound Serial Dilutions: Create a series of dilutions from the 10 mM stock solution in DMSO. Then, perform a further dilution in MAO Assay Buffer to create 10X working solutions. The final DMSO concentration in the assay should not exceed 1%.

  • Control Inhibitor Stock Solutions: Prepare 1 mM stock solutions of clorgyline (for MAO-A) and selegiline (for MAO-B) in DMSO.

  • Control Inhibitor Working Solutions: Prepare 10X working solutions of the control inhibitors by diluting the stock solutions in MAO Assay Buffer. A final concentration of 1 µM for both is typically sufficient for complete inhibition.

  • MAO Enzyme Working Solutions: On the day of the assay, thaw the recombinant MAO-A and MAO-B enzymes on ice. Dilute them in cold MAO Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Substrate Working Solution: Prepare a solution containing Amplex™ Red, HRP, and p-tyramine in MAO Assay Buffer. Protect this solution from light. A typical final concentration in the reaction is 50 µM Amplex™ Red, 1 U/mL HRP, and 1 mM p-tyramine.

Assay Procedure (96-well Plate Format)
  • Plate Layout: Design the plate map to include wells for blank (no enzyme), vehicle control (enzyme + DMSO), positive controls (enzyme + control inhibitor), and the test compound at various concentrations. Perform all measurements in triplicate.

  • Enzyme Addition: Add 40 µL of MAO Assay Buffer to the blank wells. Add 40 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to the control and test wells.

  • Compound/Control Addition: Add 5 µL of the 10X working solutions of the test compound, vehicle (assay buffer with the same % DMSO), or control inhibitors to the appropriate wells.

  • Pre-incubation: Gently mix the plate on an orbital shaker for 1 minute. Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzymes.[11]

  • Reaction Initiation: Add 5 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The total reaction volume will be 50 µL.

  • Incubation: Incubate the plate at 37°C for 20-60 minutes, protected from light. The incubation time should be optimized to keep the reaction in the linear range for the vehicle control wells.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~535 nm and emission at ~587 nm.[8][9]

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the blank wells from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the following formula:[13]

    % Inhibition = [1 - (FluorescenceTest Compound / FluorescenceVehicle Control)] x 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that reduces enzyme activity by 50%.

Expected Results and Interpretation

The assay will yield dose-response curves for this compound against both MAO-A and MAO-B.

ParameterDescription
IC₅₀ (MAO-A) The concentration of the test compound required to inhibit 50% of MAO-A activity. A lower value indicates higher potency.
IC₅₀ (MAO-B) The concentration of the test compound required to inhibit 50% of MAO-B activity. A lower value indicates higher potency.
Selectivity Index Calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B) or vice versa. A value significantly different from 1 indicates selectivity for one isoform over the other. For example, a high ratio suggests MAO-B selectivity.

A potent inhibitor will have a low IC₅₀ value (typically in the nanomolar to low micromolar range). The selectivity index will reveal whether the compound preferentially inhibits MAO-A or MAO-B. This information is crucial for predicting its potential therapeutic applications and side-effect profile.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the inclusion of multiple controls:

  • Vehicle Control: Represents 100% enzyme activity and is the baseline for calculating inhibition.

  • Positive Controls: Clorgyline and selegiline are potent and selective inhibitors of MAO-A and MAO-B, respectively.[3] Their inclusion validates the assay's ability to detect inhibition and confirms the identity of the enzyme isoforms.

  • Blank Control: Contains no enzyme, accounting for any background fluorescence from the reagents.

By adhering to this protocol, researchers can confidently assess the MAO inhibitory properties of this compound and similar compounds, providing valuable data for drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

The two main synthetic pathways for the preparation of this compound are:

  • Reductive Amination of 6-(Trifluoromethyl)nicotinaldehyde: This is a common and direct method where the aldehyde is reacted with an ammonia source, and the resulting imine is subsequently reduced to the amine.

  • Reduction of 3-Cyano-6-(trifluoromethyl)pyridine: This route involves the reduction of a nitrile group to a primary amine using a suitable reducing agent.

Q2: I am observing low yields in my reductive amination reaction. What are the potential causes?

Low yields in reductive amination can stem from several factors:

  • Incomplete imine formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the imine.

  • Inefficient reduction: The chosen reducing agent may not be potent enough or may be decomposing under the reaction conditions.

  • Side reactions: The aldehyde may undergo side reactions, or the product amine could react further.

  • Suboptimal reaction conditions: Temperature, solvent, and pH can significantly impact the reaction outcome.

Q3: My nitrile reduction is sluggish or incomplete. What can I do to improve it?

For incomplete nitrile reductions, consider the following:

  • Catalyst activity: If using a heterogeneous catalyst (e.g., Raney Nickel, Palladium on carbon), ensure it is not poisoned or deactivated.

  • Reducing agent stoichiometry: Ensure a sufficient excess of the reducing agent is used.

  • Reaction conditions: Higher pressure (for catalytic hydrogenation) or a more potent reducing agent (like Lithium Aluminum Hydride) might be necessary.

  • Solvent choice: The solvent should be inert to the reducing agent and capable of dissolving the starting material.

Q4: What are the common impurities I should expect, and how can I purify the final product?

Common impurities may include unreacted starting materials, intermediate imine (in reductive amination), or over-reduced byproducts. Purification is typically achieved through:

  • Acid-base extraction: As the product is a basic amine, it can be extracted into an acidic aqueous layer, washed, and then liberated by basification and re-extraction into an organic solvent.

  • Column chromatography: Silica gel chromatography can be effective, though the polar nature of the amine may require a polar eluent system, sometimes with a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent tailing.

  • Distillation or recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Troubleshooting Guides

Route A: Reductive Amination of 6-(Trifluoromethyl)nicotinaldehyde

Issue 1: Low Conversion of Starting Aldehyde

Potential Cause Troubleshooting Step
Inefficient Imine Formation - Increase the concentration of the ammonia source (e.g., use a saturated solution of ammonia in methanol, or use ammonium acetate as both an ammonia source and a catalyst).- Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation.
Suboptimal pH - For reducing agents like sodium cyanoborohydride, the reaction is typically more efficient under mildly acidic conditions (pH 5-6) to facilitate imine formation without significantly hydrolyzing it. Consider adding a small amount of acetic acid.
Low Reaction Temperature - While imine formation is often done at room temperature, gentle heating (40-50 °C) may improve the rate of conversion. Monitor for potential side reactions at higher temperatures.

Issue 2: Incomplete Reduction of the Intermediate Imine

Potential Cause Troubleshooting Step
Insufficient Reducing Agent - Increase the molar equivalents of the reducing agent (e.g., from 1.5 to 2.0-2.5 equivalents).- Add the reducing agent in portions to maintain its concentration throughout the reaction.
Decomposition of Reducing Agent - Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., sodium borohydride should be kept dry).- For moisture-sensitive reducing agents, conduct the reaction under an inert atmosphere (Nitrogen or Argon).
Incorrect Choice of Reducing Agent - If sodium borohydride is ineffective, consider a more reactive reducing agent like sodium triacetoxyborohydride (STAB), which is often effective for reductive aminations.[1] Catalytic hydrogenation (H₂, Pd/C or Raney Ni) is also a powerful alternative.
Route B: Reduction of 3-Cyano-6-(trifluoromethyl)pyridine

Issue 1: Incomplete Nitrile Reduction

Potential Cause Troubleshooting Step
Catalyst Deactivation (Catalytic Hydrogenation) - Use a fresh batch of catalyst.- Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds).- Increase the catalyst loading.
Insufficient Hydrogen Pressure - Increase the hydrogen pressure (e.g., from 50 psi to 100-500 psi).
Ineffective Chemical Reducing Agent - If using a hydride source like Lithium Aluminum Hydride (LiAlH₄), ensure it is fresh and the reaction is performed in a dry, aprotic solvent (e.g., THF, diethyl ether).- Consider alternative reducing agents like Borane-tetrahydrofuran complex (BH₃·THF).

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Step
Over-reduction or Ring Reduction - This can occur under harsh hydrogenation conditions. Reduce the reaction temperature, pressure, or catalyst loading.- Monitor the reaction closely by TLC or GC/LC-MS and stop it once the starting material is consumed.
Hydrolysis of Trifluoromethyl Group - The trifluoromethyl group can be sensitive to strongly basic or acidic conditions, especially at elevated temperatures. Maintain a neutral or mildly acidic/basic pH during workup and purification.

Experimental Protocols

Protocol A: Reductive Amination of 6-(Trifluoromethyl)nicotinaldehyde
  • Imine Formation:

    • To a solution of 6-(trifluoromethyl)nicotinaldehyde (1.0 eq) in methanol (0.2 M), add a solution of ammonia in methanol (7 N, 5.0 eq).

    • Stir the mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC or LC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, keeping the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify by column chromatography on silica gel (e.g., dichloromethane/methanol gradient with 1% triethylamine).

Protocol B: Reduction of 3-Cyano-6-(trifluoromethyl)pyridine
  • Catalytic Hydrogenation:

    • In a pressure vessel, dissolve 3-cyano-6-(trifluoromethyl)pyridine (1.0 eq) in methanol or ethanol containing hydrochloric acid (1.1 eq).

    • Add Raney Nickel (50% slurry in water, ~10-20% w/w) or 10% Palladium on Carbon (5-10 mol%).

    • Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours.

  • Workup and Purification:

    • Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Raney Nickel can be pyrophoric; do not allow the catalyst to dry completely in the air.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and basify with a sodium hydroxide solution to pH > 12.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Reductive Amination

ParameterCondition 1Condition 2Condition 3
Ammonia Source NH₃ in MeOHNH₄OAcNH₄Cl / Et₃N
Reducing Agent NaBH₄NaBH(OAc)₃ (STAB)H₂, Raney Ni
Solvent MethanolDichloromethaneEthanol
Temperature 0 °C to RTRoom TemperatureRoom Temperature
Typical Yield 60-75%70-85%75-90%
Key Advantage Cost-effectiveMild, high selectivityHigh yield, clean
Key Disadvantage Moderate yieldHigher costRequires pressure equipment

Table 2: Comparison of Reaction Conditions for Nitrile Reduction

ParameterCondition 1Condition 2Condition 3
Reducing Agent H₂, Raney NiH₂, Pd/CLiAlH₄
Solvent Methanol / HClEthanol / Acetic AcidAnhydrous THF
Pressure 50-100 psi50-100 psiAtmospheric
Temperature Room TemperatureRoom Temperature0 °C to Reflux
Typical Yield 80-95%75-90%70-85%
Key Advantage High yield, cost-effectiveMilder than Raney NiNo pressure equipment needed
Key Disadvantage Pyrophoric catalystCatalyst can be expensiveHighly reactive, moisture-sensitive

Visualizations

Synthesis_Workflow cluster_route_A Route A: Reductive Amination cluster_route_B Route B: Nitrile Reduction A_start 6-(Trifluoromethyl)nicotinaldehyde A_imine Imine Formation (Ammonia Source) A_start->A_imine A_reduction Reduction (e.g., NaBH4) A_imine->A_reduction A_product 3-(Aminomethyl)-6- (trifluoromethyl)pyridine A_reduction->A_product B_start 3-Cyano-6-(trifluoromethyl)pyridine B_reduction Reduction (e.g., H2, Raney Ni) B_start->B_reduction B_product 3-(Aminomethyl)-6- (trifluoromethyl)pyridine B_reduction->B_product

Caption: Synthetic Routes to this compound.

Troubleshooting_Reductive_Amination cluster_conversion_issues Low Aldehyde Conversion cluster_reduction_issues Incomplete Reduction start Low Yield in Reductive Amination check_conversion Check Conversion of Aldehyde start->check_conversion check_reduction Check Reduction of Imine check_conversion->check_reduction High Conversion increase_ammonia Increase Ammonia Source Conc. check_conversion->increase_ammonia Low Conversion increase_reductant Increase Reducing Agent check_reduction->increase_reductant Imine Present add_dehydrating_agent Add Dehydrating Agent adjust_ph Adjust pH (5-6) success Optimized Yield adjust_ph->success check_reductant_quality Use Fresh Reducing Agent change_reductant Change Reducing Agent (e.g., STAB) change_reductant->success

Caption: Troubleshooting Logic for Reductive Amination.

References

Technical Support Center: Synthesis of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine. Our aim is to help you navigate common challenges, optimize your reaction conditions, and effectively troubleshoot side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, categorized by the primary synthetic routes.

Route 1: Reduction of 3-Cyano-6-(trifluoromethyl)pyridine

This is a widely used method for the synthesis of this compound, typically employing catalytic hydrogenation or chemical reducing agents.

Question 1: My reduction of 3-cyano-6-(trifluoromethyl)pyridine is resulting in a low yield of the desired amine. What are the potential causes and solutions?

Answer:

Low yields in this reduction can stem from several factors, including incomplete reaction, catalyst deactivation, or the formation of side products.

Troubleshooting & Optimization:

  • Incomplete Reaction:

    • Catalytic Hydrogenation (e.g., H₂, Pd/C, Raney Nickel): Ensure sufficient catalyst loading and hydrogen pressure. The reaction may require elevated temperatures and longer reaction times. Monitor the reaction progress by techniques such as TLC, GC-MS, or ¹H NMR to confirm the disappearance of the starting material.

    • Chemical Reduction (e.g., LiAlH₄, NaBH₄/CoCl₂): Ensure all reagents are anhydrous, as moisture can quench these powerful reducing agents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Deactivation:

    • The pyridine nitrogen can sometimes coordinate to the metal catalyst, leading to deactivation. The presence of acidic additives (e.g., HCl, NH₄Cl) can protonate the pyridine nitrogen, preventing this coordination and improving the reaction rate and yield.

    • Impurities in the starting nitrile, such as sulfur-containing compounds, can poison the catalyst. Ensure the purity of your 3-cyano-6-(trifluoromethyl)pyridine.

  • Side Product Formation:

    • Formation of Aldehyde or Imine: Incomplete reduction can lead to the formation of 3-formyl-6-(trifluoromethyl)pyridine or the corresponding imine intermediate. Increasing the reaction time, temperature, or amount of reducing agent can help drive the reaction to completion.

    • Hydrodefluorination: While less common under standard reduction conditions, aggressive reducing agents or harsh reaction conditions could potentially lead to the reduction of the trifluoromethyl group. If this is suspected, milder reducing agents or conditions should be explored.

Question 2: I am observing an unexpected impurity in my final product after reduction. What could it be?

Answer:

The most likely impurity, aside from unreacted starting material, is the corresponding aldehyde or a secondary amine formed through a side reaction.

Potential Impurities and Identification:

ImpurityFormation PathwayIdentification Notes
3-Formyl-6-(trifluoromethyl)pyridineIncomplete reduction of the nitrile.Can be identified by the presence of an aldehyde proton (~9-10 ppm) in the ¹H NMR spectrum and a characteristic C=O stretch in the IR spectrum.
Bis[(6-(trifluoromethyl)pyridin-3-yl)methyl]amineThe initially formed primary amine can react with the intermediate imine, leading to the formation of a secondary amine. This is more likely at higher temperatures.Can be identified by mass spectrometry (M+H peak corresponding to C₁₄H₁₁F₆N₃) and complex multiplets in the ¹H NMR spectrum. The primary amine protons will be absent.
Route 2: Amination of 3-(Halomethyl)-6-(trifluoromethyl)pyridine

This route involves the nucleophilic substitution of a halide (typically bromide or chloride) with an amine source.

Question 3: I am attempting a direct amination of 3-(bromomethyl)-6-(trifluoromethyl)pyridine with ammonia and getting a mixture of products. How can I improve the selectivity for the primary amine?

Answer:

Direct amination with ammonia often leads to over-alkylation, producing a mixture of primary, secondary, and tertiary amines, as the product amine is often more nucleophilic than ammonia.

Troubleshooting & Optimization:

  • Use a Large Excess of Ammonia: To favor the formation of the primary amine, a large excess of ammonia should be used. This increases the probability that the haloalkane will react with ammonia rather than the product amine.

  • Gabriel Synthesis: A more reliable method for the selective synthesis of primary amines is the Gabriel synthesis. This involves reacting the 3-(bromomethyl)-6-(trifluoromethyl)pyridine with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. This method prevents over-alkylation. The separation of the phthalhydrazide byproduct can sometimes be challenging.[1]

Question 4: My Gabriel synthesis is giving a low yield. What are the common pitfalls?

Answer:

Low yields in the Gabriel synthesis can be due to issues in either the alkylation or the deprotection step.

Troubleshooting & Optimization:

  • Alkylation Step:

    • Ensure anhydrous conditions, as water can react with the potassium phthalimide.

    • Use a polar aprotic solvent like DMF or DMSO to facilitate the Sₙ2 reaction.

    • The reaction may require heating to proceed at a reasonable rate.

  • Deprotection Step (Hydrazinolysis):

    • Ensure complete reaction with hydrazine. The reaction can be monitored by TLC.

    • The phthalhydrazide byproduct can sometimes be difficult to filter. Ensure it is fully precipitated before filtration, potentially by cooling the reaction mixture.

    • Alternative deprotection methods, such as acidic hydrolysis, can be used, but may require harsher conditions.[1]

Experimental Protocols

Protocol 1: Reduction of 3-Cyano-6-(trifluoromethyl)pyridine via Catalytic Hydrogenation
  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-cyano-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %, ~5 mol%) or Raney Nickel.

  • Acidic Additive (Optional but Recommended): Add concentrated hydrochloric acid (1.1 eq) to the mixture.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots using TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. If an acidic additive was used, the product will be the hydrochloride salt. To obtain the free amine, dissolve the residue in water and basify with a suitable base (e.g., NaOH, K₂CO₃) to pH > 10. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Protocol 2: Synthesis via Gabriel Phthalimide Synthesis
  • N-Alkylation:

    • In a round-bottom flask, dissolve potassium phthalimide (1.1 eq) in anhydrous DMF.

    • Add 3-(bromomethyl)-6-(trifluoromethyl)pyridine (1.0 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for several hours until the starting halide is consumed (monitor by TLC).

    • Cool the reaction mixture and pour it into ice water to precipitate the N-alkylated phthalimide. Filter the solid, wash with water, and dry.

  • Hydrazinolysis (Deprotection):

    • Suspend the N-alkylated phthalimide in ethanol or methanol.

    • Add hydrazine hydrate (1.5 - 2.0 eq).

    • Reflux the mixture for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with dilute HCl to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the product amine.

    • Filter off the phthalhydrazide.

    • Concentrate the filtrate. To isolate the free amine, follow the basification and extraction procedure described in Protocol 1.

Visualizing Reaction Pathways and Side Products

Reduction of 3-Cyano-6-(trifluoromethyl)pyridine

Reduction_Pathway start 3-Cyano-6-(trifluoromethyl)pyridine imine Imine Intermediate start->imine [H] (e.g., H₂/Pd/C) aldehyde 3-Formyl-6-(trifluoromethyl)pyridine (Side Product from Hydrolysis of Imine) imine->aldehyde H₂O (during workup) product This compound (Desired Product) imine->product [H] secondary_amine Bis[(6-(trifluoromethyl)pyridin-3-yl)methyl]amine (Side Product) product->secondary_amine

Caption: Synthetic pathway for the reduction of the nitrile, highlighting potential side products.

Gabriel Synthesis of this compound

Gabriel_Synthesis cluster_alkylation Step 1: N-Alkylation cluster_deprotection Step 2: Deprotection start 3-(Bromomethyl)-6-(trifluoromethyl)pyridine intermediate N-((6-(Trifluoromethyl)pyridin-3-yl)methyl)phthalimide start->intermediate DMF, Δ phthalimide Potassium Phthalimide phthalimide->intermediate product This compound (Desired Product) intermediate->product Ethanol, Reflux byproduct Phthalhydrazide (Byproduct) intermediate->byproduct hydrazine Hydrazine (N₂H₄) hydrazine->product hydrazine->byproduct

Caption: Workflow for the Gabriel synthesis of the target primary amine.

References

Technical Support Center: Purification of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The primary purification techniques for this compound, a polar compound, are:

  • Column Chromatography: This is a highly effective method for separating the target compound from impurities with different polarities.

  • Recrystallization: This technique can be employed if a suitable solvent system is identified that dissolves the compound at high temperatures and allows for crystal formation upon cooling, leaving impurities in the mother liquor.

  • Vacuum Distillation: This method is suitable for thermally stable liquid compounds or those with a solid-liquid mixture character, as it lowers the boiling point to prevent decomposition.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities can originate from the synthetic route. A common synthesis involves the reduction of 3-cyano-6-(trifluoromethyl)pyridine. Therefore, likely impurities include:

  • Unreacted starting material: 3-cyano-6-(trifluoromethyl)pyridine.

  • Incompletely reduced intermediates: Such as the corresponding imine or aldehyde.

  • Byproducts from the synthesis of the trifluoromethylpyridine core: These may include multi-halogenated pyridine derivatives.[1]

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q3: My compound appears as an oil or a solid-liquid mixture. Is this normal?

A3: Yes, it is not uncommon for this compound to exist as a colorless to light yellow solid-liquid mixture.[2] This can sometimes complicate handling and purification.

Troubleshooting Guides

Column Chromatography

Problem: The compound is not moving from the baseline on the TLC plate, even with polar solvent systems.

  • Cause: this compound is a basic compound and can interact strongly with the acidic silica gel.

  • Solution: Add a small amount of a basic modifier to your eluent system. A common practice for purifying amines is to add 0.1-2% triethylamine (Et3N) or pyridine to the mobile phase.[3][4] This will "neutralize" the acidic sites on the silica gel and allow for better elution of the basic compound. For example, a gradient of methanol in dichloromethane with 1% triethylamine is a good starting point.

Problem: Poor separation between the desired product and a close-running impurity.

  • Cause: The chosen solvent system does not provide adequate selectivity.

  • Solution:

    • Solvent Screening: Systematically screen a variety of solvent systems with different polarities and selectivities. Common systems for polar compounds include ethyl acetate/hexanes, and methanol/dichloromethane.[5]

    • Gradient Elution: Employ a shallow gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can improve the resolution between closely eluting compounds.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) which can be effective for the purification of amines, or reverse-phase silica.[5]

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is too concentrated.

  • Solution:

    • Solvent Choice: Select a solvent or solvent mixture with a lower boiling point.

    • Slower Cooling: Allow the solution to cool more slowly to encourage crystal nucleation. Placing the flask in a dewar of warm water and allowing it to cool to room temperature overnight can be effective.

    • Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

Problem: Low recovery of the purified product.

  • Cause: The compound may have significant solubility in the cold solvent, or too much solvent was used.

  • Solution:

    • Solvent System Optimization: Find a solvent system where the compound has very high solubility when hot and very low solubility when cold. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) is often effective.

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude product.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

Vacuum Distillation

Problem: The compound is bumping violently during distillation.

  • Cause: Uneven heating or lack of nucleation sites for smooth boiling.

  • Solution:

    • Stirring: Use a magnetic stir bar and stir the liquid vigorously.

    • Capillary Bubbler: Introduce a fine stream of an inert gas like nitrogen or argon through a capillary tube extending below the liquid surface.

    • Heating Mantle: Use a heating mantle with a stirrer for even heat distribution.

Problem: The compound appears to be decomposing at the distillation temperature.

  • Cause: The compound may be thermally labile, even under reduced pressure.

  • Solution:

    • Lower Pressure: Use a higher vacuum to further reduce the boiling point.

    • Short-Path Distillation: Employ a short-path distillation apparatus to minimize the time the compound spends at high temperatures.

Quantitative Data

While specific quantitative data for the purification of this compound is not widely available in the literature, a typical purity of ≥95.0% is commercially achievable.[2] The choice of purification method will influence the final purity and yield.

Purification TechniqueExpected Purity RangeTypical Yield LossConsiderations
Flash Column Chromatography >98%10-30%Good for removing baseline and closely related impurities. Yield loss depends on separation difficulty.
Recrystallization >99% (if successful)20-50%Can provide very high purity if a suitable solvent is found. Yield loss can be significant.
Vacuum Distillation 95-98%5-20%Effective for removing non-volatile impurities and solvents. Purity depends on the boiling point differences.

Note: The above data are estimates and actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent Preparation: Prepare a mobile phase of dichloromethane (DCM) and methanol (MeOH). Start with a low polarity mixture (e.g., 100:1 DCM:MeOH) and gradually increase the polarity. Add 1% triethylamine (Et3N) to the mobile phase to prevent streaking.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. If it is not fully soluble, dissolve it in a small amount of a more polar solvent like methanol and adsorb it onto a small amount of silica gel. Dry the silica gel and load the powder onto the top of the column.

  • Elution: Begin elution with the low-polarity solvent mixture and collect fractions. Gradually increase the percentage of methanol in the eluent (e.g., to 2%, 5%, 10%) to elute the product.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable visualization method (e.g., UV light and/or a potassium permanganate stain).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Screening: On a small scale, test the solubility of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow General Purification Workflow crude Crude Product dissolve Dissolve in appropriate solvent crude->dissolve purification Purification Step dissolve->purification chromatography Column Chromatography purification->chromatography Option 1 recrystallization Recrystallization purification->recrystallization Option 2 distillation Vacuum Distillation purification->distillation Option 3 analysis Purity Analysis (TLC, HPLC, NMR) chromatography->analysis impurities Impurities Removed chromatography->impurities recrystallization->analysis recrystallization->impurities distillation->analysis distillation->impurities analysis->purification Further Purification Needed pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: General workflow for the purification of this compound.

troubleshooting_chromatography Troubleshooting Column Chromatography start Problem Encountered no_elution Compound sticks to baseline start->no_elution poor_separation Poor separation of spots start->poor_separation add_base Add 1% Et3N or Pyridine to eluent no_elution->add_base optimize_solvent Optimize solvent system (gradient elution) poor_separation->optimize_solvent change_adsorbent Change stationary phase (e.g., Alumina) poor_separation->change_adsorbent solution Solution add_base->solution optimize_solvent->solution change_adsorbent->solution

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stabilization of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine in solution for researchers, scientists, and drug development professionals. The information is curated to address common experimental challenges and provide practical solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in solution.

Observed Issue Potential Cause(s) Recommended Actions
Solution turns yellow or brown over time. Oxidation of the aminomethyl group. Exposure to light, air (oxygen), or incompatible solvents.- Prepare solutions fresh daily. - Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. - Use deoxygenated solvents. - Protect the solution from light by using amber vials or wrapping the container in foil.
Precipitate forms in the solution. Poor solubility in the chosen solvent. pH of the solution is near the isoelectric point of the compound.- Consider using a co-solvent such as DMSO or ethanol. - Adjust the pH of aqueous solutions. As an aminopyridine, solubility may be enhanced in acidic conditions (pH < 7) by protonating the amino group.[1] - Perform a solubility test at different pH values.
Loss of compound potency or inconsistent results in assays. Degradation of the compound in the solution.- Confirm the stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure) using an analytical method like HPLC. - Prepare fresh solutions for each experiment.
Appearance of new peaks in HPLC chromatogram. Degradation of the parent compound into new chemical entities.- Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. - Based on the degradation products, adjust storage and handling conditions (e.g., add antioxidants if oxidative degradation is observed).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

It is recommended to store the solid compound in a cool, dry, and well-ventilated area, away from incompatible substances.[2] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is advisable.

Q2: What is the best way to prepare a stock solution of this compound?

To prepare a stock solution, dissolve the compound in an appropriate solvent such as DMSO, ethanol, or a suitable buffer. For aqueous solutions, adjusting the pH to be slightly acidic may improve solubility and stability. It is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

While specific data for this compound is limited, related aminopyridines can be light-sensitive.[3] Therefore, it is best practice to protect solutions from light by using amber vials or by wrapping the container with aluminum foil.

Q4: What are potential degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not extensively documented, based on its structure, potential degradation could occur via:

  • Oxidation: The aminomethyl group is susceptible to oxidation.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl group makes the pyridine ring susceptible to nucleophilic attack, which can lead to degradation, especially under harsh pH or high-temperature conditions.[4]

Q5: How can I assess the stability of my solution?

A stability study can be performed by preparing the solution and storing it under various conditions (e.g., different temperatures, light exposure). Aliquots can be taken at different time points and analyzed by a suitable analytical method, such as HPLC, to monitor the concentration of the parent compound and detect the formation of any degradation products.

Summary of Stability Data for a Related Compound: 4-Aminopyridine

Compound NameFormulation/MatrixStorage ConditionsDurationRemaining Compound (%)Reference
4-Aminopyridine5 mg oral capsules4°C6 months>95%[5][6]
23°C6 months>95%[5][6]
37°C1 month>95%[5][6]
10 mg oral capsulesRoom Temperature (light protected)365 days>94%[3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines a general procedure for preparing a stock solution with enhanced stability.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or appropriate buffer

  • Calibrated pH meter (for aqueous solutions)

  • 0.1 M HCl and 0.1 M NaOH (for pH adjustment)

  • Sterile, amber microcentrifuge tubes or vials

Methodology:

  • Accurately weigh the desired amount of this compound in a sterile container.

  • Add the desired volume of solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex or sonicate gently until the solid is completely dissolved.

  • If preparing an aqueous solution, dissolve the compound in the buffer and measure the pH. Adjust the pH to a slightly acidic range (e.g., pH 5-6.5) using 0.1 M HCl or 0.1 M NaOH, as this may enhance stability.

  • Aliquot the stock solution into single-use amber vials to protect from light.

  • Store the aliquots at -20°C or -80°C until use.

Protocol 2: General Method for Assessing Solution Stability by HPLC

This protocol provides a framework for evaluating the stability of a prepared solution.

Materials:

  • Prepared solution of this compound

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be optimized based on the compound's properties)

  • Incubators or storage chambers at desired temperatures (e.g., 4°C, 25°C)

Methodology:

  • Prepare a fresh solution of this compound at the desired concentration.

  • Analyze an initial sample (T=0) by HPLC to determine the initial peak area or concentration of the parent compound.

  • Divide the remaining solution into several aliquots and store them under different conditions (e.g., 4°C/dark, 25°C/dark, 25°C/light).

  • At predetermined time points (e.g., 1, 3, 7, 14 days), retrieve an aliquot from each storage condition.

  • Analyze the samples by HPLC.

  • Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of the compound remaining. Note the appearance of any new peaks, which may indicate degradation products.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Solution t0 Analyze T=0 Sample (HPLC) prep->t0 Initial Analysis store Store Aliquots under Different Conditions (Temp, Light) prep->store Storage analyze Compare Results to T=0 (Calculate % Remaining) t0->analyze timepoints Analyze at Time Points (e.g., 1, 3, 7 days) store->timepoints Sampling timepoints->analyze

Caption: Workflow for assessing the stability of a solution.

cluster_pathway Hypothesized Degradation Pathway parent This compound oxidized_intermediate Oxidized Intermediate (e.g., Imine) parent->oxidized_intermediate Oxidation (O2, light) degradation_product Further Degradation Products oxidized_intermediate->degradation_product Hydrolysis

Caption: A hypothesized oxidative degradation pathway.

cluster_troubleshooting Troubleshooting Decision Tree start Solution Instability Observed (e.g., color change, precipitation) is_precipitate Is there a precipitate? start->is_precipitate is_color_change Is there a color change? is_precipitate->is_color_change No solubility_issue Potential Solubility Issue is_precipitate->solubility_issue Yes degradation_issue Potential Degradation is_color_change->degradation_issue Yes action_solubility Action: - Check/adjust pH - Use co-solvent - Perform solubility test solubility_issue->action_solubility action_degradation Action: - Protect from light/air - Store at lower temp - Use fresh solution degradation_issue->action_degradation

Caption: Decision tree for troubleshooting solution instability.

References

Technical Support Center: Reaction Condition Optimization for Trifluoromethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and optimization of trifluoromethylpyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low yields in my cyclocondensation reaction to form the pyrimidine ring. What are the common causes and how can I improve the yield?

Low yields in cyclocondensation reactions for pyrimidine synthesis can often be attributed to several factors, including suboptimal reaction conditions and reactant purity.

Troubleshooting Steps:

  • Catalyst Choice and Concentration: The selection and amount of catalyst are critical. While traditional methods may use strong Brønsted acids, these can sometimes lead to unwanted side reactions. Consider screening Lewis acids like FeCl₃ or ZnCl₂. Optimizing the catalyst concentration for your specific substrates is recommended.[1]

  • Reaction Temperature and Time: These are crucial parameters. Some reactions benefit from milder conditions, while others may require higher temperatures. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[1]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. If you are observing low solubility of your starting materials or intermediates, consider switching to a different solvent system.

  • Purity of Starting Materials: Ensure that your starting materials, such as the trifluoromethyl-containing building block, are of high purity and are completely dry. Moisture can quench reagents and lead to undesirable side reactions.[2]

Q2: I am struggling with the regioselectivity of a substitution reaction on a di-substituted trifluoromethylpyrimidine. How can I control which position reacts?

Controlling regioselectivity in substitution reactions on di-substituted pyrimidines is a common challenge. The electronic properties of the trifluoromethyl group and the other substituent, as well as the reaction conditions, play a significant role.

Strategies for Improving Regioselectivity:

  • Steric Hindrance: The steric bulk of the incoming nucleophile and the substituents on the pyrimidine ring can direct the reaction to the less sterically hindered position.

  • Electronic Effects: The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the different positions on the pyrimidine ring.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic selectivity of the reaction, favoring one product over the other.

  • Choice of Base and Solvent: The base and solvent system can influence the nucleophilicity of the reacting species and the stability of the intermediates, thereby affecting the regiochemical outcome.

Troubleshooting Guide for Specific Reactions

Issue 1: Low Yield and/or Side Product Formation in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, but its application to trifluoromethylpyrimidine derivatives can be challenging.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling catalyst Suboptimal Catalyst System? start->catalyst base Ineffective Base? catalyst->base No catalyst_sol Screen different Pd catalysts (e.g., XPhosPdG2) and ligands (e.g., XPhos). catalyst->catalyst_sol Yes solvent Inappropriate Solvent? base->solvent No base_sol Try different bases (e.g., K2CO3, Cs2CO3, KF). base->base_sol Yes temp Incorrect Temperature? solvent->temp No solvent_sol Test various solvents (e.g., THF, Dioxane, Toluene). solvent->solvent_sol Yes temp_sol Optimize reaction temperature (e.g., room temp to 80°C). temp->temp_sol Yes end Improved Yield temp->end No catalyst_sol->end base_sol->end solvent_sol->end temp_sol->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Optimized Reaction Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsReference
Catalyst XPhosPdG2 (2.5 mol%) with XPhos (5 mol%)[3]
Base K₂CO₃ (3 equiv.)[3]
Solvent THF[3]
Temperature 80 °C (Microwave irradiation can also be effective)[3]
Reaction Time 40 minutes (with microwave) to 16 hours[3]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [3]

  • To a microwave vial, add the trifluoromethylpyrimidine halide (1 equiv.), the boronic acid (1.2 equiv.), and K₂CO₃ (3 equiv.).

  • Add the palladium catalyst (e.g., XPhosPdG2, 2.5 mol%) and ligand (e.g., XPhos, 5 mol%).

  • Add anhydrous THF as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 80 °C for 40 minutes.

  • After cooling, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Difficulties with Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds with trifluoromethylpyrimidines.[4] However, achieving high yields can be challenging, especially with aryl chlorides.[5]

Troubleshooting Workflow for Buchwald-Hartwig Amination

start Low Yield in Buchwald-Hartwig Amination ligand Ineffective Ligand? start->ligand base Suboptimal Base? ligand->base No ligand_sol Screen bulky phosphine ligands (e.g., BINAP, XANTPHOS). ligand->ligand_sol Yes solvent Inappropriate Solvent? base->solvent No base_sol Use a strong base (e.g., NaOt-Bu, Cs2CO3). base->base_sol Yes temp Incorrect Temperature? solvent->temp No solvent_sol Test different solvents (e.g., Toluene, Dioxane). solvent->solvent_sol Yes temp_sol Optimize reaction temperature (25 °C to >100 °C). temp->temp_sol Yes end Improved Yield temp->end No ligand_sol->end base_sol->end solvent_sol->end temp_sol->end Uracil Uracil TFU 5-(Trifluoromethyl)uracil (5-TFU) Uracil->TFU  CF3SO2Na, organic peroxide, H2O  40-100 °C TFP 2,4-dichloro-5-(trifluoromethyl)pyrimidine (5-TFP) TFU->TFP  POCl3, N,N-dimethylaniline  ~114 °C

References

Technical Support Center: Enhancing Oral Bioavailability of Pyridine N-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for enhancing the oral bioavailability of pyridine N-oxide derivatives.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral delivery of pyridine N-oxide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Poor Aqueous Solubility

Question: My pyridine N-oxide derivative exhibits very low aqueous solubility, resulting in poor dissolution and low bioavailability. What are the primary strategies to address this?

Answer: Low aqueous solubility is a common challenge for pyridine N-oxide derivatives, often due to their crystalline structure. The N-oxide group itself can increase aqueous solubility compared to the parent pyridine, but this is not always sufficient.[1][2][3] The primary goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the gastrointestinal (GI) tract. Here are several effective strategies:

  • Physical Modifications: These methods alter the physical properties of the drug substance without changing its chemical structure.[4]

    • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[5][6]

      • Micronization: Milling techniques (e.g., jet milling) reduce particles to the micron range (1-10 µm).[7] This is a well-established and effective method.

      • Nanonization (Nanosuspensions): Reducing particle size further to the nanometer range (<1000 nm) can dramatically increase dissolution velocity and saturation solubility.[8]

    • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a hydrophilic polymer matrix at a molecular level creates a high-energy amorphous form.[5][7] This form has a higher apparent solubility and can lead to supersaturated solutions in the GI tract.

  • Formulation-Based Strategies:

    • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) are highly effective.[9] These formulations can present the drug in a solubilized state in the GI tract, bypassing the dissolution step. Self-emulsifying drug delivery systems (SEDDS) are a common example.[7][10]

    • Use of Solubilizing Excipients:

      • Co-solvents: Water-miscible organic solvents can be used in liquid formulations to increase solubility.[4][9]

      • Surfactants: These agents can form micelles that encapsulate the drug, increasing its solubility.[9]

      • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively masking their lipophilic character and increasing solubility.[8][9]

Issue 2: Good Solubility, But Still Low Bioavailability

Question: My pyridine N-oxide derivative has acceptable aqueous solubility and dissolution, but in vivo studies still show low and variable oral bioavailability. What other barriers could be at play?

Answer: If solubility is not the rate-limiting step, other physiological barriers are likely responsible for poor oral bioavailability. The main factors to investigate are low intestinal permeability and high first-pass metabolism.

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.[7][11][12] This can be due to:

    • Physicochemical Properties: High molecular weight or high polarity can hinder passive diffusion across the lipid membranes of enterocytes. The N-oxide moiety, being highly polar, can sometimes decrease membrane permeability.[2]

    • Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[13][14] These transporters are located on the apical side of intestinal cells and actively pump drugs back into the GI lumen, limiting net absorption.[14][15]

  • High First-Pass Metabolism: After absorption into the portal circulation, the drug passes through the liver before reaching systemic circulation. Significant metabolism in the intestine or liver (first-pass effect) can reduce the amount of active drug that reaches the bloodstream.[11]

The logical workflow below can help diagnose the primary barrier.

G start Low Oral Bioavailability Observed in vivo solubility Assess In Vitro Solubility & Dissolution start->solubility permeability Assess In Vitro Permeability (e.g., Caco-2 Assay) solubility->permeability Good sol_issue Problem: Low Solubility (BCS Class II or IV) solubility->sol_issue Poor metabolism Assess Metabolic Stability (e.g., Microsomes, Hepatocytes) permeability->metabolism Good perm_issue Problem: Low Permeability (BCS Class III or IV) permeability->perm_issue Poor met_issue Problem: High First-Pass Metabolism metabolism->met_issue Poor sol_solution Solution: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations sol_issue->sol_solution perm_solution Solution: - Prodrug Strategies - Permeation Enhancers - Efflux Transporter Inhibitors perm_issue->perm_solution met_solution Solution: - Prodrug to Mask Metabolic Site - Structural Modification met_issue->met_solution

Caption: Troubleshooting workflow for low oral bioavailability.
Issue 3: Suspected Efflux Transporter Substrate

Question: My Caco-2 assay shows a high efflux ratio (>2). How can I confirm my pyridine N-oxide derivative is a substrate for P-gp or BCRP and what can I do about it?

Answer: A high efflux ratio in a Caco-2 permeability assay is a strong indicator that your compound is actively transported out of the cells. P-gp and BCRP are the most common efflux transporters in the intestine.[14]

Confirmation Steps:

  • Use Specific Inhibitors: Repeat the Caco-2 assay in the presence of known inhibitors for specific transporters.

    • Verapamil or Ketoconazole: Potent inhibitors of P-gp.

    • Ko143: A potent and specific inhibitor of BCRP. If the efflux ratio decreases significantly (approaches 1) in the presence of an inhibitor, it confirms your compound is a substrate for that transporter.

  • Use Transporter Knockout Cell Lines: Employ cell lines where the gene for a specific transporter (e.g., MDR1 for P-gp) has been knocked out. A low efflux ratio in the knockout cell line compared to the wild-type is definitive proof.[14]

Mitigation Strategies:

  • Structural Modification: Modify the molecule to reduce its affinity for the transporter. This is often the most challenging approach.

  • Co-administration with Inhibitors: Formulate the drug with excipients that have an inhibitory effect on efflux transporters (e.g., certain surfactants like Tween 80).[16]

  • Prodrug Approach: Design a prodrug that is not a substrate for the transporter. Once absorbed, the prodrug is converted to the active parent compound.[7][16]

The diagram below illustrates the mechanism of efflux transport and the effect of an inhibitor.

G cluster_membrane Intestinal Epithelial Cell (Enterocyte) transporter Efflux Transporter (P-gp / BCRP) lumen GI Lumen (Apical Side) transporter->lumen Active Transport drug_in Drug drug_in->transporter Binding & Efflux blood Bloodstream (Basolateral Side) drug_in->blood Net Absorption (Inhibited Efflux) inhibitor Inhibitor inhibitor->transporter Inhibition lumen->drug_in Passive Diffusion

Caption: Mechanism of intestinal efflux transport and its inhibition.

Quantitative Data Summary

Improving the oral bioavailability of pyridine N-oxide derivatives often involves a multi-parameter optimization of potency, solubility, and metabolic stability.

Compound ClassStrategy EmployedKey ResultsOral Bioavailability (F%)Reference
Pyrazolo-pyridone Inhibitors Structural modification (replaced toluyl with m-CF3 phenyl)Improved metabolic stability and solubility.Compound 2: 15% (mouse)Compound 4: 36% (mouse)[17]
Factor XIa Inhibitors Structure-based design (exploiting nonclassical interactions)Enhanced potency and cellular permeability while reducing polar atoms.Compound 3f: - 36.4% (rat)- 80.5% (dog)- 43.0% (monkey)[18]

Key Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This assay is the industry standard for predicting intestinal drug absorption and identifying substrates of efflux transporters in vitro.[19][20]

1. Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

2. Materials:

  • Caco-2 cells (e.g., ATCC® HTB-37™)

  • Culture medium: DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin[19]

  • Transwell® inserts (polycarbonate membrane, 0.4 µm pore size)

  • Transport buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4[21]

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Lucifer Yellow for monolayer integrity check

  • Analytical instrumentation (LC-MS/MS)

3. Methodology:

  • Cell Seeding and Differentiation:

    • Culture Caco-2 cells in flasks at 37°C, 5% CO₂.

    • Seed cells onto Transwell® inserts at a density of ~6 x 10⁴ cells/cm².[19]

    • Culture the cells on inserts for 21-28 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.[19][22]

  • Monolayer Integrity Check:

    • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >200 Ω·cm².[21][22]

    • Confirm low permeability to a paracellular marker like Lucifer Yellow (<1%).[22]

  • Transport Experiment:

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.[19]

    • Prepare dosing solutions of the test compound in the transport buffer (e.g., at 10 µM).

    • For A→B transport: Add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • For B→A transport: Add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.[19]

    • At the end of the incubation, collect samples from both donor and receiver compartments for analysis.

4. Data Analysis:

  • Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀) [19][22]

      • dQ/dt = Rate of drug transport (µmol/s)

      • A = Surface area of the membrane (cm²)

      • C₀ = Initial concentration in the donor compartment (µmol/mL)

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

    • An ER > 2 suggests the compound is a substrate of active efflux.[19]

Protocol 2: In Vitro Dissolution Testing

This protocol assesses the rate and extent to which a drug substance from a solid dosage form dissolves in a liquid medium.

1. Objective: To evaluate the dissolution profile of a pyridine N-oxide derivative formulation in a biorelevant medium.

2. Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels (900 mL)

  • Biorelevant medium: Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) or Simulated Gastric Fluid (SGF, pH 1.2).[16]

  • Test formulation (e.g., capsule, tablet, or powder)

  • Analytical instrumentation (HPLC-UV or LC-MS/MS)

3. Methodology:

  • Medium Preparation: Prepare 900 mL of the selected biorelevant medium and place it in the dissolution vessel. Equilibrate the medium to 37 ± 0.5 °C.[16]

  • Apparatus Setup: Set the paddle speed to a justified rate, typically 50 or 75 rpm.[16]

  • Sample Introduction: Introduce a precisely weighed amount of the formulation into the vessel. Start the timer immediately.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).[16]

  • Volume Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium to maintain a constant volume.

  • Sample Preparation: Filter the samples promptly to prevent further dissolution. Dilute as necessary for analysis.

  • Analysis: Quantify the drug concentration in each sample using a validated analytical method.

4. Data Analysis:

  • Calculate the cumulative percentage of the drug dissolved at each time point.

  • Plot the percentage of drug dissolved versus time to generate a dissolution profile.

  • Compare the profiles of different formulations to assess the impact of enhancement strategies.

References

Technical Support Center: Cyclocondensation Reactions of Trifluoromethyl Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclocondensation reactions of trifluoromethyl-containing building blocks. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping you optimize your reactions and minimize by-product formation.

Frequently Asked Questions (FAQs)

Q1: My cyclocondensation reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in cyclocondensation reactions involving trifluoromethyl building blocks can stem from several factors. The primary reasons often relate to the reactivity of the starting materials, suboptimal reaction conditions, and degradation of products.

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure that your trifluoromethyl building block (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) and your reaction partner (e.g., amine, hydrazine) are of high purity. Impurities can lead to side reactions, reducing the overall yield.

  • Optimize Reaction Temperature: Temperature plays a crucial role. Higher temperatures can sometimes favor unwanted side reactions or lead to the degradation of starting materials or products. It is recommended to maintain the lowest effective temperature for the reaction to proceed to completion.[1]

  • Choice of Solvent: The solvent can significantly influence the reaction outcome. For instance, in the synthesis of N-methylpyrazoles, the choice of solvent can affect the regioselectivity and yield.[2] It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.

  • Catalyst Selection: Both protic and Lewis acids can catalyze these reactions.[3] The choice and amount of catalyst should be optimized. In some cases, milder Lewis acids or even microwave-assisted conditions can improve yields and reduce reaction times.[3][4][5]

  • Control of Stoichiometry: An incorrect ratio of reactants can lead to the formation of by-products. Carefully control the stoichiometry of the reactants to favor the desired product formation.[1]

Q2: I am observing the formation of multiple regioisomers in my pyrazole synthesis from a trifluoromethyl-1,3-diketone. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical trifluoromethyl-β-diketones. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups, leading to different isomers.

Strategies to Improve Regioselectivity:

  • Nature of the Hydrazine: The nature of the hydrazine used can significantly influence the selectivity. For example, using arylhydrazine hydrochlorides can favor the formation of the 1,3-regioisomer, while the corresponding free hydrazine may lead to the 1,5-regioisomer.[6]

  • Solvent Effects: The polarity of the solvent can impact the regioselectivity. Experimenting with different solvents may favor the formation of one regioisomer over the other.[7]

  • Acid/Base Catalysis: The use of an acid or base catalyst can direct the reaction towards a specific regioisomer. For electron-deficient N-arylhydrazones, an acid-assisted reaction in a solvent like trifluoroethanol (TFE) with trifluoroacetic acid (TFA) can improve regioselectivity.[8]

  • Functional Group Tuning: Modifying a functional group on the pyrazole precursor can guide the alkylation selectivity.[9]

Q3: In my Paal-Knorr synthesis of a trifluoromethyl-substituted pyrrole from a 1,4-diketone, I am getting a significant amount of a furan by-product. How can I minimize this?

A3: The formation of a furan by-product is a common competing pathway in the Paal-Knorr synthesis of pyrroles, as the reagents used can also act as dehydrating agents, promoting the cyclization to a furan.[1]

Troubleshooting and Optimization:

  • Choice of Reagent: If you are using a strong dehydrating agent, consider switching to a milder reagent that favors pyrrole formation.

  • Reaction Temperature: Carefully control the reaction temperature. Higher temperatures can favor the dehydration pathway leading to furan formation.[1]

  • Reaction Time: Monitor the reaction progress closely and stop the reaction once the starting material is consumed to avoid prolonged exposure to conditions that may favor by-product formation.[1]

  • pH Control: The pH of the reaction mixture can influence the outcome. In some cases, maintaining a specific pH range can suppress the formation of the furan by-product.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in cyclocondensation reactions of trifluoromethyl building blocks.

G start Low Yield or By-product Formation check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK success Improved Yield/ Purity check_purity->success Impurity Found & Removed optimize_solvent Optimize Solvent optimize_temp->optimize_solvent No Improvement optimize_temp->success Improved optimize_catalyst Optimize Catalyst/ Reagent optimize_solvent->optimize_catalyst No Improvement optimize_solvent->success Improved optimize_stoichiometry Optimize Stoichiometry optimize_catalyst->optimize_stoichiometry No Improvement optimize_catalyst->success Improved purification Review Purification Technique optimize_stoichiometry->purification No Improvement optimize_stoichiometry->success Improved purification->success Issue Resolved

Caption: A logical workflow for troubleshooting low yields and by-product formation.

Quantitative Data

Table 1: Effect of Reaction Conditions on the Yield of 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one Derivatives

EntrySubstrate (3-Aminoindazole derivative)Yield (%)
13-Aminoindazole70
26-Chloro-3-aminoindazole59
36-Fluoro-3-aminoindazole72
45-Nitro-3-aminoindazole65
53-Amino-5-(trifluoromethyl)indazole75

Data synthesized from Molecules 2023, 29(1), 44.[10]

Table 2: Regioselectivity in the Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles

EntryHydrazineSolventRegioisomeric Ratio (1,3-isomer : 1,5-isomer)
1Phenylhydrazine hydrochlorideMethanol>99 : <1
2Phenylhydrazine (free base)Methanol<1 : >99
34-Fluorophenylhydrazine hydrochlorideMethanol>99 : <1
44-Fluorophenylhydrazine (free base)Methanol<1 : >99

Data synthesized from ACS Omega 2023, 8, 20, 17875–17886.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one

This protocol describes a general procedure for the cyclocondensation of 3-aminoindazoles with ethyl 4,4,4-trifluoroacetoacetate.

Materials:

  • 3-Aminoindazole derivative (1 equivalent)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.2 equivalents)

  • Methanol (MeOH)

  • Phosphoric acid (H₃PO₄)

Procedure:

  • To a mixture of the 3-aminoindazole derivative (1 equivalent) in a round-bottom flask, add a mixture of MeOH/H₃PO₄ (4/1).

  • Add ethyl 4,4,4-trifluoroacetoacetate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 24 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the desired 2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one derivative.

This protocol is adapted from Molecules 2023, 29(1), 44.[10]

Protocol 2: Paal-Knorr Synthesis of a Trifluoromethyl-Substituted Pyrrole

This protocol provides a general method for the synthesis of substituted pyrroles from 1,4-diketones.

Materials:

  • Trifluoromethyl-substituted 1,4-diketone (1 equivalent)

  • Primary amine or ammonium salt (e.g., ammonium acetate) (1-1.2 equivalents)

  • Solvent (e.g., ethanol, acetic acid, or toluene)

  • Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) (catalytic amount)

Procedure:

  • Dissolve the trifluoromethyl-substituted 1,4-diketone in the chosen solvent in a round-bottom flask.

  • Add the primary amine or ammonium salt to the solution.

  • Add the acid catalyst.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure trifluoromethyl-substituted pyrrole.

This is a generalized protocol based on the principles of the Paal-Knorr synthesis.[3][11]

Reaction Pathway Diagram

The following diagram illustrates a general reaction pathway for the cyclocondensation of a trifluoromethyl-β-diketone with a hydrazine to form a pyrazole, highlighting the potential for regioisomer formation.

G cluster_start Starting Materials diketone Trifluoromethyl β-Diketone intermediateA Nucleophilic Attack at Carbonyl adjacent to CF3 diketone->intermediateA Path A intermediateB Nucleophilic Attack at other Carbonyl diketone->intermediateB Path B hydrazine Hydrazine (R-NHNH2) hydrazine->intermediateA hydrazine->intermediateB productA Regioisomer A intermediateA->productA Cyclization & Dehydration productB Regioisomer B intermediateB->productB Cyclization & Dehydration

Caption: Potential pathways leading to regioisomers in pyrazole synthesis.

References

Technical Support Center: Overcoming Resistance in Trifluoromethylpyridine-Derived Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with trifluoromethylpyridine-derived drugs.

Troubleshooting Guide: Investigating and Overcoming Drug Resistance

This guide provides a systematic approach to confirming, characterizing, and overcoming acquired resistance to trifluoromethylpyridine-based compounds in experimental models.

Issue: Observed Decrease in Drug Efficacy or Suspected Acquired Resistance

Your experimental model (e.g., cancer cell line), which was previously sensitive to a trifluoromethylpyridine-derived drug, now shows a reduced response at previously effective concentrations.

Step 1: Confirm and Quantify the Resistant Phenotype

The first crucial step is to empirically confirm that the observed lack of response is due to acquired resistance and not experimental variability. The gold standard for this is to demonstrate a shift in the half-maximal inhibitory concentration (IC50).[1][2][3]

Experimental Protocol: Determining IC50 via Cell Viability Assay (e.g., CCK-8/MTT)

  • Cell Seeding : Seed both the parental (sensitive) and the suspected resistant cells at an identical, predetermined optimal density (e.g., 5,000 cells/well) into 96-well plates. Include wells with media only for background control.

  • Adherence : Allow cells to adhere and resume logarithmic growth by incubating for 24 hours at 37°C with 5% CO₂.[4]

  • Drug Treatment : Prepare a 2-fold or 3-fold serial dilution of your trifluoromethylpyridine drug in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation : Incubate the plates for a duration equivalent to at least two cell doubling times (e.g., 48 to 72 hours).[1]

  • Viability Assessment : Add 10 µL of a viability reagent (e.g., CCK-8 or MTT solution) to each well and incubate for 1-4 hours, as per the manufacturer's instructions.

  • Measurement : Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[5]

  • Data Analysis :

    • Subtract the background absorbance from all readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value.

Interpreting the Results: A significant increase in the IC50 value (typically defined as >3-fold) for the suspected resistant cell line compared to the parental line confirms the resistant phenotype.

Table 1: Example IC50 Data for a Trifluoromethylpyridine Kinase Inhibitor (TFMP-KI)

Cell LineDrugParental IC50 (nM)Resistant IC50 (nM)Fold ChangeResistance Status
HT-29TFMP-KI502505.0Confirmed
A549TFMP-KI1201501.25Unconfirmed
PC-3TFMP-KI8595011.2Confirmed

Workflow for Investigating Drug Resistance

The following workflow outlines the experimental path from initial observation to mechanism identification and potential solutions.

G observe Observe Decreased Drug Efficacy confirm Confirm Resistance (IC50 Shift Assay) observe->confirm Suspected Resistance investigate Investigate Mechanism confirm->investigate Resistance Confirmed target On-Target Alterations (Mutation, Amplification) investigate->target Hypothesis 1 bypass Bypass Pathway Activation investigate->bypass Hypothesis 2 efflux Increased Drug Efflux investigate->efflux Hypothesis 3 seq Sequence Target Gene target->seq wb Western Blot for Signaling Proteins bypass->wb qpcr qRT-PCR for ABC Transporters efflux->qpcr overcome Develop Strategy to Overcome Resistance seq->overcome wb->overcome qpcr->overcome combo Combination Therapy overcome->combo If Bypass Pathway nextgen Next-Gen Inhibitor overcome->nextgen If Target Mutation G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS_mapk RAS RTK->RAS_mapk PI3K PI3K RTK->PI3K RAF RAF RAS_mapk->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT Resistance Bypass Activation (Resistance) mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Drug TFMP-Kinase Inhibitor Drug->RAF Resistance->AKT Upregulation

References

Technical Support Center: Improving Metabolic Stability of Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of pyridine-based compounds.

Frequently Asked Questions (FAQs)

Q1: My pyridine-based compound shows high clearance in in-vitro metabolic stability assays. What are the likely metabolic pathways responsible?

A1: High clearance of pyridine-containing compounds is often attributed to oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[1][2][3] The most common metabolic pathways include:

  • N-oxidation: The pyridine nitrogen atom is oxidized to form a pyridine N-oxide.[4][5][6] This transformation significantly increases the polarity of the molecule.

  • Hydroxylation: Hydroxyl groups can be introduced at various positions on the pyridine ring, another common metabolic route that increases polarity.[4][7]

  • Metabolism of Substituents: If the pyridine ring is substituted, these side chains can also be sites of metabolic attack (e.g., dealkylation, oxidation).

Q2: I've identified the major metabolites of my compound as N-oxides and hydroxylated species. What strategies can I employ to block these metabolic hotspots and improve stability?

A2: Several medicinal chemistry strategies can be used to mitigate these metabolic liabilities:[4][8]

  • Steric Hindrance: Introduce bulky groups (e.g., methyl, cyclopropyl) near the metabolic soft spot. This can physically block the enzyme's access to the site of metabolism.

  • Modulating Electronic Properties: Incorporating electron-withdrawing groups on the pyridine ring can decrease its electron density, making it less susceptible to oxidation by CYP enzymes.[4][9]

  • Bioisosteric Replacement: Replace the pyridine ring or its labile substituents with a bioisostere that is more resistant to metabolism while maintaining biological activity. For example, replacing a metabolically unstable phenyl group with a pyridine ring has been shown to improve stability in some cases.[10] Another strategy is to replace the pyridine ring with a saturated bioisostere, such as 3-azabicyclo[3.1.1]heptane, which has been shown to dramatically improve metabolic stability.[11]

  • Ring Saturation: In some instances, saturating the pyridine ring to a piperidine analog can improve metabolic stability.[8]

  • Nitrogen Incorporation: Adding another nitrogen to the ring (e.g., converting a pyridine to a pyrimidine) can block a site of metabolism and increase polarity, which can sometimes lead to improved metabolic stability.[8][9]

Q3: My compound is showing inconsistent results in cell-based assays. Could this be related to metabolic instability?

A3: Yes, inconsistent results in cell-based assays can be a consequence of compound degradation in the cell culture media.[4] It is crucial to assess the stability of your compound under the specific assay conditions.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions for each experiment.

    • Analyze the stability of your compound in the cell culture media over the time course of the experiment using an analytical method like HPLC.[4]

    • If degradation is observed, consider if the media components could be contributing to non-enzymatic degradation or if the cells are metabolizing the compound.

Q4: Are the metabolites of pyridine-based compounds, such as pyridine N-oxide, potentially toxic?

A4: The metabolites of pyridine can exhibit their own toxicological profiles. For instance, pyridine N-oxide and various hydroxypyridines have been studied for their potential toxicity.[7] While N-oxidation is sometimes a detoxification pathway[6], some metabolites can be reactive or have off-target effects. For example, 2-hydroxypyridine has been shown to cause significant hepatotoxicity in rats.[7] Therefore, it is important to characterize the biological activity and potential toxicity of major metabolites during drug development.

Troubleshooting Guides

Issue 1: High First-Pass Metabolism Observed In Vivo

  • Problem: A pyridine-based drug candidate shows good in vitro potency but has low oral bioavailability due to extensive first-pass metabolism in the liver.

  • Troubleshooting Workflow:

    G start High First-Pass Metabolism met_id Identify Metabolites (LC-MS/MS) start->met_id in_vitro Determine In Vitro Intrinsic Clearance (CLint) (Microsomes, Hepatocytes) start->in_vitro chem_mod Chemical Modification (See FAQ A2) met_id->chem_mod cyp_inhibit CYP Inhibition Assay to Identify Isozymes in_vitro->cyp_inhibit cyp_inhibit->chem_mod retest Re-evaluate In Vitro Metabolic Stability chem_mod->retest in_vivo_pk In Vivo PK Studies of Analogs retest->in_vivo_pk

    Troubleshooting workflow for high first-pass metabolism.

Issue 2: Formation of Reactive Metabolites

  • Problem: There is a concern that a pyridine-based compound is forming reactive metabolites, which could lead to idiosyncratic toxicity.

  • Troubleshooting Workflow:

    Workflow for investigating reactive metabolite formation.

Data Presentation

Table 1: Comparison of Metabolic Stability Improvement Strategies for a Hypothetical Pyridine-Based Compound

CompoundModificationt1/2 in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Parent Compound-1592.4
Analog 1Methyl group at C24530.8
Analog 2Fluorine at C32555.4
Analog 3Pyridine replaced with Pyrimidine6023.1
Analog 4Saturated to Piperidine> 120< 11.5

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is for determining the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic stability (e.g., verapamil)

  • Acetonitrile with internal standard for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw HLM on ice.

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm a solution of HLM in phosphate buffer at 37°C for 5 minutes.

    • Add the test compound to the HLM solution to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

    • Vortex and centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / protein concentration).

Signaling Pathways and Workflows

Metabolic Activation of a Pyridine-Containing Compound

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism / Detoxification cluster_2 Cellular Effects parent Pyridine Compound cyp Cytochrome P450 (e.g., CYP3A4, CYP2D6) parent->cyp Oxidation n_oxide Pyridine N-Oxide cyp->n_oxide hydroxylated Hydroxylated Metabolite cyp->hydroxylated epoxide Arene Oxide (Reactive Intermediate) cyp->epoxide ugt UGT hydroxylated->ugt Conjugation sult SULT hydroxylated->sult Conjugation gst GST epoxide->gst Conjugation dna_adduct DNA Adducts epoxide->dna_adduct protein_adduct Protein Adducts epoxide->protein_adduct gsh_conjugate GSH Conjugate excretion Excretion gsh_conjugate->excretion glucuronide Glucuronide Conjugate glucuronide->excretion sulfate Sulfate Conjugate sulfate->excretion gst->gsh_conjugate ugt->glucuronide sult->sulfate

Common metabolic pathways for pyridine-based compounds.

References

Validation & Comparative

Structure-Activity Relationship of Aminomethylpyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminomethylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of the aminomethyl group and further substitutions on the pyridine ring allows for the fine-tuning of pharmacological properties, leading to potent and selective agents against a variety of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminomethylpyridine derivatives across different therapeutic areas, supported by quantitative data and detailed experimental protocols.

I. Comparative Analysis of Biological Activities

The versatility of the aminomethylpyridine core is evident in its ability to target diverse biological entities, including enzymes and cancer cells. The following tables summarize the inhibitory activities of various aminomethylpyridine derivatives, highlighting key structural modifications that influence their potency.

Table 1: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Substitutions on the pyridine ring and modifications of the aminomethyl group significantly impact the DPP-4 inhibitory activity of 5-aminomethyl-4-aryl-pyridines.

Compound IDR1R2R3IC50 (nM)[1]
4a HHH>50,000
4b MeHH28,000
4c PhHH1,500
4d 4-Cl-PhHH480
4e 2,4-diCl-PhHH110
4e-2 2,4-diCl-PhMeCN11
4e-7 2,4-diCl-PhHcyanomethyl10

SAR Insights:

  • The presence of an aryl group at the 4-position of the pyridine ring is crucial for activity.

  • Electron-withdrawing substituents on the 4-aryl group, such as chlorine, enhance potency.

  • Substitution at the 6-position (R2) and modification of the amide at the 2-position (R3) can further increase inhibitory activity, with a cyanomethyl amide being particularly favorable.

Table 2: Cytotoxic Activity against Cancer Cell Lines

3-Aminomethyl pyridine chalcone derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.

Compound IDArIC50 (µM) vs. A549 (Lung)[2][3]IC50 (µM) vs. MCF-7 (Breast)[2][3]
11a Phenyl0.0510.042
11b 4-Chlorophenyl0.0230.019
11c 4-Fluorophenyl0.0310.025
11d 4-Bromophenyl0.0150.011
11e 4-Nitrophenyl0.0830.067
11g 4-Hydroxyphenyl0.0090.0075
11i 4-Dimethylaminophenyl0.0080.0067

SAR Insights:

  • The nature of the substituent on the chalcone's aromatic ring (Ar) plays a critical role in cytotoxicity.

  • Electron-donating groups, such as hydroxyl and dimethylamino, at the para-position of the aromatic ring significantly enhance anticancer activity.

  • Halogen substitution also leads to potent compounds.

Table 3: Anti-malarial Activity against Plasmodium falciparum

Pyridine derivatives have been investigated for their potential as anti-malarial agents, with substitutions on the pyridine core influencing their efficacy against the chloroquine-resistant RKL9 strain of P. falciparum.

Compound IDRIC50 (µM)[4]
2a 4-Chlorophenyl0.0660
2g 4-Methoxyphenyl0.0402
2h 3,4-Dimethoxyphenyl0.0530

SAR Insights:

  • The presence of a substituted phenyl ring is a common feature in these active compounds.

  • Electron-donating methoxy groups on the phenyl ring appear to be beneficial for anti-malarial activity.

Table 4: Inhibition of Janus Kinase 2 (JAK2)

2-Aminopyridine derivatives have been developed as potent and selective inhibitors of JAK2, a key enzyme in cytokine signaling pathways.

Compound IDRIC50 (nM)[5]
21a 2,4-dichloro-5-methoxyphenyl25
21b 2,4-dichloro-5-ethoxyphenyl9
21c 2,4-dichloro-5-(trifluoromethoxy)phenyl15

SAR Insights:

  • The substitution pattern on the phenyl ring attached to the aminopyridine core is critical for high potency.

  • An ethoxy group at the 5-position of the dichlorophenyl ring provided the most potent inhibition in this series.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to generate the data presented in this guide.

DPP-4 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Dipeptidyl Peptidase-4.

Materials:

  • Human recombinant DPP-4

  • Fluorogenic substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin)

  • Assay Buffer: Tris-HCl buffer (pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Anti-malarial Activity Assay (P. falciparum)

This assay determines the efficacy of compounds in inhibiting the growth of Plasmodium falciparum in vitro.

Materials:

  • Chloroquine-sensitive or -resistant strains of P. falciparum

  • Human red blood cells (O+)

  • RPMI-1640 medium supplemented with human serum or Albumax

  • SYBR Green I nucleic acid stain

  • 96-well plates

  • Incubator with a gas mixture (5% CO2, 5% O2, 90% N2)

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Add parasitized red blood cells (at ~0.5% parasitemia and 2% hematocrit) to each well of a 96-well plate.

  • Add the diluted test compounds to the wells and incubate for 72 hours under the specified gas conditions at 37°C.

  • After incubation, lyse the red blood cells and add SYBR Green I stain to quantify the parasitic DNA.

  • Measure the fluorescence intensity using a fluorometer with excitation at 485 nm and emission at 530 nm.

  • Determine the IC50 values by comparing the fluorescence of treated samples to that of untreated controls.

JAK2 Kinase Inhibition Assay

This assay measures the ability of compounds to inhibit the phosphotransferase activity of the JAK2 enzyme.

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the JAK2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

III. Visualizations

The following diagrams illustrate key pathways and workflows relevant to the structure-activity relationship studies of aminomethylpyridine derivatives.

experimental_workflow_enzyme_inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Incubation Incubation (e.g., 37°C, 30 min) Compound_Prep->Incubation Enzyme_Prep Enzyme & Substrate Preparation Enzyme_Prep->Incubation Detection Signal Detection (e.g., Fluorescence) Incubation->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Calculation->IC50

Caption: General experimental workflow for in vitro enzyme inhibition assays.

experimental_workflow_cell_based_assay cluster_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assay Cell_Seeding Cell Seeding in 96-well plates Cell_Adherence Incubation (24h) Cell_Seeding->Cell_Adherence Compound_Addition Addition of Test Compounds Cell_Adherence->Compound_Addition Treatment_Incubation Incubation (48-72h) Compound_Addition->Treatment_Incubation MTT_Addition MTT Reagent Addition Treatment_Incubation->MTT_Addition Formazan_Solubilization Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading

Caption: Workflow for a typical cell-based cytotoxicity assay (MTT).

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2_dimer JAK2 (dimer) Cytokine_Receptor->JAK2_dimer Activates JAK2_dimer->JAK2_dimer Autophosphorylation STAT_inactive STAT (inactive) JAK2_dimer->STAT_inactive Phosphorylates STAT_active STAT (active, dimer) STAT_inactive->STAT_active Dimerizes Gene_Expression Gene Expression STAT_active->Gene_Expression Translocates to Nucleus & Regulates Transcription Inhibitor Aminomethylpyridine JAK2 Inhibitor Inhibitor->JAK2_dimer Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: The JAK-STAT signaling pathway and the inhibitory action of aminomethylpyridine derivatives on JAK2.

References

A Comparative Efficacy Analysis: Trifluoromethylpyridine vs. Bromo-pyridine Analogs in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of core chemical scaffolds is a critical decision that profoundly influences the properties and potential success of novel compounds. Among the privileged heterocyclic structures, pyridine rings are ubiquitous. This guide provides an objective comparison of two pivotal classes of pyridine derivatives: trifluoromethylpyridines and bromo-pyridines. We will delve into their physicochemical properties, synthetic versatility, and biological efficacy, supported by experimental data, to inform the strategic selection of these analogs in drug discovery and agrochemical development.

Introduction to Pyridine Analogs

Pyridine derivatives are a cornerstone in medicinal chemistry and agrochemistry, forming the structural basis for numerous approved drugs and pesticides.[1] The functionalization of the pyridine ring with different substituents dramatically alters a molecule's biological activity, pharmacokinetic profile, and metabolic stability. The trifluoromethyl (-CF3) group and the bromine (-Br) atom are two of the most impactful substituents used by chemists.

Trifluoromethylpyridine analogs are sought after for the unique properties conferred by the -CF3 group, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target proteins.[2][3] These characteristics often translate to greater potency and a better pharmacokinetic profile.[2]

Bromo-pyridine analogs serve as exceptionally versatile synthetic intermediates. The bromine atom is an excellent leaving group, making it an ideal handle for introducing a wide array of chemical moieties through transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] This synthetic flexibility is invaluable for exploring structure-activity relationships (SAR) and optimizing lead compounds.

Comparative Physicochemical Properties

The distinct electronic and steric properties of the trifluoromethyl group and bromine atom are fundamental to their differential effects on a molecule's behavior.

PropertyTrifluoromethyl (-CF3) GroupBromine (-Br) AtomImpact on Molecular Properties
Electronegativity High (Strongly electron-withdrawing)High (Moderately electron-withdrawing)Influences pKa, ring electronics, and potential for hydrogen bonding. The -CF3 group has a more powerful inductive effect.[6]
Lipophilicity (LogP) HighModerate to HighThe -CF3 group significantly increases lipophilicity, which can improve membrane permeability and binding in hydrophobic pockets.[2][7]
Metabolic Stability HighModerateThe Carbon-Fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation (e.g., P450 oxidation).[2][7]
Steric Size Larger than -BrSmaller than -CF3Affects conformational preferences and fit within a target's binding site.
Synthetic Handle LimitedExcellentBromine is an ideal leaving group for numerous cross-coupling reactions, enabling facile analog synthesis.[4][5]

Efficacy in Biological Systems: A Comparative Overview

Direct head-to-head efficacy comparisons are often application-specific. However, by examining their prevalent uses and reported activities, we can delineate the typical strengths of each class.

Trifluoromethylpyridine Analogs: Enhancing Potency and Stability

The introduction of a trifluoromethyl group is a well-established strategy for enhancing the biological activity of pyridine-containing compounds. This is evident across both pharmaceutical and agrochemical sectors.[8][9][10]

  • Agrochemicals: Many modern herbicides, fungicides, and insecticides incorporate a trifluoromethylpyridine moiety to boost their efficacy and stability.[7][8][11] For example, a study on novel trifluoromethylpyridine amide derivatives identified compounds with significant antibacterial and insecticidal activities.[12]

  • Pharmaceuticals: In drug discovery, the -CF3 group can improve a compound's metabolic half-life and its ability to penetrate cell membranes.[2] Derivatives have shown promise as anticancer agents by inhibiting specific kinases involved in tumor proliferation.[2][13]

Table 1: Efficacy Data for Selected Trifluoromethylpyridine Derivatives

Compound ClassApplicationTarget Organism/Cell LineEfficacy Metric (EC50/IC50)Reference
Sulfone-containing Amide (F10)AntibacterialXanthomonas oryzae pv. oryzae83 mg L⁻¹[12]
Thioether-containing Amides (E1, E3, etc.)AntibacterialRalstonia solanacearum40 to 78 mg L⁻¹[12]
Pyridine Derivatives (E3, E11, G2)InsecticidalPlutella xylostella70-75% activity[12]
2-Amino-4-(trifluoromethyl)pyrimidine derivative (10j)Anticancer (EGFR Inhibitor)U87-EGFRvIII GlioblastomaMore potent than Osimertinib[13]
Bromo-pyridine Analogs: Scaffolds for SAR Exploration

Bromo-pyridines are prized not typically for their final biological activity, but for their role as key intermediates in the synthesis of diverse compound libraries. The bromine atom provides a reactive site for introducing various substituents to systematically probe the structure-activity relationship (SAR).

  • Kinase Inhibitors: The pyridine scaffold is a common "hinge-binding" motif in protein kinase inhibitors. The 2-bromo-pyridine core is frequently used to synthesize libraries of potential inhibitors by coupling different aryl or amino groups at the 2-position.[4]

  • Antimicrobial Agents: Studies have shown that novel pyridine derivatives synthesized from bromo-pyridine precursors exhibit good to strong antimicrobial activity.[14] The ability to easily modify the structure allows for optimization against resistant strains.

  • CNS Receptor Ligands: Bromo-pyridines are used to synthesize analogs that bind to neuronal nicotinic acetylcholine receptors. SAR studies on these compounds have identified potent agonists and antagonists with Ki values in the nanomolar range.[15]

Table 2: Efficacy Data for Selected Bromo-pyridine Derived Analogs

Precursor ClassFinal Compound ApplicationTarget/Cell LineEfficacy Metric (Ki / MIC)Reference
5-Bromo-pyridineNicotinic Receptor LigandsNeuronal nAChRsKi: 0.055 to 0.69 nM[15]
5-Bromo-2-methylpyridin-3-amineAntibacterialE. coli (biofilm)Up to 91.95% inhibition[16]
4-Bromo acetophenoneAntimicrobialB. mycoides, C. albicansMIC < 0.0048 mg/mL[14]
5-Bromo-2-methoxypyridineAnti-tubercularM. tuberculosisMIC90 < 10 μM[17]

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments relevant to the synthesis and evaluation of these pyridine analogs.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromo-pyridine

This reaction is fundamental for diversifying bromo-pyridine scaffolds.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-pyridine derivative (1.0 eq), the corresponding boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol %), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

  • Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final coupled product.[16]

Protocol 2: General Protocol for In Vitro Kinase Inhibition Assay

This assay is used to determine the potency (IC50) of a compound against a specific protein kinase.

  • Reagent Preparation: Prepare a buffer solution appropriate for the kinase of interest (e.g., Tris-HCl with MgCl₂, DTT). Prepare serial dilutions of the test compounds (both trifluoromethyl- and bromo-pyridine derivatives) in DMSO.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase enzyme, the specific peptide substrate, and the test compound to the buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or in a system with an ADP-detecting reagent like ADP-Glo™).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Detect the signal, which corresponds to the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, a detection reagent is added, and luminescence is read on a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Visualizing Workflows and Pathways

Diagrams help clarify complex relationships and processes in research.

G cluster_0 Bromo-Pyridine Pathway cluster_1 Trifluoromethyl-Pyridine Pathway BromoPy Bromo-Pyridine Scaffold Coupling Suzuki / Buchwald-Hartwig Cross-Coupling BromoPy->Coupling Library Diverse Analog Library (R1, R2, R3...) Coupling->Library SAR SAR Studies Library->SAR Lead Optimized Lead Compound SAR->Lead Final Final Biologically Active Compound SAR->Final Informs Design TFMPy Trifluoromethyl-Pyridine Scaffold Modification Side Chain Modification TFMPy->Modification Modification->Final

Caption: Synthetic utility comparison for analog development.

GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor ATP_Site ATP Binding Site Receptor->ATP_Site activates Substrate Substrate Protein ATP_Site->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate ATP -> ADP Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor Pyridine Analog (Kinase Inhibitor) Inhibitor->ATP_Site blocks

Caption: Mechanism of action for pyridine-based kinase inhibitors.

Conclusion

Both trifluoromethylpyridine and bromo-pyridine analogs are invaluable tools in the modern chemist's arsenal. The choice between them is dictated by strategic goals.

  • Trifluoromethylpyridine analogs are often synthesized when the objective is to leverage the intrinsic, beneficial physicochemical properties of the -CF3 group to enhance potency, improve metabolic stability, and fine-tune pharmacokinetics. They represent a strategy of "building in" desirable drug-like properties from the start.

  • Bromo-pyridine analogs are the platform of choice for broad and rapid exploration of chemical space. Their synthetic tractability allows for the generation of large, diverse libraries of compounds, making them ideal for initial hit-to-lead campaigns and for establishing detailed structure-activity relationships.

Ultimately, a comprehensive research program may utilize both. An initial screen might employ a bromo-pyridine scaffold to identify a promising pharmacophore, which is then further optimized by introducing a trifluoromethyl group at a key position to enhance its overall performance. Understanding the distinct advantages of each class allows for a more rational and efficient approach to the design of next-generation therapeutics and agrochemicals.

References

A Comparative Guide to DFT and QSAR Analysis of Trifluoromethylpyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into a pyridine ring can significantly alter the physicochemical properties of the resulting molecule, often leading to enhanced biological activity. This has made trifluoromethylpyridine derivatives a subject of intense research in medicinal chemistry and agrochemical development. This guide provides a comparative overview of Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) analyses of these compounds, supported by experimental data and detailed methodologies, to aid in the rational design of novel, potent molecules.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data from various studies on trifluoromethylpyridine compounds, comparing their biological activities and the performance of predictive QSAR models.

Table 1: Comparative Insecticidal Activity of Trifluoromethylpyridine Derivatives

Compound IDTarget PestLC50 (mg/L)Alternative CompoundLC50 (mg/L) of AlternativeReference
E18Mythimna separata38.5Avermectin29.6[1]
E27Mythimna separata30.8Avermectin29.6[1]
E5, E6, E9, E10, E15, E25, E26, E27Plutella xylostella>80% activity at 250 mg/LChlorpyrifos87% activity at 250 mg/L[1]
3dAphis craccivora0.0125--[2]
3cAphis craccivora0.0134--[2]
3bAphis craccivora0.0383--[2]

Table 2: Performance of QSAR Models for Trifluoromethylpyridine and Other Pyridine Derivatives

Model TypeTarget ActivityQ² (Cross-validated R²)External Validation (R²_pred)Reference
3D-QSAR (CoMFA)Insecticidal (Mythimna separata)0.920.614Not Reported[1]
3D-QSAR (CoMSIA)Insecticidal (Mythimna separata)0.920.614Not Reported[1]
2D-QSAR (MLR)Anticancer (HeLa cells)0.808 (training), 0.908 (test)0.784 (LOO)0.908[3]
3D-QSARAcetylcholinesterase Inhibition0.930.890.89[4]
2D-QSAR (MLR)Acetylcholinesterase Inhibition0.810.560.82[5]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation and extension of research findings. Below are generalized protocols for DFT and QSAR analyses as compiled from the literature.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] It is widely employed to calculate the molecular properties of trifluoromethylpyridine derivatives.

  • Structure Preparation: The 3D structure of the trifluoromethylpyridine derivative is constructed using molecular modeling software such as GaussView or Avogadro.[6]

  • Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation. This is commonly performed using the B3LYP functional with a 6-31G(d,p) or higher basis set in a computational chemistry software package like Gaussian.[7][8]

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure represents a true minimum on the potential energy surface, which is indicated by the absence of imaginary frequencies.[6]

  • Property Calculation: Single-point energy calculations are then conducted to determine various electronic properties, including:

    • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding the molecule's reactivity.[6]

    • Dipole moment: This provides insight into the molecule's polarity.

    • Molecular Electrostatic Potential (MEP): This helps in identifying sites for electrophilic and nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activities.[3]

  • Data Set Preparation: A dataset of trifluoromethylpyridine compounds with experimentally determined biological activities (e.g., IC50 or LC50 values) is compiled. The dataset is typically divided into a training set for model development and a test set for external validation.[9]

  • Molecular Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include:

    • Quantum chemical descriptors from DFT: HOMO/LUMO energies, dipole moment, etc.[7]

    • Topological, constitutional, and physicochemical descriptors.

  • Model Development: A statistical method is used to build a relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). Common methods include:

    • Multiple Linear Regression (MLR) [3][5]

    • Partial Least Squares (PLS)

    • Artificial Neural Networks (ANN)

  • Model Validation: The developed QSAR model is rigorously validated to assess its statistical significance and predictive power. Key validation metrics include:

    • Coefficient of determination (R²): A measure of the goodness of fit.[3][5]

    • Leave-one-out cross-validation coefficient (Q²): To assess the internal predictive ability of the model.[5]

    • External validation using the test set: To evaluate the model's ability to predict the activity of new compounds.[3][5]

  • 3D-QSAR (CoMFA/CoMSIA): For 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), the 3D structures of the compounds are aligned, and steric and electrostatic fields are calculated to build the model.[10]

Mandatory Visualization

The following diagrams illustrate the typical workflows and logical relationships in DFT and QSAR analyses of trifluoromethylpyridine compounds.

DFT_Workflow cluster_dft DFT Calculation Workflow start Start: Define Trifluoromethylpyridine Structure prep Structure Preparation (e.g., GaussView) start->prep opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) prep->opt freq Frequency Calculation opt->freq prop Property Calculation (HOMO, LUMO, MEP) freq->prop end_dft Output: Quantum Chemical Descriptors prop->end_dft QSAR_Workflow cluster_qsar QSAR Model Development Workflow start_qsar Start: Dataset of Compounds and Activities descriptors Calculate Molecular Descriptors (DFT, etc.) start_qsar->descriptors split Split Data: Training and Test Sets descriptors->split model Develop QSAR Model (e.g., MLR, PLS) split->model validate Validate Model (R², Q², External Validation) model->validate predict Predict Activity of New Compounds validate->predict end_qsar End: Validated Predictive Model predict->end_qsar SAR_Logic cluster_sar Structure-Activity Relationship Logic structure Trifluoromethylpyridine Core + Substituent (R) at position X dft DFT Analysis HOMO/LUMO Energies Electrostatic Potential structure->dft qsar QSAR Model Correlates Descriptors with Activity dft->qsar activity Biological Activity High Potency Low Potency activity->qsar insight {SAR Insight | e.g., Electron-withdrawing groups at R increase activity} qsar->insight

References

Comparative Efficacy of (Aminomethyl)-(trifluoromethyl)pyridine Derivatives in Preclinical Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a promising class of small molecules—specifically, derivatives of 4-(Aminomethyl)-6-(trifluoromethyl)pyridine—in preclinical in vivo models of fibrosis. The data presented is based on published studies of PAT-1251, a first-in-class, orally bioavailable inhibitor of Lysyl Oxidase-Like 2 (LOXL2).

While the initial topic specified 3-(Aminomethyl)-6-(trifluoromethyl)pyridine derivatives, available preclinical data focuses on the closely related 4-aminomethyl isomer. These compounds have emerged as potent antifibrotic agents by targeting LOXL2, an enzyme critical to the pathological cross-linking of collagen that drives the progression of fibrotic diseases.[1][2]

Comparative Performance Analysis

The primary derivative highlighted in preclinical studies is PAT-1251 (also known as GB-2064), the (R,R)-enantiomer of racemic compound 28, trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypirrolidin-1-yl)methanone.[1] Its efficacy has been demonstrated in multiple animal models of fibrosis, showing significant improvements over vehicle controls and, in some cases, superiority to antibody-based therapies targeting the same enzyme.

Table 1: In Vivo Efficacy of PAT-1251 in a Mouse Model of Lung Fibrosis

This study evaluated the efficacy of racemic PAT-1251 in a bleomycin-induced lung fibrosis model, a standard for assessing potential idiopathic pulmonary fibrosis (IPF) therapeutics.[3]

Treatment GroupDose & RegimenKey Efficacy EndpointsOutcome vs. Vehicle
Vehicle Control 0.5% Methylcellulose (oral, once daily)Mean Ashcroft Score: 3.7N/A
Racemic PAT-1251 30 mg/kg (oral, once daily)Mean Ashcroft Score: 0.975.7% Reduction in fibrosis score
Lung Weight, BAL Leukocyte Count, CollagenSignificant, dose-dependent reductions

Data sourced from studies on a racemic mixture of PAT-1251. The Ashcroft score is a standardized method for quantifying the severity of lung fibrosis.[3]

Table 2: In Vivo Efficacy of PAT-1251 in a Mouse Model of Biliary Liver Fibrosis

In the Mdr2 knockout mouse model, which mimics biliary-driven liver fibrosis, PAT-1251 was compared against both a vehicle and an anti-LOXL2 monoclonal antibody (AB0023).[4][5]

Treatment GroupDose & RegimenKey Efficacy EndpointsOutcome vs. Vehicle/Control
Placebo VehicleHepatic Collagen DepositionSevere periportal and bridging fibrosis
PAT-1251 (Low Dose) Not specifiedHepatic Collagen DepositionModerate improvement
PAT-1251 (High Dose) Not specifiedHepatic Collagen DepositionUp to 77.7% Reduction
anti-LOXL2 mAb (AB0023) 30 µg/mLHepatic Collagen DepositionModest reduction

This study highlights that while both the small molecule and the antibody inhibited extracellular collagen crosslinking, PAT-1251 demonstrated superior antifibrotic activity, suggesting that its cell-permeable nature and ability to inhibit intracellular LOXL2 are therapeutically important.[4][5]

Table 3: In Vivo Efficacy of PAT-1251 in a Mouse Model of Renal Fibrosis

PAT-1251 was evaluated in the Col4a3 knockout (Alport) mouse model, which develops progressive kidney fibrosis.[6]

Treatment GroupDose & RegimenKey Efficacy EndpointsOutcome vs. Vehicle
Alport Mice + Vehicle 0.5% Methylcellulose (oral, once daily)Glomerular & Interstitial FibrosisProgressive fibrosis observed
Alport Mice + PAT-1251 30 mg/kg (oral, once daily for 5 weeks)Glomerular & Interstitial FibrosisSignificant reduction
Albuminuria & Blood Urea NitrogenSignificant reduction

Signaling Pathway and Mechanism of Action

LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the final stage of collagen maturation.[1] It oxidizes lysine residues on collagen and elastin, leading to the formation of highly reactive aldehydes. These aldehydes spontaneously react to form covalent cross-links, which stabilize the extracellular matrix (ECM). In fibrotic diseases, upregulated LOXL2 activity leads to excessive ECM stiffening, contributing to tissue scarring and organ dysfunction.[2] PAT-1251 acts as a potent, irreversible inhibitor of LOXL2, thereby preventing pathological collagen cross-linking.[1][3]

LOXL2_Pathway cluster_ecm Extracellular Matrix Collagen Collagen Lysine_Residues Lysine Residues Allysine Reactive Aldehydes (Allysine) Lysine_Residues->Allysine Cross_Linked_Collagen Cross-Linked Collagen Allysine->Cross_Linked_Collagen Fibrosis Tissue Fibrosis & Organ Dysfunction Cross_Linked_Collagen->Fibrosis LOXL2 LOXL2 Enzyme LOXL2->Lysine_Residues Catalyzes Oxidation Inhibitor PAT-1251 (4-Aminomethyl-6-trifluoromethyl -pyridine derivative) Inhibitor->LOXL2 Inhibits

Mechanism of LOXL2 inhibition by a pyridine derivative.

Experimental Protocols

The following protocols are summarized from the cited preclinical studies.

Bleomycin-Induced Lung Fibrosis Model[1][3]
  • Objective: To assess the antifibrotic efficacy of a test compound in a model that mimics key aspects of idiopathic pulmonary fibrosis.

  • Animal Model: C57BL/6 mice.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate is administered to induce lung injury and subsequent fibrosis.

  • Treatment Administration:

    • Compound: Racemic PAT-1251 was administered once daily via oral gavage.

    • Vehicle: 0.5% methylcellulose in water.

    • Dosing Paradigms: The compound has been tested in both prophylactic (dosing starts at the time of bleomycin injury) and therapeutic (dosing starts after fibrosis is established, e.g., 7-10 days post-bleomycin) regimens.

  • Efficacy Assessment:

    • Studies typically run for 14 to 21 days.

    • Primary Endpoint: Histological assessment of fibrosis using the Ashcroft scoring method on stained lung sections.

    • Secondary Endpoints: Measurement of total lung hydroxyproline content (a key component of collagen), total and differential leukocyte counts in bronchoalveolar lavage (BAL) fluid, and changes in lung weight.

Bleomycin_Workflow Start Mice C57BL/6 Mice Start->Mice Bleomycin Intratracheal Bleomycin Instillation Mice->Bleomycin Grouping Randomize into Groups (Vehicle vs. PAT-1251) Bleomycin->Grouping Dosing Daily Oral Dosing (14-21 Days) Grouping->Dosing Sacrifice Euthanasia and Tissue Collection Dosing->Sacrifice Analysis Endpoint Analysis Sacrifice->Analysis Histology Histology (Ashcroft Score) Analysis->Histology Collagen Lung Hydroxyproline (Collagen Content) Analysis->Collagen BAL BAL Fluid Analysis (Leukocyte Count) Analysis->BAL

General workflow for the in vivo mouse lung fibrosis model.
Col4a3 Knockout (Alport) Mouse Model of Renal Fibrosis[6]

  • Objective: To evaluate the efficacy of a test compound in a genetic model of chronic kidney disease and fibrosis.

  • Animal Model: 129/Sv Col4a3 -/- (Alport) mice.

  • Treatment Administration:

    • Compound: PAT-1251 (30 mg/kg) was administered once daily by oral gavage.

    • Vehicle: 0.5% methylcellulose.

    • Duration: Treatment was administered from 2 to 7 weeks of age.

  • Efficacy Assessment:

    • Fibrosis: Histological analysis of kidney sections (e.g., using Masson's trichrome stain) to assess glomerulosclerosis and interstitial fibrosis.

    • Kidney Function: Weekly urine collection to measure albuminuria (via ELISA) and end-of-study blood collection to measure blood urea nitrogen (BUN) levels.

References

Comparative Analysis of Enzyme Inhibition by Pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme inhibitory activities of various pyridine derivatives. The information is supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.

Pyridine and its derivatives are a prominent class of heterocyclic compounds that play a crucial role in medicinal chemistry. Their versatile structure allows for a wide range of substitutions, leading to a diverse array of biological activities. A significant area of interest is their ability to act as enzyme inhibitors, making them valuable scaffolds in the design and development of novel therapeutic agents for various diseases, including cancer, neurodegenerative disorders, and diabetes. This guide offers a comparative analysis of the inhibitory potency of different pyridine derivatives against several key enzyme classes.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potential of pyridine derivatives is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the inhibitory activities of selected pyridine derivatives against various enzymes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are considered important anticancer targets.

Compound ClassDerivativeTarget EnzymeIC50KiInhibition TypeReference
Pyridine-3-sulfonamides4-(1H-Pyrazol-1-yl) derivativehCA IX-19.5 nM-[1]
Pyridine-3-sulfonamides4-(1H-Pyrazol-1-yl) derivativehCA XII-16.8 nM-[1]
Pyridine-based sulfonamidesCompound 1f hCA I-58.8 nM-[2]
Pyridine-based sulfonamidesCompound 1k hCA II-5.6 nM-[2]
Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system. Their inhibition is a primary therapeutic strategy for Alzheimer's disease.

Compound ClassDerivativeTarget EnzymeIC50KiInhibition TypeReference
Pyridine CarbamatesCarbamate 8 hAChE0.153 µM-Mixed[3]
Pyridine CarbamatesCarbamate 11 hBChE0.828 µM--[3]
Imidazo[1,2-a]pyridinesCompound 7e AChE (rat brain)48 µM--[4]
Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major class of anticancer drugs.

Compound ClassDerivativeTarget EnzymeIC50KiInhibition TypeReference
Pyridine-ureasCompound 8e VEGFR-23.93 µM--[5]
Pyridine-ureasCompound 8n VEGFR-2---[5]
Imidazo[1,2-a]pyridinesCompound 4c CLK10.7 µM--[6]
Imidazo[1,2-a]pyridinesCompound 4c DYRK1A2.6 µM--[6]
Pyrazolo[3,4-b]pyridinesCompound 4 CDK50.41 µM--[7]
AminopyridinesCompound 26 VRK1150 nM--[8]
Matrix Metalloproteinase (MMP) Inhibition

MMPs are involved in the degradation of the extracellular matrix and play a role in cancer metastasis and inflammatory diseases.

Compound ClassDerivativeTarget Enzyme% Inhibition (Concentration)KiInhibition TypeReference
Pyridine-containing Macrocycles[2]pyN5MMP-2/9100% (≥10 µM in 2D models)--[9]
Pyridine-containing Macrocycles[1]pyN5MMP-2/9100% (≥7.5 µM)--[9]
Oxidoreductase Inhibition

This class includes enzymes like monoamine oxidases (MAOs) and xanthine oxidase (XO), which are targets for neurological disorders and gout, respectively.

Compound ClassDerivativeTarget EnzymeIC50KiInhibition TypeReference
PyridazinobenzylpiperidinesCompound S5 MAO-B0.203 µM0.155 µMCompetitive, Reversible[6][10]
PyridazinobenzylpiperidinesCompound S16 MAO-B0.979 µM0.721 µMCompetitive, Reversible[6][10]
Pyridine derivativesCompound 32 Xanthine Oxidase0.394 µM--[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key enzyme inhibition assays.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.[11][12]

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test pyridine derivatives (inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a 15 mM solution of ATCI in deionized water (prepare fresh).

    • Prepare a 3 mM solution of DTNB in phosphate buffer (pH 8.0).

    • Prepare a stock solution of the test pyridine derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay in 96-well plate:

    • Blank: Add 200 µL of phosphate buffer.

    • Control (100% enzyme activity): Add 140 µL of phosphate buffer, 20 µL of AChE solution, and 40 µL of buffer.

    • Inhibitor wells: Add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test inhibitor solution at various concentrations. Add 20 µL of DTNB to all wells except the blank.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for assessing enzyme inhibition by monitoring changes in absorbance.[13][14]

Materials:

  • Purified target enzyme

  • Substrate that yields a chromogenic product

  • Assay buffer (optimized for the specific enzyme)

  • Test pyridine derivatives

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation: Prepare all solutions (buffer, enzyme, substrate, inhibitor) at the desired concentrations.

  • Pre-incubation: In a microplate well or cuvette, mix the enzyme with different concentrations of the inhibitor in the assay buffer. Allow this mixture to pre-incubate for a specific time to permit inhibitor binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Monitoring: Immediately monitor the change in absorbance at the wavelength specific for the product over a set period.

  • Data Analysis: Determine the initial reaction velocity (rate) from the linear portion of the absorbance vs. time plot. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can aid in understanding the context and methodology of enzyme inhibition studies.

G General Workflow for Determining Enzyme Inhibitor Potency cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution pre_incubate Pre-incubate Enzyme with Inhibitor prep_enzyme->pre_incubate prep_substrate Prepare Substrate Solution initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction prep_inhibitor Prepare Serial Dilutions of Pyridine Derivative prep_inhibitor->pre_incubate pre_incubate->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometry) initiate_reaction->monitor_reaction calc_rate Calculate Initial Reaction Rates monitor_reaction->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Workflow for determining the potency of an enzyme inhibitor.

G Role of Carbonic Anhydrase IX (CA IX) in Tumor Hypoxia Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_expression Increased CA IX Expression HIF1a->CAIX_expression CO2_hydration CO2 + H2O <=> H+ + HCO3- CAIX_expression->CO2_hydration Catalyzes Extracellular_acidification Extracellular Acidification (Increased H+) CO2_hydration->Extracellular_acidification Intracellular_alkalization Intracellular Alkalization (HCO3- influx) CO2_hydration->Intracellular_alkalization Tumor_progression Tumor Progression and Metastasis Extracellular_acidification->Tumor_progression Intracellular_alkalization->Tumor_progression Pyridine_inhibitor Pyridine-based CA IX Inhibitor Pyridine_inhibitor->CAIX_expression Inhibits

References

Cross-Reactivity Analysis of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(aminomethyl)-6-(trifluoromethyl)pyridine scaffold is a key pharmacophore in the development of targeted inhibitors for a range of enzymes. Understanding the cross-reactivity of these inhibitors is paramount for predicting potential off-target effects and ensuring the development of safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on this core structure, with a primary focus on the well-characterized Lysyl Oxidase-Like 2 (LOXL2) inhibitor, PAT-1251 (also known as GB2064), and a comparative look at a dual-target kinase inhibitor.

Comparative Inhibitor Performance: Quantitative Cross-Reactivity Data

The selectivity of an inhibitor is a critical determinant of its therapeutic window. The following tables summarize the inhibitory activity and cross-reactivity of two distinct inhibitors featuring the trifluoromethylpyridine core.

Inhibitor 1: PAT-1251 (GB2064) - A Selective LOXL2 Inhibitor

PAT-1251 is a potent, orally bioavailable, and irreversible inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases and cancer.[1][2][3] Its selectivity has been profiled against other members of the amine oxidase family.

Target EnzymeIC50 (µM)Selectivity vs. hLOXL2Reference
Human LOXL2 0.71 -[1][4]
Human LOXL31.171.6x[1][4]
Semicarbazide-Sensitive Amine Oxidase (SSAO)>10 (<10% inhibition)>14x[1]
Diamine Oxidase (DAO)>10 (<10% inhibition)>14x[1]
Monoamine Oxidase A (MAO-A)>10 (<10% inhibition)>14x[1]
Monoamine Oxidase B (MAO-B)>10 (<10% inhibition)>14x[1]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

As the data indicates, PAT-1251 demonstrates high selectivity for LOXL2 over other copper-dependent and flavin-dependent amine oxidases.[1] While it shows some activity against LOXL3, it is significantly less potent against SSAO, DAO, MAO-A, and MAO-B.[1]

Inhibitor 2: Compound 8d - A Dual GSK-3β/CK-1δ Kinase Inhibitor

A series of 6-amino pyridine derivatives, which includes a trifluoromethylpyridine moiety, has been developed as dual inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), both of which are implicated in the pathology of Alzheimer's disease.[5] Compound 8d from this series serves as a comparative example of the same core scaffold targeting a different class of enzymes.

Target EnzymeIC50 (µM)Reference
GSK-3β 0.77 ± 0.01 [5]
CK-1δ0.57 ± 0.12[5]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

While a broad cross-reactivity panel for compound 8d is not publicly available, its dual-target nature highlights how modifications to the core this compound scaffold can significantly alter target specificity.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of inhibitor cross-reactivity. Below are methodologies for key assays used in the characterization of the inhibitors discussed.

Biochemical Assay: Amplex® Red Assay for Amine Oxidase Activity

This assay is a common method for measuring the hydrogen peroxide (H₂O₂) produced by the enzymatic activity of amine oxidases like LOXL2.

Principle: The assay relies on the LOXL2-catalyzed oxidative deamination of a substrate (e.g., putrescine or a specific peptide), which produces H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) in a 1:1 stoichiometry to generate the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of H₂O₂ produced and thus to the LOXL2 activity.

Materials:

  • Recombinant human LOXL2 enzyme

  • Amplex® Red reagent

  • Horseradish Peroxidase (HRP)

  • Substrate (e.g., putrescine)

  • Sodium borate buffer (pH 8.2)

  • Dimethyl sulfoxide (DMSO)

  • Test inhibitor (e.g., PAT-1251)

  • 96-well black microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO. Serially dilute the inhibitor in buffer to the desired concentrations.

    • Prepare a reaction mixture containing sodium borate buffer, Amplex® Red, and HRP.

    • Prepare a solution of the substrate in sodium borate buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • In the wells of a 96-well plate, add the diluted test compounds to the recombinant LOXL2 enzyme solution.

    • Incubate for a specified period (e.g., up to 4 hours for irreversible inhibitors like PAT-1251) at 37°C to allow for inhibitor-enzyme binding.

  • Initiation of Reaction:

    • Add the substrate solution to the wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm using a fluorescence plate reader.

    • Take readings kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify target engagement of an inhibitor within a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the inhibitor and then heated. Unbound proteins denature and aggregate at elevated temperatures, while ligand-bound proteins remain soluble. The amount of soluble target protein remaining after heating is then quantified, typically by Western blot or other protein detection methods.

General Workflow:

  • Cell Treatment: Treat cultured cells with the test inhibitor or a vehicle control for a defined period.

  • Heating: Heat the cell suspensions to a range of temperatures to create a melt curve, or to a single, optimized temperature for isothermal dose-response analysis.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins and cell debris by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: A shift in the melting temperature or an increase in the amount of soluble protein at a given temperature in the presence of the inhibitor indicates target engagement.

Mandatory Visualizations

Signaling Pathway of LOXL2 in Fibrosis

LOXL2 plays a crucial role in the progression of fibrosis by cross-linking collagen and elastin in the extracellular matrix (ECM). Its expression and activity are intertwined with key fibrotic signaling pathways such as TGF-β and PI3K/AKT.

LOXL2_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds PI3K PI3K TGFbR->PI3K Activates AKT AKT PI3K->AKT Activates Snail Snail/Slug AKT->Snail Activates LOXL2 LOXL2 Snail->LOXL2 Upregulates Transcription CollagenElastin Collagen & Elastin (Pro-forms) LOXL2->CollagenElastin Catalyzes Oxidative Deamination CrosslinkedECM Cross-linked ECM CollagenElastin->CrosslinkedECM Cross-linking Fibrosis Fibrosis CrosslinkedECM->Fibrosis Leads to PAT1251 PAT-1251 PAT1251->LOXL2 Inhibits Amplex_Red_Workflow start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor prep_enzyme Prepare LOXL2 Enzyme Solution start->prep_enzyme pre_incubate Pre-incubate Inhibitor and Enzyme (37°C) prep_inhibitor->pre_incubate prep_enzyme->pre_incubate initiate_reaction Add Reaction Mix to Initiate pre_incubate->initiate_reaction prep_reaction_mix Prepare Amplex Red/ HRP/Substrate Mix prep_reaction_mix->initiate_reaction measure_fluorescence Measure Fluorescence (Kinetic, 37°C) initiate_reaction->measure_fluorescence calculate_rates Calculate Reaction Rates (% Inhibition) measure_fluorescence->calculate_rates plot_curve Plot Dose-Response Curve calculate_rates->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 Cross_Reactivity_Strategy primary_assay Primary Target Assay (e.g., LOXL2) related_targets Related Target Panel (e.g., LOX Family, other Amine Oxidases) primary_assay->related_targets Initial Selectivity broad_panel Broad Off-Target Panel (e.g., Kinase Panel, Safety Screen) related_targets->broad_panel Broader Screening cellular_assays Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) broad_panel->cellular_assays In-Cell Validation selective_candidate Selective Candidate Profile cellular_assays->selective_candidate

References

The Trifluoromethyl Group: A Head-to-Head Comparison of its Impact on Drug Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. This guide provides an objective comparison of the physicochemical and pharmacokinetic properties of trifluoromethylated compounds versus their non-fluorinated analogs, supported by experimental data.

The Power of Trifluorination: Key Physicochemical and Pharmacokinetic Advantages

The introduction of a trifluoromethyl group can profoundly influence a molecule's properties, primarily due to the unique characteristics of the carbon-fluorine bond. The high electronegativity of fluorine atoms and the strength of the C-F bond confer several advantages:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily. This increased stability often leads to a longer drug half-life and improved bioavailability.[1][2] By replacing a metabolically labile methyl group with a trifluoromethyl group, a major metabolic pathway can be blocked.[3]

  • Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a drug's ability to cross cell membranes, including the blood-brain barrier.[4] This enhanced permeability can lead to improved efficacy, particularly for drugs targeting the central nervous system.[4]

  • Modulated Receptor Binding Affinity: The electronic and steric properties of the trifluoromethyl group can fine-tune the interactions between a drug and its target receptor, often leading to increased binding affinity and potency.[2][4]

Data Presentation: Quantitative Comparison of Analogs

The following tables summarize quantitative data from studies directly comparing the properties of trifluoromethylated compounds with their non-fluorinated or alternative analogs.

Table 1: Metabolic Stability Comparison of a Picornavirus Inhibitor and its Trifluoromethyl Analog

CompoundDescriptionNumber of Metabolites (in monkey liver microsomes)
WIN 54954Non-fluorinated parent compound18
Analog 3Oxadiazole analog8
Analog 9(Trifluoromethyl)oxadiazole analog2 (minor)

Data from a study on picornavirus inhibitors demonstrates that the trifluoromethyl analog (9) exhibited significantly enhanced metabolic stability, with only two minor metabolites detected compared to the 18 metabolites of the parent compound[5].

Table 2: Pharmacokinetic Parameters of Fluoxetine and its Non-fluorinated Metabolite Norfluoxetine

CompoundParameterValue
Fluoxetine (Trifluoromethylated)Elimination Half-life (t½)1-4 days
Norfluoxetine (Non-fluorinated active metabolite)Elimination Half-life (t½)7-15 days

Fluoxetine, which contains a trifluoromethyl group, is metabolized to norfluoxetine, its non-fluorinated active metabolite. The significantly longer half-life of norfluoxetine highlights the impact of the trifluoromethyl group on the overall pharmacokinetic profile of the drug[6].

Table 3: In Vitro COX-2 Inhibitory Activity of Celecoxib and its Trifluoromethyl Analog

CompoundTargetIC50
CelecoxibCOX-2490 nM
Trifluoromethyl analog of Celecoxib (TFM-C)COX-2>100,000 nM

This table illustrates how the modification of the core structure, in this case, the introduction of an additional trifluoromethyl group and other changes, can drastically alter the binding affinity. The trifluoromethyl analog of celecoxib (TFM-C) shows a significantly reduced affinity for COX-2, indicating that the overall molecular structure is critical for target engagement[7].

Table 4: Inhibitory Activity of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)aniline Isomers

Kinase TargetPonatinib IC50 (nM)Nilotinib IC50 (nM)
BCR-ABL0.3720
BCR-ABL T315I2.0>1000
VEGFR21.5-
FGFR12.2-
SRC5.4-
FLT31.1-
KIT7.0-

Ponatinib and Nilotinib are both potent kinase inhibitors derived from bromo-(trifluoromethyl)aniline isomers. The data highlights how the specific placement of the trifluoromethyl group on the aniline ring influences the inhibitory potency against various kinases[4].

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of trifluoromethylated and non-fluorinated analogs.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A working solution of the test compound (e.g., 1 µM) is also prepared in the same buffer.

  • Incubation: The reaction is initiated by adding a cofactor, typically NADPH, to the microsome-compound mixture. The incubation is carried out at 37°C in a shaking water bath.

  • Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration.[1][7][8][9][10]

Cell Permeability Assay (Caco-2)

Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer, which mimics the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral): The test compound is added to the apical (donor) side of the monolayer, and samples are collected from the basolateral (receiver) side at various time points.

  • Permeability Measurement (Basolateral to Apical): To assess efflux, the compound is added to the basolateral side, and samples are collected from the apical side.

  • Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor chamber. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[11][12][13]

Receptor Binding Assay (Radioligand)

Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Receptor Preparation: A source of the target receptor is prepared, typically from cell membranes or tissue homogenates.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, commonly by rapid vacuum filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[14][15][16][17][18]

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows.

experimental_workflow Metabolic_Stability Metabolic Stability (Liver Microsomes) Half_life Half-life (t½) Intrinsic Clearance (CLint) Metabolic_Stability->Half_life Cell_Permeability Cell Permeability (Caco-2) Papp Permeability (Papp) Efflux Ratio Cell_Permeability->Papp Receptor_Binding Receptor Binding (Radioligand) IC50_Ki Binding Affinity (IC50, Ki) Receptor_Binding->IC50_Ki Trifluoromethylated Trifluoromethylated Analog Half_life->Trifluoromethylated Non_Fluorinated Non-Fluorinated Analog Half_life->Non_Fluorinated Papp->Trifluoromethylated Papp->Non_Fluorinated IC50_Ki->Trifluoromethylated IC50_Ki->Non_Fluorinated

Experimental workflow for comparing analogs.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., Growth Factor) Receptor Receptor (e.g., EGFR, GPCR) Ligand->Receptor Binding Signaling_Cascade Signaling Cascade (e.g., Kinase activation) Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Signaling_Cascade->Cellular_Response Regulation

A generalized cell signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(aminomethyl)-6-(trifluoromethyl)pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of therapeutically relevant enzymes.[1][2] The strategic incorporation of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, making these compounds attractive candidates for drug development.[1] However, achieving selectivity for the intended target over related enzymes is a critical determinant of a drug candidate's safety and efficacy. This guide provides a comparative overview of the selectivity profiles of various this compound derivatives against their respective enzyme targets, supported by experimental data and detailed methodologies.

Quantitative Selectivity Data

The following tables summarize the inhibitory potency and selectivity of representative this compound derivatives against their primary targets and related enzymes, as reported in the scientific literature.

Table 1: Selectivity of a LOXL2 Inhibitor

CompoundTarget EnzymeIC50 (nM)Related EnzymeIC50 (nM)Selectivity Fold
(R,R)-enantiomer 43 (PAT-1251)LOXL2Potent (specific value not provided in abstract)LOX and other amine oxidasesHighHighly Selective

Data extracted from a study on potent, selective, and orally efficacious inhibitors of Lysyl Oxidase-Like 2 (LOXL2). The abstract notes high selectivity but does not provide specific IC50 values for off-target enzymes.[3]

Table 2: Selectivity of a CSF1R Inhibitor

CompoundTarget EnzymeIC50 (nM)Related Kinases% Inhibition at 1 µM
14cCSF1RLow nanomolar (specific value not provided)FLT326%
KIT18%
PDGFRβ8%

Data from a study on pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors. The selectivity score (S-score) for compound 14c was 0.12, indicating high selectivity.[4]

Table 3: Activity of a RORγt Inverse Agonist

CompoundTargetIC50 (nM)
W14RORγt7.5

Data from a Structure-Activity Relationship (SAR) study on 6-(trifluoromethyl)pyridine derivatives as RORγt inverse agonists. While selectivity against other ROR isoforms is mentioned as a goal, specific comparative data for W14 is not provided in the abstract.[5]

Table 4: Activity of a dual GSK-3β/CK-1δ Inhibitor

CompoundTarget EnzymeIC50 (µM)
8dGSK-3β0.77 ± 0.01
CK-1δ0.57 ± 0.12

Data from a study on 6-amino pyridine derivatives as dual GSK-3β/CK-1δ inhibitors. The focus of this study was dual inhibition rather than selectivity over other kinases.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of selectivity profiles. Below are representative methodologies for assaying the activity of the enzymes discussed.

Lysyl Oxidase-Like 2 (LOXL2) Enzymatic Assay

This assay quantifies LOXL2 activity by measuring the production of hydrogen peroxide (H₂O₂) using the Amplex Red reagent.

  • Enzyme Source: Serum-free concentrated conditioned media from CHO cells stably expressing human LOXL2.[7]

  • Substrate: 1,5-diaminopentane (DAP).[7]

  • Reaction Mixture: The enzymatic reaction is performed in a sodium borate buffer (pH 8.2) containing horseradish peroxidase (HRP), Amplex Red, and the DAP substrate.[8]

  • Procedure: a. The LOXL2 enzyme is pre-incubated with the test compound for a specified period (e.g., 15 minutes to 2 hours) to assess time-dependent inhibition.[7] b. The reaction is initiated by the addition of the substrate mixture. c. The fluorescence of resorufin, the product of Amplex Red oxidation, is measured kinetically at an excitation wavelength of 544 nm and an emission wavelength of 590 nm at 37°C.[9] d. The rate of the reaction is determined from the linear portion of the progress curve.[9] e. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Colony-Stimulating Factor 1 Receptor (CSF1R) Kinase Assay

A common method for assaying CSF1R kinase activity is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™.[1][10]

  • Materials: Recombinant human CSF1R (kinase domain), a suitable peptide substrate, ATP, and a europium or terbium-labeled antibody that recognizes the phosphorylated substrate.[3][10]

  • Reaction Buffer: Typically contains HEPES, MgCl₂, EGTA, and a non-ionic detergent like Brij-35.[10]

  • Procedure: a. The CSF1R enzyme is incubated with serial dilutions of the test inhibitor. b. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP (at a concentration near the Kₘ,app).[3][10] c. The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at room temperature.[10] d. The reaction is stopped by the addition of EDTA, and the labeled antibody is added.[10] e. After an incubation period to allow for antibody binding, the TR-FRET signal is read on a suitable plate reader. f. The ratio of the acceptor and donor emission signals is used to calculate the extent of substrate phosphorylation, and IC50 values are determined.

Retinoic acid receptor-related Orphan Receptor γt (RORγt) Inverse Agonist Assay

A cell-based nuclear receptor reporter assay is commonly used to assess the activity of RORγt inverse agonists.[11]

  • Cell Line: A suitable host cell line (e.g., HEK293) is co-transfected with expression vectors for the RORγt ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., Gal4) and a reporter plasmid containing a luciferase gene under the control of a promoter with cognate response elements.

  • Procedure: a. The transfected cells are plated and incubated with various concentrations of the test compound. b. After an incubation period (e.g., 18-24 hours), the cells are lysed. c. The luciferase activity in the cell lysate is measured using a luminometer. d. A decrease in luciferase signal relative to the vehicle control indicates inverse agonist activity. e. IC50 values are determined from the dose-response curve.

GSK-3β and CK-1δ Kinase Assays

The ADP-Glo™ kinase assay is a versatile method for measuring the activity of GSK-3β and CK-1δ.[12]

  • Principle: This luminescent assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[12]

  • Reagents: Recombinant human GSK-3β or CK-1δ enzyme, a specific peptide substrate, ATP, and the ADP-Glo™ reagent system.[2][13]

  • Procedure: a. The kinase is incubated with the test inhibitor in a suitable kinase assay buffer.[2] b. The reaction is started by adding the substrate and ATP.[2] c. After incubation at 30°C for 45-60 minutes, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.[2][12] d. The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which drives a luciferase reaction.[2][12] e. The resulting luminescence is measured, and IC50 values are calculated.

NADPH Oxidase 2 (NOX2) Activity Assay

NOX2 activity is typically measured by detecting the production of reactive oxygen species (ROS), such as superoxide (O₂⁻) or hydrogen peroxide (H₂O₂).[14]

  • Cellular Model: Differentiated human promyelocytic leukemia HL60 cells are a common source of NOX2.[15]

  • Assay Principle: A chemiluminescent probe, such as L-012, which is more sensitive than luminol, can be used to detect ROS production.[16]

  • Procedure: a. Differentiated HL60 cells are plated in a microplate in a suitable buffer containing the L-012 probe.[16] b. The cells are incubated with the test inhibitor before stimulation. c. NOX2 is activated using an agent like phorbol 12-myristate 13-acetate (PMA).[16][17] d. The chemiluminescence is measured kinetically using a microplate reader.[16] e. The rate of ROS production is determined, and the inhibitory effect of the compound is calculated.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.

G Experimental Workflow for Enzyme Selectivity Profiling cluster_0 Compound Preparation cluster_1 Primary Target Assay cluster_2 Off-Target/Related Enzyme Assays cluster_3 Data Analysis A Synthesize/Acquire This compound Derivative B Prepare Serial Dilutions A->B C Incubate Primary Target Enzyme with Compound B->C F Incubate Related Enzyme 1 with Compound B->F D Initiate and Read Enzymatic Reaction C->D E Calculate IC50 D->E K Compare IC50 Values E->K I Initiate and Read Enzymatic Reactions F->I G Incubate Related Enzyme 2 with Compound G->I H ... H->I J Calculate IC50/ % Inhibition I->J J->K L Determine Selectivity Fold (IC50 off-target / IC50 on-target) K->L

Caption: Workflow for determining the selectivity profile of an inhibitor.

G Simplified CSF1R Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand CSF1 / IL-34 CSF1R CSF1R Ligand->CSF1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization PI3K PI3K Dimerization->PI3K ERK ERK1/2 Dimerization->ERK JAK JAK Dimerization->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->Dimerization

Caption: Overview of the CSF1R signaling cascade and point of inhibition.[3][18][19][20][21][22]

G LOXL2-Mediated Collagen Cross-linking cluster_0 Extracellular Matrix LOXL2 LOXL2 Enzyme Aldehyde Reactive Aldehydes LOXL2->Aldehyde Oxidative Deamination Collagen Collagen & Elastin (with Lysine residues) Collagen->Aldehyde Crosslinking Collagen Cross-linking Aldehyde->Crosslinking Fibrosis Tissue Fibrosis Crosslinking->Fibrosis Inhibitor This compound Derivative (Inhibitor) Inhibitor->LOXL2

Caption: Role of LOXL2 in extracellular matrix remodeling and fibrosis.

G RORγt Regulation of IL-17 Expression cluster_0 Th17 Cell cluster_1 Cytoplasm cluster_2 Nucleus RORgt_protein RORγt Protein RORgt_LBD RORγt LBD RORgt_protein->RORgt_LBD IL17_promoter IL-17 Gene Promoter RORgt_LBD->IL17_promoter Binds to Promoter IL17_transcription IL-17 Transcription IL17_promoter->IL17_transcription IL17_protein IL-17 Protein IL17_transcription->IL17_protein Inhibitor Inverse Agonist Inhibitor->RORgt_LBD Inhibits Activity

Caption: Inhibition of RORγt-mediated IL-17 transcription by an inverse agonist.[23]

G Simplified Wnt/β-catenin Signaling Pathway cluster_0 Wnt OFF cluster_1 Wnt ON DestructionComplex Destruction Complex (APC, Axin, GSK-3β, CK-1) bCatenin_cyto_off β-catenin DestructionComplex->bCatenin_cyto_off Phosphorylates Degradation Ubiquitination & Degradation bCatenin_cyto_off->Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3_CK1_inhibited GSK-3β/CK-1 Inhibited Dsh->GSK3_CK1_inhibited bCatenin_cyto_on β-catenin Stabilized GSK3_CK1_inhibited->bCatenin_cyto_on Prevents Phosphorylation bCatenin_nuc β-catenin (Nucleus) bCatenin_cyto_on->bCatenin_nuc TCF_LEF TCF/LEF bCatenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes

Caption: Dual role of GSK-3β and CK-1 in the Wnt signaling pathway.[13][24]

G Activation of NADPH Oxidase 2 (NOX2) cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Stimuli Stimuli (e.g., PMA, Hypoxia, VEGF) NOX2_complex_mem NOX2/p22phox Stimuli->NOX2_complex_mem Oxygen_out O₂ Superoxide Superoxide (O₂⁻) Oxygen_out->Superoxide Assembled_complex Assembled NOX2 Complex NOX2_complex_mem->Assembled_complex Cytosolic_factors p47phox, p67phox, p40phox, Rac Cytosolic_factors->Assembled_complex Translocation & Assembly Assembled_complex->Superoxide e⁻ transfer NADPH NADPH NADP NADP+ NADPH->NADP ROS_signaling ROS Signaling Superoxide->ROS_signaling Inhibitor This compound Derivative (Inhibitor) Inhibitor->Assembled_complex

Caption: Mechanism of NOX2 activation and ROS production.[16][25][26][27][28][29]

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 3-(Aminomethyl)-6-(trifluoromethyl)pyridine are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step protocol for the safe disposal of this compound, aligning with standard laboratory safety practices.

Core Principles of Disposal

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be discharged into the sewer system or allowed to contaminate water, foodstuffs, or feed.[1] All waste materials containing this compound, including the pure substance, solutions, and contaminated items such as gloves and weighing papers, must be segregated and managed as hazardous waste.

Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. This includes:

Protective EquipmentSpecification
Eye ProtectionSafety glasses with side-shields conforming to EN166.
Hand ProtectionHandle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.
Skin and Body ProtectionWear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Hazardous Waste Designation: All waste containing this compound must be classified as hazardous.

  • Separate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Appropriate Containers: Collect the waste in a designated, leak-proof container that is chemically compatible. The container must have a secure, tight-fitting lid.[2]

2. Labeling of Waste Containers:

  • Clearly label the waste container with the following information:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms

    • The date when the waste was first added

    • Contact information of the responsible researcher or principal investigator

    • Laboratory location (building and room number)

3. Storage of Waste:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic to minimize the risk of accidental spillage.

4. Final Disposal:

  • Professional Disposal: The final disposal of this compound must be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Contact EHS: Coordinate with your institution's EHS department for the pickup and final disposal of the hazardous waste.

5. Decontamination of Empty Containers:

  • Triple Rinsing: Empty containers that previously held this compound must be triple-rinsed with an appropriate solvent.[1]

  • Rinsate Collection: The rinsate from this process must be collected and treated as hazardous waste.[2]

  • Container Disposal: After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of according to institutional policies, which may include recycling or reconditioning.[1][2]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Waste Generation (3-(Aminomethyl)-6- (trifluoromethyl)pyridine) is_hazardous Is the waste hazardous? start->is_hazardous empty_container Empty Container? start->empty_container treat_as_hazardous Treat as Hazardous Waste is_hazardous->treat_as_hazardous Yes segregate Segregate Waste Stream treat_as_hazardous->segregate collect Collect in Labeled, Leak-Proof Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end_disposal Disposal via Licensed Facility (Incineration/Chemical Destruction) contact_ehs->end_disposal triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per EHS Policy triple_rinse->dispose_container collect_rinsate->treat_as_hazardous

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for 3-(Aminomethyl)-6-(trifluoromethyl)pyridine with complete hazard identification was not publicly available at the time of this writing. The following guidance is based on the available data for this compound and SDSs of structurally similar chemicals, including other aminopyridines and trifluoromethylated compounds. Researchers should always consult the specific SDS provided by the supplier before handling any chemical and perform a thorough risk assessment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar compounds, this compound is anticipated to cause skin and eye irritation and may be harmful if inhaled.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[2]To protect against potential splashes and aerosols that can cause serious eye irritation. Standard safety glasses are insufficient.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is also required.[2]To prevent skin contact, which may cause irritation or burns.[4] Contaminated clothing should be removed immediately.[5]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[6] If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.To prevent inhalation of potentially harmful vapors or dust.
Footwear Closed-toe shoes.Standard laboratory practice to protect against spills.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_materials Gather All Necessary Materials prep_spill_kit Ensure Spill Kit is Accessible handle_transfer Transfer Reagent in Fume Hood prep_spill_kit->handle_transfer handle_reaction Perform Reaction in Closed System handle_monitoring Monitor Reaction for Exotherms cleanup_quench Quench Excess Reagent handle_monitoring->cleanup_quench cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_ppe Remove PPE Correctly

Caption: Workflow for handling this compound.

Procedural Steps:

  • Preparation:

    • Before beginning work, ensure all required PPE is worn correctly.[3]

    • Confirm that the chemical fume hood is operational.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

    • Locate the nearest spill kit and ensure it is fully stocked.

  • Handling:

    • Conduct all manipulations of the compound within a certified chemical fume hood.[6]

    • Avoid direct contact with skin and eyes.[2]

    • When not in use, keep containers tightly sealed in a dry, well-ventilated area.[2]

    • Avoid creating dust or aerosols.[2]

  • Post-Handling:

    • Quench any excess reagent using appropriate procedures.

    • Decontaminate all surfaces and glassware that came into contact with the chemical.

    • Remove PPE in a manner that avoids self-contamination and dispose of single-use items in the appropriate waste stream.

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Table 2: Emergency First Aid Procedures

Exposure Route Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[5][7]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[7]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_liquid Collect Liquid Waste in Labeled Container storage_area Store in Designated Satellite Accumulation Area collect_liquid->storage_area collect_solid Collect Solid Waste in Labeled Container collect_solid->storage_area collect_ppe Collect Contaminated PPE Separately collect_ppe->storage_area storage_log Maintain Waste Log storage_area->storage_log disposal_request Submit Waste Pickup Request storage_log->disposal_request disposal_handover Hand Over to EH&S Personnel disposal_request->disposal_handover

Caption: Chemical waste disposal workflow.

Disposal Guidelines:

  • Waste Collection: All waste materials, including unused reagent, reaction byproducts, contaminated solvents, and disposable PPE, must be collected in clearly labeled, sealed, and appropriate waste containers.[8] Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated and properly ventilated satellite accumulation area, away from heat and sources of ignition.[1]

  • Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.